molecular formula C33H26BrN5 B15565710 SP-471

SP-471

Cat. No.: B15565710
M. Wt: 572.5 g/mol
InChI Key: RAMOTYTXPPURBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SP-471 is a useful research compound. Its molecular formula is C33H26BrN5 and its molecular weight is 572.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H26BrN5

Molecular Weight

572.5 g/mol

IUPAC Name

3-[9-[(3-bromophenyl)methyl]-6-(3-carbamimidoylphenyl)carbazol-3-yl]benzenecarboximidamide

InChI

InChI=1S/C33H26BrN5/c34-27-9-1-4-20(14-27)19-39-30-12-10-23(21-5-2-7-25(15-21)32(35)36)17-28(30)29-18-24(11-13-31(29)39)22-6-3-8-26(16-22)33(37)38/h1-18H,19H2,(H3,35,36)(H3,37,38)

InChI Key

RAMOTYTXPPURBJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Vepdegestrant (ARV-471): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vepdegestrant (ARV-471), also formerly known as SP-471, is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα).[1][2] Developed by Arvinas and co-developed with Pfizer, this molecule represents a novel therapeutic strategy for ER-positive (ER+)/HER2-negative breast cancer.[1][3] Unlike traditional inhibitors that merely block the function of a target protein, ARV-471 hijacks the cell's own ubiquitin-proteasome system to eliminate the ERα protein entirely.[4][5] This guide provides an in-depth technical overview of the core mechanism of action of ARV-471, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key processes.

Core Mechanism: PROTAC-Mediated Protein Degradation

ARV-471 is a heterobifunctional molecule comprising three key components: a ligand that binds to the ligand-binding domain of the estrogen receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[4][5][6] The mechanism of action unfolds in a series of orchestrated steps:

  • Ternary Complex Formation: ARV-471 simultaneously binds to the estrogen receptor and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex (ER:ARV-471:CRBN).[4][5]

  • Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the ER protein.[5] This results in the polyubiquitination of the ER, marking it for degradation.

  • Proteasomal Degradation: The polyubiquitinated ER is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.[5]

  • Recycling of ARV-471: Following the degradation of the ER, ARV-471 is released and can engage with another ER protein and E3 ligase, enabling a catalytic cycle of degradation.

This targeted protein degradation approach offers several potential advantages over traditional occupancy-driven inhibitors, including the ability to eliminate both the signaling and scaffolding functions of the target protein and the potential to overcome resistance mechanisms associated with target protein mutations.[5]

Data Presentation

Preclinical Efficacy

ARV-471 has demonstrated potent and robust ER degradation and anti-tumor activity in a variety of preclinical models.

ParameterCell Line/ModelValueReference
ER Degradation (DC50) ER+ Breast Cancer Cell Lines~1-2 nM[1][2][6][7]
MCF71.8 nM[8]
ER Degradation (Dmax) In Vitro>90%[9][10]
In Vivo (MCF7 Xenograft)≥90%[4][8]
Binding Affinity (IC50) Recombinant ER protein0.99 nM[4]
Binding Affinity (Ki) Recombinant ER protein0.28 nM[4]
Tumor Growth Inhibition (TGI) MCF7 Xenograft (monotherapy)87%-123%[9][10]
MCF7 Xenograft (with CDK4/6 inhibitor)~130%[8]
Clinical Efficacy (VERITAC Phase 2 Expansion)

In heavily pretreated patients with ER+/HER2- metastatic breast cancer, ARV-471 has shown promising clinical activity and a favorable safety profile.

EndpointPatient Population200 mg Dose500 mg DoseOverallReference
Clinical Benefit Rate (CBR) All Evaluable Patients (n=71)37.1%38.9%38.0%[11]
Patients with ESR1 Mutations (n=41)47.4%54.5%51.2%[11]
Median Progression-Free Survival (mPFS) All Evaluable Patients--3.7 months[3]
Patients with ESR1 Mutations--5.7 months[3]

Experimental Protocols

ER Degradation Assessment by Western Blot

This protocol is used to quantify the reduction in ER protein levels following treatment with ARV-471.

  • Cell Culture: ER+ breast cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media (e.g., DMEM/F12 with 10% FBS) at 37°C and 5% CO2.

  • Treatment: Cells are treated with varying concentrations of ARV-471 or vehicle control (DMSO) for a specified duration (e.g., 4, 24, or 72 hours).

  • Lysis: Cells are washed with PBS and lysed using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ERα (e.g., D8H8, CST-8644). A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the intensity of the ERα band relative to the loading control.

Cell Proliferation Assay

This assay measures the effect of ARV-471 on the growth of ER-dependent cancer cells.

  • Cell Seeding: MCF7 or T47D cells are seeded in 96-well plates at a predetermined density.

  • Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of ARV-471.

  • Incubation: The plates are incubated for a period of 5 to 7 days.

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels, or by using a live-cell imaging system like the Incucyte® to monitor cell confluence over time.

  • Data Analysis: The results are plotted as a dose-response curve to determine the half-maximal growth inhibition (GI50).

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of ARV-471 in a living organism.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are used.

  • Estrogen Supplementation: To support the growth of ER-dependent tumors, a slow-release estradiol (B170435) pellet is implanted subcutaneously.

  • Tumor Cell Implantation: MCF7 cells are suspended in Matrigel and injected into the mammary fat pad of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a specified size (e.g., 150-200 mm³), mice are randomized into treatment groups and dosed orally with ARV-471 or vehicle control, typically once daily.

  • Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., ER degradation by Western blot).

Mandatory Visualization

ARV-471 Mechanism of Action Mechanism of Action of ARV-471 cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation Pathway ARV471 ARV-471 ER Estrogen Receptor (ERα) ARV471->ER Binds to ER CRBN Cereblon (CRBN) E3 Ligase ARV471->CRBN Binds to CRBN TernaryComplex ER : ARV-471 : CRBN Ternary Complex PolyUbER Polyubiquitinated ER TernaryComplex->PolyUbER Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbER->Proteasome Targeting DegradedER Degraded ER Peptides Proteasome->DegradedER Degradation

Caption: The PROTAC mechanism of action of ARV-471, leading to the degradation of the estrogen receptor.

Experimental Workflow for ER Degradation Assessment Workflow for Assessing ER Degradation cluster_0 In Vitro Experiment CellCulture 1. Culture ER+ Breast Cancer Cells (e.g., MCF7) Treatment 2. Treat with ARV-471 (Dose-Response) CellCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification WesternBlot 5. Western Blot for ERα and Loading Control Quantification->WesternBlot Analysis 6. Densitometry Analysis (Quantify ER Degradation) WesternBlot->Analysis

Caption: A typical experimental workflow to quantify the in vitro degradation of ERα induced by ARV-471.

References

Vepdegestrant (ARV-471): A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vepdegestrant (ARV-471) is a pioneering, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα). This document provides a comprehensive technical guide to the chemical structure, physicochemical properties, and biological activity of Vepdegestrant. Detailed methodologies for key in vitro and in vivo experiments are presented, alongside a thorough exploration of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and targeted protein degradation.

Chemical Structure and Properties

Vepdegestrant is a hetero-bifunctional molecule that links a ligand for the estrogen receptor to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This unique structure facilitates the formation of a ternary complex between ERα and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the receptor.

Chemical Identifiers:

  • IUPAC Name: (3S)-3-[6-[4-[[1-[4-[(1R,2S)-6-Hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione[1]

  • SMILES: C1CC2=C(C=CC(=C2)O)--INVALID-LINK--C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)[C@H]9CCC(=O)NC9=O[1]

  • InChI Key: TZZDVPMABRWKIZ-XMOGEVODSA-N[1]

Physicochemical Properties:

PropertyValueReference
Molecular Formula C45H49N5O4[1]
Molecular Weight 723.9 g/mol [2]
CAS Number 2229711-68-4[2]
cLogP 6.8[3]
LogD (pH 7.4) 4.6[3]
chromLogD 5.3[3]
Aqueous Solubility Slightly soluble (0.1-1 mg/mL)[2]
DMSO Solubility 90 - 127 mg/mL[4][5]

Mechanism of Action: Targeted Estrogen Receptor Degradation

Vepdegestrant operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate the estrogen receptor.

The process can be summarized in the following steps:

  • Ternary Complex Formation: Vepdegestrant, with its two distinct ligands, simultaneously binds to the ligand-binding domain of the estrogen receptor and the E3 ubiquitin ligase, Cereblon (CRBN). This brings the ER and CRBN into close proximity, forming a stable ternary complex (ER:Vepdegestrant:CRBN).[6]

  • Ubiquitination: The formation of this complex allows the E3 ligase to transfer ubiquitin molecules to the estrogen receptor, tagging it for degradation.

  • Proteasomal Degradation: The poly-ubiquitinated estrogen receptor is then recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: After the degradation of the ER, Vepdegestrant is released and can engage another ER molecule, initiating a new cycle of degradation.

cluster_0 Vepdegestrant (ARV-471) Mediated ER Degradation Vepdegestrant Vepdegestrant Ternary_Complex ER : Vepdegestrant : CRBN Ternary Complex Vepdegestrant->Ternary_Complex ER Estrogen Receptor (ER) ER->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination of ER Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation ER Degradation Proteasome->Degradation Recycling Vepdegestrant Recycling Degradation->Recycling

Caption: Mechanism of action of Vepdegestrant (ARV-471).

Biological Activity

Vepdegestrant has demonstrated potent and selective degradation of both wild-type and mutant estrogen receptors in preclinical studies. This degradation translates to robust anti-tumor activity in various breast cancer models.

In Vitro Activity:

ParameterCell LineValue (nM)Reference
IC50 (ER Binding) Recombinant ER0.99[3]
IC50 (Luciferase Reporter) T47D-KBluc1.1[7]
DC50 (ER Degradation) MCF-7~1-2[1][5][8]
GI50 (Cell Growth Inhibition) MCF-73.3[2]
GI50 (Cell Growth Inhibition) T47D4.5[2]
GI50 (Cell Growth Inhibition) T47D (ER Y537S)8[2]
GI50 (Cell Growth Inhibition) T47D (ER D538G)5.7[2]

In Vivo Efficacy:

In MCF-7 orthotopic xenograft models, daily oral administration of Vepdegestrant at doses of 3, 10, and 30 mg/kg resulted in significant tumor growth inhibition.[2] Furthermore, in a patient-derived xenograft (PDX) model with the ER Y537S mutation, Vepdegestrant induced tumor regression at doses of 10 and 30 mg/kg.[2]

Experimental Protocols

Western Blot for ERα Degradation

This protocol outlines the procedure to assess the degradation of ERα in breast cancer cell lines following treatment with Vepdegestrant.

Materials:

  • ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete cell culture medium

  • Vepdegestrant (ARV-471)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-ERα (D8H8, Cell Signaling Technology, #8644), anti-β-actin (D6A8, Cell Signaling Technology, #8457)[6]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of Vepdegestrant for the desired duration (e.g., 24-72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary anti-ERα antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Probe the membrane with an anti-β-actin antibody to ensure equal protein loading.

T47D-KBluc Luciferase Reporter Assay

This assay is used to determine the functional consequence of ERα degradation on its transcriptional activity.

Materials:

  • T47D-KBluc cells (ATCC)[6]

  • Vepdegestrant (ARV-471)

  • Bright-Glo Luciferase Reporter Assay System (Promega)[6]

  • Luminometer

Procedure:

  • Cell Plating and Treatment: Seed T47D-KBluc cells in a 96-well plate and treat with a serial dilution of Vepdegestrant.

  • Luciferase Assay: After the desired incubation period, measure luciferase activity using the Bright-Glo Assay System according to the manufacturer's protocol.

  • Data Analysis: Determine the IC50 value by plotting the luciferase signal against the concentration of Vepdegestrant.

cluster_1 Experimental Workflow for In Vitro Assays Start Start: ER+ Breast Cancer Cell Lines (MCF-7, T47D) Treatment Treat with Vepdegestrant (ARV-471) (Dose-response) Start->Treatment Western_Blot Western Blot for ERα Degradation Treatment->Western_Blot Luciferase_Assay Luciferase Reporter Assay (T47D-KBluc) Treatment->Luciferase_Assay Cell_Proliferation Cell Proliferation Assay (e.g., CellTiter-Glo) Treatment->Cell_Proliferation Analysis_WB Quantify ERα Levels (Determine DC50) Western_Blot->Analysis_WB Analysis_Luc Measure Luciferase Activity (Determine IC50) Luciferase_Assay->Analysis_Luc Analysis_Prolif Measure Cell Viability (Determine GI50) Cell_Proliferation->Analysis_Prolif

Caption: Workflow for in vitro characterization of Vepdegestrant.

MCF-7 Orthotopic Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of Vepdegestrant.

Materials:

  • Female NOD/SCID mice (8-10 weeks old)[6]

  • MCF-7 cells

  • 17β-estradiol pellets (0.36 mg, 90-day release)[6]

  • Matrigel

  • Vepdegestrant (ARV-471) formulation for oral gavage

Procedure:

  • Hormone Supplementation: Surgically implant a 17β-estradiol pellet subcutaneously in each mouse.

  • Tumor Cell Implantation: After 1-2 days, inject 5 x 10^6 MCF-7 cells suspended in a 1:1 mixture of media and Matrigel into the mammary fat pad.[6]

  • Treatment: Once tumors are established, randomize mice into treatment groups and administer Vepdegestrant orally at the desired doses and schedule.

  • Tumor Monitoring: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blot for ERα levels).

Conclusion

Vepdegestrant (ARV-471) is a potent and selective oral PROTAC that efficiently degrades the estrogen receptor. Its unique mechanism of action offers a promising therapeutic strategy for ER-positive breast cancer, with the potential to overcome resistance to existing endocrine therapies. The data and protocols presented in this guide provide a solid foundation for further research and development of this novel class of targeted cancer therapeutics.

References

Technical Guide: Understanding the Dengue Virus Protease Inhibitor SP-471

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial analysis indicates that SP-471 is not a Proteolysis Targeting Chimera (PROTAC) but a potent, cell-active inhibitor of the dengue virus (DENV) protease. This guide provides an in-depth technical overview of this compound's true mechanism of action, preclinical data, and the experimental methodologies used for its characterization, based on available scientific literature.

Core Technology: A Multimodal Dengue Virus Protease Inhibitor

This compound is a novel small molecule inhibitor targeting the dengue virus NS2B-NS3 protease, an enzyme essential for viral replication. It is administered as an amidoxime (B1450833) prodrug, SP-471P, which converts to the active compound this compound within cells. The core technology of this compound lies in its unique multimodal mechanism of inhibition. Unlike traditional active-site inhibitors, this compound appears to disrupt both intermolecular and intramolecular cleavage events critical for the viral life cycle.[1][2][3]

Mechanistically, this compound inhibits:

  • Intermolecular Protease Processes: The cleavage of the viral polyprotein into individual functional proteins.

  • Intramolecular Cleavage Events: Self-cleavage events at the NS2B-NS3 junction and other internal sites within the NS3 protein.[1][2][3]

This dual action leads to a complete halt in the production of infective viral particles and inhibits viral RNA replication.[1][2]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and cytotoxicity data for the prodrug SP-471P and the active inhibitor this compound.

Table 1: In Vitro Efficacy and Cytotoxicity of SP-471P

CompoundParameterValueCell LineDescription
SP-471PEC501.10 µMNot Specified50% effective concentration in inhibiting viral replication.
SP-471PCC50> 100 µMNot Specified50% cytotoxic concentration, indicating low toxicity.

Data sourced from multiple references.[1][2][3]

Table 2: Biochemical Potency of this compound

CompoundParameterValueTargetDescription
This compoundIC5018 µMDENV Protease50% inhibitory concentration against the isolated enzyme.

Data sourced from MedchemExpress product information.

Detailed Methodologies of Key Experiments

The characterization of this compound and its prodrug SP-471P involves several key experimental protocols. While specific, detailed protocols from the original researchers are not fully available, the following methodologies are based on standard practices for evaluating dengue virus protease inhibitors.

Dengue Virus NS2B-NS3 Protease Inhibition Assay

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the activity of the purified DENV protease enzyme.

  • Enzyme and Substrate: A recombinant DENV NS2B-NS3 protease (e.g., 5 nM of DENV-2 rNS2b-NS3Pro) is used. A fluorogenic peptide substrate, such as Bz-nKRR-AMC (10 µM), which mimics the natural cleavage site of the protease, is employed.

  • Reaction Conditions: The assay is typically conducted in a 96-well plate format in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.5, 1 mM CHAPS, 20% glycerol).

  • Procedure:

    • The purified protease enzyme is pre-incubated with varying concentrations of the test compound (like this compound) for a set period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • The reaction is initiated by adding the fluorogenic substrate.

    • The mixture is incubated at 37°C for a defined time (e.g., 20-60 minutes).

    • Protease activity is quantified by measuring the fluorescence of the cleaved product (AMC) using a microplate reader (e.g., excitation at 390 nm, emission at 465 nm).

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction (with DMSO instead of the inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Dengue Virus Inhibition Assay

This assay evaluates the antiviral activity of a compound in a cellular context, accounting for cell permeability and metabolic conversion (in the case of a prodrug).

  • Cell Line and Virus: Vero cells (or other susceptible cell lines like LLC-MK2) are commonly used. Cells are infected with a specific serotype of dengue virus (e.g., DENV-2) at a defined multiplicity of infection (MOI), for instance, 0.1.

  • Procedure:

    • Cells are seeded in 48- or 96-well plates and grown to form a monolayer.

    • The cell monolayer is pre-incubated with various concentrations of the test compound (e.g., SP-471P) for 1 hour.

    • The compound-containing medium is removed, and the cells are infected with DENV.

    • After the infection period, the virus is removed, and fresh medium containing the test compound is added back to the cells.

    • The plates are incubated for a period that allows for viral replication (e.g., 48 hours).

  • Endpoint Measurement: The extent of viral replication is determined by measuring a viral marker. A common method is to quantify the amount of secreted NS1 antigen in the cell culture supernatant using an ELISA kit.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration.

Cytotoxicity Assay

This assay is crucial to determine if the antiviral activity of a compound is due to specific inhibition of the virus or general toxicity to the host cells.

  • Cell Line: The same cell line used in the antiviral assay (e.g., Vero cells) is employed to ensure the results are comparable.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • The cells are treated with the same range of concentrations of the test compound as used in the efficacy assay.

    • The plates are incubated for the same duration as the antiviral assay (e.g., 48 hours).

  • Endpoint Measurement: Cell viability is assessed using colorimetric or fluorometric methods, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or assays that measure metabolic activity.

  • Data Analysis: The CC50 value, the concentration at which 50% of the cells are killed, is determined. The selectivity index (SI), calculated as CC50 / EC50, is often used to evaluate the therapeutic window of the compound.

Visualizations: Mechanism and Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

SP_471_Mechanism_of_Action cluster_virus Dengue Virus Replication Cycle cluster_inhibition Inhibition by this compound Viral_Entry Viral_Entry Polyprotein_Translation Polyprotein_Translation Viral_Entry->Polyprotein_Translation Polyprotein_Processing Polyprotein_Processing Polyprotein_Translation->Polyprotein_Processing RNA_Replication RNA_Replication Polyprotein_Processing->RNA_Replication Virion_Assembly Virion_Assembly RNA_Replication->Virion_Assembly Virus_Release Virus_Release Virion_Assembly->Virus_Release SP_471 This compound NS2B_NS3_Protease NS2B-NS3 Protease SP_471->NS2B_NS3_Protease Inhibits NS2B_NS3_Protease->Polyprotein_Processing Essential for

Caption: Mechanism of this compound in inhibiting the dengue virus replication cycle.

SP_471P_Experimental_Workflow Start Start Prodrug Prodrug SP-471P Start->Prodrug Antiviral_Assay Cell-Based Antiviral Assay Prodrug->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay Prodrug->Cytotoxicity_Assay Cell_Culture Cell Culture (e.g., Vero cells) Cell_Culture->Antiviral_Assay Cell_Culture->Cytotoxicity_Assay Data_Analysis_EC50 Data Analysis Determine EC50 Antiviral_Assay->Data_Analysis_EC50 Data_Analysis_CC50 Data Analysis Determine CC50 Cytotoxicity_Assay->Data_Analysis_CC50 Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Data_Analysis_EC50->Selectivity_Index Data_Analysis_CC50->Selectivity_Index End End Selectivity_Index->End

Caption: Experimental workflow for evaluating the antiviral activity of SP-471P.

Prodrug_Activation SP_471P SP-471P (Prodrug) Amidoxime Cellular_Enzymes Intracellular Conversion SP_471P->Cellular_Enzymes Enters Cell SP_471 This compound (Active Drug) Carbazole Derivative Cellular_Enzymes->SP_471 Metabolic Activation

Caption: Prodrug activation of SP-471P to the active inhibitor this compound.

References

Technical Whitepaper: Vepdegestrant (ARV-471) - Mechanism, Target Engagement, and E3 Ligase Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vepdegestrant (also known as ARV-471) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader designed to target the estrogen receptor (ER) for degradation.[1][2] Developed for the treatment of estrogen receptor-positive (ER+)/HER2-negative breast cancer, Vepdegestrant represents a novel therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to eliminate the key driver of tumor proliferation in this cancer subtype.[3][4] This document provides an in-depth technical overview of Vepdegestrant's mechanism of action, the specifics of its interaction with the target protein (ERα) and the Cereblon (CRBN) E3 ubiquitin ligase, quantitative efficacy data, and the key experimental protocols used to characterize this interaction.

Core Mechanism of Action: PROTAC-Mediated Degradation

Vepdegestrant is a heterobifunctional molecule composed of a ligand that binds to the ER and a distinct ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[5][6] Its mechanism is distinct from traditional inhibitors or selective ER degraders (SERDs) like fulvestrant (B1683766), which primarily act through antagonism and indirect induction of degradation.[2]

The core mechanism involves the following key steps:

  • Ternary Complex Formation: Vepdegestrant simultaneously binds to the ligand-binding domain of the Estrogen Receptor (target Protein of Interest - POI) and the Cereblon (CRBN) E3 ligase.[2][7] This proximity-induced event results in the formation of a stable ternary complex (ER-Vepdegestrant-CRBN).[5]

  • Ubiquitination: The recruitment of CRBN to the ER facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the ER.[4][8]

  • Proteasomal Degradation: The poly-ubiquitinated ER is recognized by the 26S proteasome, which unfolds and degrades the receptor into smaller peptides, effectively eliminating it from the cell.[6][9]

  • Catalytic Cycle: After the ER is degraded, Vepdegestrant is released and can bind to another ER protein, enabling a single molecule to induce the degradation of multiple target proteins.[6]

G cluster_0 Cellular Environment cluster_1 1. Ternary Complex Formation ARV471 Vepdegestrant (ARV-471) ER Estrogen Receptor α (Target Protein) ARV471->ER Binds CRBN Cereblon (E3 Ligase) ARV471->CRBN Binds Ternary ER : Vepdegestrant : CRBN Proteasome 26S Proteasome Proteasome->ARV471 4. Release & Recycle DegradedER Degraded Peptides Proteasome->DegradedER Ub Ubiquitin Ub->Ternary 2. Ubiquitination Ternary->Proteasome 3. Recognition & Degradation

Caption: Mechanism of Action for Vepdegestrant (ARV-471).

Quantitative Data Summary

Vepdegestrant demonstrates potent and robust degradation of both wild-type and mutant ER, leading to superior anti-tumor activity compared to fulvestrant in preclinical models.[9][10]

Table 1: In Vitro Degradation and Activity
ParameterCell LineValueNotesSource(s)
DC₅₀ (ER Degradation)ER+ Breast Cancer Lines~1-2 nMHalf-maximal degradation concentration.[3][9][11]
DC₅₀ (ERα Degradation)MCF-71.8 nMSpecific measurement in a key ER+ cell line.[12]
Max Degradation (Dₘₐₓ) ER+ Breast Cancer Lines≥90%Maximum observed degradation of ER protein.[10]
IC₅₀ (ER Antagonism)T47D-KBluc3 nMAntagonism of estradiol-bound ER/ERE-driven luciferase expression.[7]
Table 2: In Vivo Efficacy (Preclinical Xenograft Models)
Model TypeTreatmentTumor Growth Inhibition (TGI)ER Protein ReductionSource(s)
MCF7 Orthotopic XenograftVepdegestrant (monotherapy)87% - 123%>90%[9][10]
MCF7 Orthotopic XenograftFulvestrant (comparator)31% - 80%N/A[10]
ST941/HI PDX (Y537S mutant)Vepdegestrant (10 mg/kg)102% (regression)Significantly reduced[9][10]
MCF7 XenograftVepdegestrant + CDK4/6i~130%Significantly reduced[9]

Key Experimental Protocols

The characterization of Vepdegestrant's activity relies on a suite of biochemical and cell-based assays.

Western Blot for ER Degradation

This assay directly measures the reduction in cellular ER protein levels following treatment with Vepdegestrant.

  • Principle: Cells are treated with varying concentrations of Vepdegestrant. Cell lysates are then separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for ERα and a loading control (e.g., α-tubulin or β-actin) to quantify the remaining ER protein.[7][13]

  • Methodology:

    • Cell Culture: ER+ breast cancer cells (e.g., MCF-7, T47D) are seeded and allowed to adhere.

    • Treatment: Cells are incubated with a dose-response curve of Vepdegestrant for a specified time (e.g., 4 to 72 hours).[13]

    • Lysis: Cells are washed and lysed to extract total protein.

    • Quantification & Electrophoresis: Protein concentration is normalized across samples, which are then run on an SDS-PAGE gel.

    • Blotting & Detection: Proteins are transferred to a PVDF membrane, blocked, and incubated with primary antibodies for ERα and a loading control, followed by secondary antibody incubation and chemiluminescent detection.

    • Analysis: Band intensities are quantified, and ER levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control.

G start Seed ER+ Cells (e.g., MCF-7) treat Treat with Vepdegestrant (Dose Response) start->treat lyse Lyse Cells & Extract Protein treat->lyse quant Normalize Protein Concentration lyse->quant sds SDS-PAGE (Size Separation) quant->sds blot Western Blot Transfer (to Membrane) sds->blot probe Probe with Antibodies (Anti-ER, Anti-Loading Control) blot->probe detect Chemiluminescent Detection probe->detect end Quantify ER Degradation (DC₅₀ Calculation) detect->end

Caption: Experimental Workflow for Quantifying ER Degradation.
Ternary Complex Formation Assays

  • Principle: These assays confirm the cooperative binding of Vepdegestrant to both ER and CRBN.

  • Methodologies:

    • AlphaLISA: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can be used to demonstrate proximity. For instance, a CRBN-DDB1:probe displacement assay showed a 17-fold left shift in the IC₅₀ of Vepdegestrant in the presence of the ER ligand-binding domain (ER-LBD), confirming cooperative ternary complex formation.[7]

    • Size-Exclusion Chromatography (SEC): SEC was used to show that ER-LBD co-migrates with the CRBN-DDB1 complex to a higher molecular weight fraction only in the presence of Vepdegestrant, directly demonstrating the formation of the larger ternary complex.[7]

    • Cryo-Electron Microscopy (Cryo-EM): Cryo-EM was utilized to solve the high-resolution structure of the CRBN-DDB1:Vepdegestrant:ER ternary complex, providing definitive structural evidence of the interaction.[7]

Signaling Pathway Context

ERα is a ligand-activated transcription factor and a primary driver in the majority of breast cancers.[4] Its signaling pathway is central to tumor growth and survival.

  • Activation: In the absence of a ligand, ER resides in the cytoplasm. Upon binding to its natural ligand, estradiol (B170435), it dimerizes and translocates to the nucleus.

  • Transcription: In the nucleus, the ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Gene Expression: This binding recruits co-activators and initiates the transcription of genes that promote cell proliferation, survival, and growth (e.g., PR, GREB1, TFF1).[9]

Vepdegestrant-mediated degradation of ER removes the central node of this pathway. By eliminating the receptor, it prevents the transcription of these essential growth-promoting genes, irrespective of estradiol presence or mutations in the ER that confer resistance to other endocrine therapies.[9][10]

G cluster_cyto Cytoplasm cluster_nuc Nucleus Estradiol Estradiol ER_cyto Estrogen Receptor (ER) Estradiol->ER_cyto Binds Degradation Proteasomal Degradation ER_nuc ER Dimer ER_cyto->ER_nuc Dimerizes & Translocates ARV471 Vepdegestrant ARV471->ER_cyto Induces Degradation ERE Estrogen Response Element (ERE) ER_nuc->ERE Binds Genes Target Gene Transcription (e.g., PR, GREB1) ERE->Genes Activates Proliferation Cell Proliferation & Survival Genes->Proliferation

Caption: Vepdegestrant's Interruption of the ER Signaling Pathway.

Conclusion

Vepdegestrant (ARV-471) exemplifies the potential of targeted protein degradation as a therapeutic strategy. By hijacking the cellular ubiquitin-proteasome system via the E3 ligase Cereblon, it induces the direct and efficient elimination of the estrogen receptor, a key oncogenic driver.[2][14] Preclinical data demonstrate its superior efficacy in degrading ER and inhibiting tumor growth compared to standard-of-care agents.[10] The detailed characterization of its mechanism provides a robust framework for its ongoing clinical development in patients with ER+/HER2- breast cancer.[1][14]

References

Preclinical Profile of Vepdegestrant (ARV-471): An In-Depth Technical Guide on a Novel PROTAC Estrogen Receptor Degrader in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vepdegestrant (ARV-471), a novel, orally bioavailable PROteolysis-TArgeting Chimera (PROTAC), represents a paradigm shift in the targeted therapy of estrogen receptor-positive (ER+) breast cancer.[1][2] This technical guide provides a comprehensive overview of the preclinical data for vepdegestrant, focusing on its mechanism of action, efficacy in various breast cancer models, and synergistic potential with other targeted agents. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data and detailed experimental protocols.

Vepdegestrant is a heterobifunctional molecule designed to hijack the body's own ubiquitin-proteasome system to specifically target and degrade the estrogen receptor.[3][4] It achieves this by simultaneously binding to the estrogen receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the ER protein.[5][6] This mechanism of action offers a distinct advantage over traditional ER antagonists and selective estrogen receptor degraders (SERDs) like fulvestrant, which have shown limitations in terms of incomplete ER degradation and the development of resistance.[7][8]

Mechanism of Action: PROTAC-Mediated ER Degradation

Vepdegestrant's unique mechanism of action involves the formation of a ternary complex between the estrogen receptor, vepdegestrant, and the E3 ubiquitin ligase cereblon (CRBN).[2][9] This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the estrogen receptor, marking it for degradation by the 26S proteasome.[5] This catalytic process allows a single molecule of vepdegestrant to induce the degradation of multiple ER proteins, leading to a profound and sustained suppression of ER signaling.[4]

G cluster_0 cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Proteasomal Degradation ARV-471 Vepdegestrant (ARV-471) Ternary_Complex ER-PROTAC-E3 Complex ARV-471->Ternary_Complex Binds ER Estrogen Receptor (ERα) ER->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Binds Poly_Ub Poly-ubiquitin Chain Ternary_Complex->Poly_Ub Recruits E2 & Catalyzes Ub Ubiquitin Proteasome 26S Proteasome Poly_Ub->Proteasome Targeting Degradation Degraded ER Proteasome->Degradation Degrades

Vepdegestrant (ARV-471) Mechanism of Action.

In Vitro Efficacy

Vepdegestrant has demonstrated potent and robust degradation of both wild-type and mutant estrogen receptors across a panel of ER+ breast cancer cell lines. This degradation translates to potent inhibition of ER-mediated transcription and cell proliferation.

Cell LineER StatusDC50 (nM)Dmax (%)IC50 (nM)Reference
MCF7Wild-type~1>90%3.06[9][10]
T47DWild-type~1>90%-[10]
T47D-ERY537SMutant~1>90%-[10]
T47D-ERD538GMutant~1>90%-[10]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration for proliferation.

In Vivo Efficacy

Preclinical studies in various xenograft models have consistently shown the superior efficacy of orally administered vepdegestrant compared to the standard-of-care SERD, fulvestrant.[1][11] Vepdegestrant achieves profound ER degradation in tumor tissues, leading to significant tumor growth inhibition and, in some cases, tumor regression.[9][12]

ModelER StatusTreatmentDose (mpk)ER Degradation (%)Tumor Growth Inhibition (%)Reference
MCF7 XenograftWild-typeVepdegestrant3>9087[1][11]
MCF7 XenograftWild-typeVepdegestrant10>9099[13]
MCF7 XenograftWild-typeVepdegestrant30>90123[1][11]
MCF7 XenograftWild-typeFulvestrant-40-6031-80[1][2]
ST941/HI PDXY537S MutantVepdegestrant1079106[13]
Palbociclib-Resistant PDXY537S MutantVepdegestrant--102[1][11]

mpk: mg/kg. PDX: Patient-Derived Xenograft.

Combination Therapy

The potent ER degradation achieved by vepdegestrant makes it an ideal backbone for combination therapies. Preclinical data has shown synergistic anti-tumor activity when vepdegestrant is combined with inhibitors of the CDK4/6 and PI3K/mTOR pathways.[14][15]

In MCF7 xenograft models, the combination of vepdegestrant with a CDK4/6 inhibitor resulted in a tumor growth inhibition of 131%.[10] Synergistic effects have also been observed in vitro with CDK4/6 inhibitors (abemaciclib, ribociclib), the mTOR inhibitor everolimus, and PI3K inhibitors (alpelisib, inavolisib).[14] These combinations often lead to tumor regressions in in vivo models.[1][11]

Experimental Protocols

In Vitro Cell-Based Assays
  • Cell Lines: MCF7 (ER+ wild-type), T47D (ER+ wild-type), and engineered T47D cells expressing clinically relevant ER mutants (Y537S and D538G) were utilized.[10]

  • ER Degradation Assay (Western Blot): Cells were treated with varying concentrations of vepdegestrant for a specified duration (e.g., 24-72 hours).[9] Cell lysates were then subjected to SDS-PAGE and Western blotting using an antibody specific for ERα. Protein levels were quantified by densitometry and normalized to a loading control (e.g., β-actin). DC50 and Dmax values were calculated from the resulting concentration-response curves.

  • Cell Proliferation Assay: Cells were seeded in 96-well plates and treated with a serial dilution of vepdegestrant.[2] Cell viability was assessed after a 5-day incubation period using a commercially available assay (e.g., CellTiter-Glo®). IC50 values were determined from the dose-response curves.

In Vivo Xenograft Studies

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Cell_Implantation Orthotopic Implantation of MCF7 Cells Tumor_Growth Tumor Growth to Pre-determined Size Cell_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle ARV-471 Vepdegestrant (Oral, Daily) Randomization->ARV-471 Fulvestrant Fulvestrant Randomization->Fulvestrant Tumor_Measurement Tumor Volume Measurement Vehicle->Tumor_Measurement ARV-471->Tumor_Measurement Fulvestrant->Tumor_Measurement Pharmacodynamics Tumor ER Level Analysis (Western Blot) Tumor_Measurement->Pharmacodynamics

Typical Workflow for In Vivo Xenograft Studies.
  • Animal Models: Orthotopic MCF7 xenograft models in ovariectomized immunodeficient mice supplemented with estradiol (B170435) were commonly used to assess the efficacy of vepdegestrant in an ER-dependent setting.[10] Patient-derived xenograft (PDX) models harboring ER mutations (e.g., Y537S) were also employed to evaluate activity in a hormone-independent and more aggressive disease context.[1][11]

  • Drug Administration: Vepdegestrant was administered orally, typically on a once-daily schedule.[10]

  • Efficacy Assessment: Tumor volumes were measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the change in tumor volume in treated groups to the vehicle control group.

  • Pharmacodynamic Analysis: At the end of the study, tumors were harvested, and ER protein levels were quantified by Western blot to confirm target engagement and degradation in vivo.[10]

Conclusion

The preclinical data for vepdegestrant (ARV-471) robustly demonstrates its potential as a best-in-class oral ER degrader for the treatment of ER+ breast cancer. Its ability to induce profound and sustained degradation of both wild-type and mutant ER, leading to superior anti-tumor efficacy as a monotherapy and in combination with other targeted agents, underscores its promise.[1][14] These compelling preclinical findings have paved the way for its clinical development, with ongoing trials further evaluating its safety and efficacy in patients.[7]

References

Vepdegestrant (ARV-471): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vepdegestrant (ARV-471) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα). Developed through a collaboration between Arvinas and Pfizer, this molecule represents a novel therapeutic modality for ER-positive (ER+)/HER2-negative (HER2-) breast cancer. By hijacking the body's natural protein disposal system, Vepdegestrant offers a distinct mechanism of action compared to traditional ER antagonists and selective ER degraders (SERDs). This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of Vepdegestrant, presenting key data in a structured format and detailing the experimental protocols employed in its characterization.

Introduction: The Rationale for a PROTAC ER Degrader

Estrogen receptor signaling is a primary driver in approximately 80% of breast cancers.[1] While endocrine therapies like tamoxifen (B1202) and fulvestrant (B1683766) have been foundational treatments, the development of resistance, often through mutations in the ESR1 gene, presents a significant clinical challenge.[2] Fulvestrant, a SERD, aims to degrade the ER, but its efficacy is limited by intramuscular administration and incomplete ER degradation in vivo.[3][4]

PROTACs offer a catalytic approach to protein degradation. These heterobifunctional molecules consist of a ligand that binds the target protein (in this case, ERα), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. Vepdegestrant was designed to overcome the limitations of existing endocrine therapies by achieving more profound and sustained ER degradation via an oral route of administration.[3][4]

Mechanism of Action

Vepdegestrant functions by inducing the formation of a ternary complex between the estrogen receptor, itself, and the Cereblon (CRBN) E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to ERα, marking it for proteasomal degradation. This process is catalytic, as a single molecule of Vepdegestrant can induce the degradation of multiple ERα proteins.[5]

cluster_0 Vepdegestrant (ARV-471) Induced ER Degradation Vepdegestrant Vepdegestrant (ARV-471) Ternary_Complex ERα : Vepdegestrant : CRBN Ternary Complex Vepdegestrant->Ternary_Complex Binds ER Estrogen Receptor (ERα) ER->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Recruited Poly_Ub_ER Polyubiquitinated ERα Ternary_Complex->Poly_Ub_ER Facilitates Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Poly_Ub_ER Proteasome Proteasome Poly_Ub_ER->Proteasome Targeted for Degradation Degraded_ER Degraded ERα Fragments Proteasome->Degraded_ER Degrades

Figure 1: Mechanism of Vepdegestrant-induced ERα degradation.

This degradation of ERα leads to the downregulation of ER-target genes and the inhibition of proliferation in ER-dependent breast cancer cells.[6]

Preclinical Development

Biochemical and In Vitro Characterization

A medicinal chemistry campaign led to the identification of Vepdegestrant as a potent and selective oral ER degrader.[2] Its preclinical activity was characterized through a series of biochemical and cell-based assays.

Table 1: Preclinical In Vitro Activity of Vepdegestrant (ARV-471)

ParameterAssay TypeCell Line / SystemValueReference
ERα Binding
IC50Cell-free RL displacementRecombinant ERα0.99 nM[3]
KiCell-free RL displacementRecombinant ERα0.28 nM[7]
ER Degradation
DC50In-cell WesternMCF7~1-2 nM[8]
DmaxIn-cell WesternMCF7>95%[9]
Cellular Activity
IC50 (Antagonism)Luciferase ReporterT47D-KBluc1.1 nM[7]
GI50Cell ProliferationMCF73.3 nM[7]
GI50Cell ProliferationT47D4.5 nM[7]
GI50Cell ProliferationT47D (ER Y537S)8.0 nM[7]
GI50Cell ProliferationT47D (ER D538G)5.7 nM[7]

Vepdegestrant demonstrated potent binding to recombinant ERα, comparable to the synthetic estrogen diethylstilbestrol.[3] It induced robust, dose-dependent degradation of both wild-type and clinically relevant mutant ERα in various breast cancer cell lines, achieving over 95% maximal degradation.[6][9] This degradation translated to potent inhibition of ER-dependent cell proliferation.[7]

In Vivo Efficacy in Xenograft Models

The in vivo anti-tumor activity of Vepdegestrant was evaluated in several preclinical models of ER+ breast cancer.

Table 2: In Vivo Efficacy of Vepdegestrant (ARV-471) in Xenograft Models

Model TypeDosingER DegradationTumor Growth Inhibition (TGI)ComparisonReference
MCF7 Orthotopic Xenograft (WT ER) 3 mg/kg, PO, QD>94%85%Fulvestrant: 31-80% TGI[2][3]
10 mg/kg, PO, QD≥90%98%[3][9]
30 mg/kg, PO, QD>94%120% (regression)Fulvestrant: 46% TGI[3][10]
ST941/HI PDX (ER Y537S Mutant) 10 mg/kg, PO, QD79%99% (regression)Fulvestrant: 62% TGI[3][10]
30 mg/kg, PO, QD88%107% (regression)[3][10]
ST941/HI/PBR PDX (Palbociclib-Resistant) 10 mg/kg, PO, QDNot reported102% (regression)[2]

PO: Per os (by mouth); QD: Quaque die (once daily); WT: Wild-type; PDX: Patient-derived xenograft.

Orally administered Vepdegestrant led to profound ER degradation (>90%) in tumors and resulted in significant tumor growth inhibition and even regression, outperforming the standard-of-care agent fulvestrant.[3][9][10] Notably, Vepdegestrant demonstrated robust activity in models with the ER Y537S mutation, a common mechanism of acquired resistance to endocrine therapies.[3][10] Furthermore, it showed efficacy in a palbociclib-resistant model, suggesting its potential in later lines of therapy.[2] Preclinical studies also indicated synergistic effects when Vepdegestrant was combined with CDK4/6 inhibitors.[3][9]

cluster_1 Preclinical Evaluation Workflow for Vepdegestrant Biochem Biochemical Assays (e.g., TR-FRET/AlphaLISA) InVitro_Deg In Vitro Degradation (Western Blot, NanoBRET) Biochem->InVitro_Deg Confirm Target Binding Cell_Prolif Cell Proliferation (e.g., CellTiter-Glo) InVitro_Deg->Cell_Prolif Confirm Cellular Activity InVivo_PK In Vivo Pharmacokinetics (Rodent Models) Cell_Prolif->InVivo_PK Lead Candidate Selection InVivo_Efficacy In Vivo Efficacy (Xenograft Models) InVivo_PK->InVivo_Efficacy Determine Dosing Regimen Tox Toxicology Studies InVivo_Efficacy->Tox Evaluate Anti-tumor Activity IND IND-Enabling Studies Tox->IND Assess Safety Profile

Figure 2: General preclinical workflow for PROTAC development.

Clinical Development

Vepdegestrant has been evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents.

Phase I/II VERITAC Study (NCT04072952)

This first-in-human study assessed the safety, tolerability, and anti-tumor activity of Vepdegestrant in heavily pretreated patients with ER+/HER2- advanced or metastatic breast cancer.

Table 3: Key Results from the Phase 2 VERITAC Study (Monotherapy)

EndpointAll Patients (n=71)Patients with ESR1 mutation (n=41)Reference
Clinical Benefit Rate (CBR) 38%51.2%[11][12]
Median Progression-Free Survival (mPFS) 3.7 months5.7 months[11]

CBR: Confirmed complete response, confirmed partial response, or stable disease > 24 weeks.

In a heavily pretreated population where 100% of patients had received prior CDK4/6 inhibitors and 79% had received prior fulvestrant, Vepdegestrant demonstrated a favorable tolerability profile and encouraging clinical activity.[11] The clinical benefit was more pronounced in patients with ESR1 mutations.[12]

Phase Ib Combination with Palbociclib (NCT04072952)

This cohort of the VERITAC study evaluated Vepdegestrant in combination with the CDK4/6 inhibitor palbociclib.

Table 4: Key Results from the Phase 1b Vepdegestrant + Palbociclib Study

EndpointOverall Population (n=46)ESR1-mutant (n=29)ESR1 wild-type (n=15)Reference
Clinical Benefit Rate (CBR) 63.0%72.4%53.3%[6][13]
Objective Response Rate (ORR) 41.9% (n=31)47.1% (n=17)41.7% (n=12)[6]
Median Progression-Free Survival (mPFS) 11.2 months13.7 months11.1 months[6]

The combination was well-tolerated and showed promising efficacy, suggesting a potential therapeutic benefit regardless of ESR1 mutation status in this patient population.[6]

Phase III VERITAC-2 Study (NCT05654623)

This pivotal, randomized trial compared Vepdegestrant monotherapy to fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer whose disease progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.[14]

Table 5: Topline Results from the Phase 3 VERITAC-2 Study

EndpointPopulationResultReference
Progression-Free Survival (PFS) ESR1-mutantStatistically significant and clinically meaningful improvement vs. fulvestrant[5][14][15]
Intent-to-Treat (ITT)Did not reach statistical significance vs. fulvestrant[5][14][15]
Safety ITTGenerally well-tolerated; profile consistent with previous studies[5][14]

The trial met its primary endpoint in the ESR1-mutant population, demonstrating a significant improvement in progression-free survival compared to fulvestrant.[14][15] Based on these results, Arvinas submitted a New Drug Application (NDA) to the U.S. FDA in June 2025 for Vepdegestrant for patients with ESR1-mutant ER+/HER2- advanced or metastatic breast cancer.[7][8]

Experimental Protocols

This section provides an overview of the key methodologies used in the preclinical characterization of Vepdegestrant.

ERα Degradation Assay (Western Blot)
  • Cell Culture and Treatment: ER+ breast cancer cell lines (e.g., MCF7, T47D) are seeded in 6-well plates and allowed to adhere. Cells are then treated with a serial dilution of Vepdegestrant or vehicle control (DMSO) for a specified time (e.g., 4, 24, or 72 hours).

  • Lysate Preparation: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Tumor tissues from xenograft models are homogenized in the same buffer.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody against ERα (e.g., ERα (D8H8), CST-8644) overnight at 4°C.[9] A loading control antibody (e.g., β-actin) is also used.

  • Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software. ERα levels are normalized to the loading control and expressed as a percentage relative to the vehicle-treated control to determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).

Cell Proliferation Assay (CellTiter-Glo®)
  • Cell Seeding: Cells (e.g., MCF7, T47D) are seeded in 96-well opaque-walled plates at a density of approximately 2,000 cells/well and incubated overnight.

  • Compound Treatment: A serial dilution of Vepdegestrant is added to the wells. A vehicle control (DMSO) is included.

  • Incubation: Plates are incubated for a period of 5 days at 37°C in a humidified incubator.

  • Lysis and Signal Generation: The plate is equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percentage of cell growth inhibition relative to the vehicle control. A dose-response curve is generated to determine the GI50 (half-maximal growth inhibition) value.

In Vivo Xenograft Efficacy Study
  • Animal Model: Female immunodeficient mice (e.g., NOD SCID) are used.

  • Tumor Implantation: MCF7 cells are harvested and resuspended in a 1:1 mixture of serum-free medium and Matrigel. The cell suspension is injected into the mammary fat pad of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Dosing: Vepdegestrant is prepared in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage once daily at the desired doses (e.g., 3, 10, 30 mg/kg). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured 2-3 times per week with calipers using the formula: Volume = (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for ER degradation) or histopathology. Tumor growth inhibition (TGI) is calculated based on the change in tumor volume in the treated groups compared to the control group.

cluster_2 Estrogen Receptor Signaling Pathway Estrogen Estrogen ER_cyto ERα (Cytoplasm) Estrogen->ER_cyto Binds ER_dimer ERα Dimer ER_cyto->ER_dimer Dimerization ER_nuc ERα Dimer (Nucleus) ER_dimer->ER_nuc Translocation ERE Estrogen Response Element (ERE) on DNA ER_nuc->ERE Binds Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Proliferation Cell Proliferation & Survival Protein->Proliferation Vepdegestrant Vepdegestrant (ARV-471) Vepdegestrant->ER_cyto Induces Degradation

Figure 3: Simplified estrogen receptor signaling pathway and the point of intervention for Vepdegestrant.

Conclusion

Vepdegestrant (ARV-471) is a pioneering oral PROTAC ER degrader that has demonstrated significant preclinical and clinical activity in ER+/HER2- breast cancer. Its mechanism of inducing near-complete ER degradation addresses key limitations of current endocrine therapies. The positive results from the Phase III VERITAC-2 trial, particularly in patients with ESR1 mutations, highlight its potential to become a valuable new treatment option for patients with advanced or metastatic breast cancer. The ongoing development and regulatory review of Vepdegestrant mark a significant milestone for the field of targeted protein degradation and offer new hope for patients who have developed resistance to standard-of-care treatments.

References

Methodological & Application

Application Notes and Protocols for SP-471 (ARV-471 / Vepdegestrant) in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SP-471, also known as ARV-471 or vepdegestrant, is a potent and selective, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to target the estrogen receptor (ERα) for degradation.[1][2] As a heterobifunctional molecule, vepdegestrant simultaneously binds to the ERα ligand-binding domain and the E3 ubiquitin ligase cereblon (CRBN).[2][3] This ternary complex formation facilitates the ubiquitination of ERα, marking it for subsequent degradation by the proteasome.[1][4] This mechanism of action effectively halts ER-mediated signaling pathways, which are critical drivers in ER-positive (ER+) breast cancer.[3][5] Preclinical studies have demonstrated that vepdegestrant induces robust degradation of both wild-type and mutant ERα, leading to the inhibition of tumor cell proliferation.[4][6]

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of vepdegestrant in cell culture models. The included methodologies cover ERα degradation assays via Western blotting and cell proliferation analysis.

Mechanism of Action

Vepdegestrant operates through the ubiquitin-proteasome system to induce the degradation of ERα. The molecule consists of a ligand that binds to ERα and another ligand that recruits the E3 ubiquitin ligase, CRBN, connected by a linker.[7] This proximity leads to the polyubiquitination of ERα, which is then recognized and degraded by the 26S proteasome. The degradation of ERα prevents the transcription of ER-target genes, thereby inhibiting the proliferation of ER-dependent cancer cells.[4]

Vepdegestrant_Mechanism_of_Action cluster_cell Cell ARV471 Vepdegestrant (ARV-471) Ternary_Complex ERα : Vepdegestrant : CRBN Ternary Complex ARV471->Ternary_Complex ER Estrogen Receptor (ERα) ER->Ternary_Complex Gene_Expression ER-Target Gene Expression ER->Gene_Expression Activates CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ub_ER Polyubiquitinated ERα Ternary_Complex->Ub_ER Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_ER Proteasome Proteasome Ub_ER->Proteasome Degraded_ER Degraded ERα Fragments Proteasome->Degraded_ER Degraded_ER->Gene_Expression Inhibits Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Promotes

Vepdegestrant (ARV-471) Mechanism of Action.

Data Presentation

In Vitro Degradation and Proliferation Inhibition

Vepdegestrant has demonstrated potent ERα degradation and antiproliferative effects across various ER+ breast cancer cell lines, including those with clinically relevant ESR1 mutations.

Cell LineER StatusDC50 (nM)GI50 (nM)Citation(s)
MCF7Wild-type~0.9 - 2.03.3[3][4][7][8]
T47DWild-typeNot Specified4.5[7]
BT474Wild-typeNot SpecifiedNot Specified[7]
CAMA-1Wild-typeNot SpecifiedNot Specified[7]
ZR-75-1Wild-typeNot SpecifiedNot Specified[7]
T47D-Y537SMutantNot Specified8.0[7]
T47D-D538GMutantNot Specified5.7[7]

DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition concentration.

Experimental Protocols

General Cell Culture

ER+ breast cancer cell lines such as MCF7, T47D, BT474, CAMA-1, and ZR-75-1 should be maintained in their respective recommended media.[3] For example, MCF7, BT474, and T47D cells are typically cultured in DMEM/F12 supplemented with 10% FBS, while CAMA-1 cells are maintained in EMEM with 10% FBS, and ZR-75-1 cells in RPMI-1640 with 10% FBS.[3] All cell lines should be cultured at 37°C in a humidified atmosphere with 5% CO2.[3]

Protocol 1: ERα Degradation Assay by Western Blot

This protocol details the assessment of ERα protein degradation following treatment with vepdegestrant.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF7)

  • Complete growth medium

  • Vepdegestrant (ARV-471)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Workflow:

Western_Blot_Workflow cluster_workflow ERα Degradation Assay Workflow A 1. Cell Seeding B 2. Vepdegestrant Treatment A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE & Transfer D->E F 6. Immunoblotting E->F G 7. Detection & Analysis F->G

Workflow for ERα Degradation Assay.

Procedure:

  • Cell Seeding: Plate ER+ breast cancer cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Vepdegestrant Treatment: Prepare serial dilutions of vepdegestrant in complete growth medium. A typical concentration range could be from 0.1 nM to 1000 nM. Include a DMSO-only vehicle control. Aspirate the old medium and treat the cells with the vepdegestrant dilutions for the desired time points (e.g., 4, 24, 48, or 72 hours).[3][7]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells directly in the wells by adding an appropriate volume of ice-cold RIPA buffer containing protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot: Normalize the protein amounts for each sample and prepare them with Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control (β-actin).

Protocol 2: Cell Proliferation (Growth Inhibition) Assay

This protocol is for determining the effect of vepdegestrant on the proliferation of ER+ breast cancer cells.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF7, T47D)

  • Complete growth medium

  • Vepdegestrant (ARV-471)

  • DMSO (vehicle control)

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Allow the cells to attach overnight.

  • Compound Treatment: Prepare 2x serial dilutions of vepdegestrant in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for a specified period, typically 5-7 days, to allow for cell proliferation.

  • Viability Measurement: On the day of analysis, allow the plate to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Incubate the plate for the recommended time and then measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Subtract the background (medium only) from all readings. Normalize the data to the vehicle control wells (representing 100% growth). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the GI50 value.

Combination Therapies

Vepdegestrant has shown synergistic effects when combined with inhibitors of other key signaling pathways in ER+ breast cancer, such as CDK4/6, PI3K, and mTOR inhibitors.[5][9] In vitro combination studies can be performed using a matrix format where cells are treated with varying concentrations of vepdegestrant and the combination drug. The effects on cell viability can then be analyzed to determine synergy, additivity, or antagonism.[9]

References

Vepdegestrant (ARV-471): Application Notes and Protocols for Use in ER+ Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Vepdegestrant (also known as ARV-471) is a potent and orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to target and degrade the estrogen receptor (ERα).[1][2] In estrogen receptor-positive (ER+) breast cancer, ERα is a key driver of tumor growth and proliferation. Vepdegestrant represents a novel therapeutic strategy by harnessing the cell's own ubiquitin-proteasome system to specifically eliminate the ERα protein, rather than simply blocking its activity.[3] Preclinical studies have demonstrated that Vepdegestrant induces robust and sustained degradation of both wild-type and mutant ERα, leading to significant anti-proliferative effects and tumor growth inhibition in ER+ breast cancer models.[4][5]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively utilize Vepdegestrant in in vitro studies with ER+ breast cancer cell lines. The protocols cover essential experiments to characterize the activity of Vepdegestrant, including cell viability assays, western blotting for ERα degradation, and RT-qPCR for target gene expression analysis.

Mechanism of Action

Vepdegestrant is a heterobifunctional molecule composed of a ligand that binds to the estrogen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This binding induces the formation of a ternary complex between ERα, Vepdegestrant, and the E3 ligase, leading to the polyubiquitination of ERα. The ubiquitinated ERα is then recognized and degraded by the 26S proteasome. This targeted protein degradation results in the downregulation of ERα-dependent signaling pathways, ultimately inhibiting the growth of ER+ breast cancer cells.

G cluster_cell ER+ Breast Cancer Cell Vepdegestrant Vepdegestrant Ternary_Complex ERα-Vepdegestrant-CRBN Ternary Complex Vepdegestrant->Ternary_Complex Binds ER Estrogen Receptor (ERα) ER->Ternary_Complex Binds Gene_Expression ER Target Gene Transcription (e.g., PGR, GREB1) ER->Gene_Expression Activates E3_Ligase Cereblon (CRBN) E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_ER Polyubiquitinated ERα Ternary_Complex->Ub_ER Facilitates Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_ER Proteasome 26S Proteasome Ub_ER->Proteasome Targeted for Degradation Degradation ERα Degradation Proteasome->Degradation Results in Degradation->Gene_Expression Inhibits Proliferation Cell Proliferation and Survival Gene_Expression->Proliferation Promotes G cluster_workflow Cell Viability Assay Workflow Start Seed cells in 96-well plates Incubate1 Incubate for 24h (cell attachment) Start->Incubate1 Treat Treat with serial dilutions of Vepdegestrant Incubate1->Treat Incubate2 Incubate for 5 days Treat->Incubate2 Add_Reagent Add MTS/MTT or CellTiter-Glo® Reagent Incubate2->Add_Reagent Incubate3 Incubate (1-4h for MTS/MTT; 10 min for CellTiter-Glo®) Add_Reagent->Incubate3 Read Measure Absorbance (MTS/MTT) or Luminescence (CellTiter-Glo®) Incubate3->Read Analyze Analyze Data (Calculate IC50) Read->Analyze G cluster_workflow Western Blot Workflow Start Seed and treat cells with Vepdegestrant Lyse Lyse cells and quantify protein Start->Lyse SDS_PAGE Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibodies (anti-ERα, anti-loading control) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detect Detect with chemiluminescent substrate Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze

References

Application Notes and Protocols: ARV-471 (Vepdegestrant) in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-471 (Vepdegestrant) is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα).[1][2] As a heterobifunctional molecule, ARV-471 facilitates the interaction between ERα and an E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the ERα protein.[2][3] This mechanism of action offers a promising therapeutic strategy for ER-positive (ER+) breast cancer. In preclinical studies, ARV-471 has demonstrated potent and robust ER degradation, leading to significant anti-tumor activity in various xenograft models.[4][5] These application notes provide a comprehensive overview of dosing recommendations and experimental protocols for the use of ARV-471 in xenograft studies, based on currently available preclinical data.

Mechanism of Action

ARV-471 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It forms a ternary complex with the ERα protein and the cereblon (CRBN) E3 ubiquitin ligase.[1][6] This proximity induces the polyubiquitination of ERα, marking it for degradation by the 26S proteasome.[6] This targeted degradation of ERα effectively inhibits ER signaling, a key driver of ER+ breast cancer cell proliferation.[7]

cluster_cell Tumor Cell cluster_ternary Ternary Complex Formation arv471 ARV-471 (Vepdegestrant) er Estrogen Receptor (ERα) arv471->er Binds to ERα e3 Cereblon (CRBN) E3 Ligase arv471->e3 Recruits E3 Ligase proteasome 26S Proteasome er->proteasome Targeted for Degradation ub Ubiquitin e3->ub Transfers degraded_er degraded_er proteasome->degraded_er Degraded ERα Fragments ub->er Polyubiquitination er_bound ERα arv471_bound ARV-471 er_bound->arv471_bound e3_bound E3 Ligase arv471_bound->e3_bound er_signaling ER Signaling & Tumor Growth degraded_er->er_signaling Inhibition

Figure 1: Mechanism of action of ARV-471 (Vepdegestrant).

Dosing Recommendations in Xenograft Models

The following tables summarize the dosing regimens and corresponding efficacy of ARV-471 as a monotherapy and in combination with other agents in various breast cancer xenograft models.

ARV-471 Monotherapy
Xenograft ModelCancer Cell Line/PDXARV-471 Dose (mg/kg)Dosing RegimenTumor Growth Inhibition (TGI)ER DegradationReference(s)
OrthotopicMCF7 (ER+, WT)3Oral, daily85%≥94%[1][8]
OrthotopicMCF7 (ER+, WT)10Oral, daily98%≥94%[1][6]
OrthotopicMCF7 (ER+, WT)30Oral, daily120%≥94%[1][8]
Patient-Derived Xenograft (PDX)ST941/HI (ER+, Y537S mutant)10Oral, dailyComplete tumor growth inhibitionSignificant[2][3]
Patient-Derived Xenograft (PDX)ST941/HI/PBR (Palbociclib-resistant)Not SpecifiedNot Specified102%Not Specified[1][9]
ARV-471 Combination Therapy
Xenograft ModelCancer Cell LineCombination Agent(s)ARV-471 Dose (mg/kg)Dosing RegimenTumor Growth Inhibition (TGI)Reference(s)
OrthotopicMCF7Palbociclib (CDK4/6 inhibitor)Not SpecifiedOral, daily~130%[2][3]
OrthotopicMCF7Abemaciclib (CDK4/6 inhibitor)Not SpecifiedOral, dailyEnhanced tumor regressions[7][10]
OrthotopicMCF7Ribociclib (CDK4/6 inhibitor)Not SpecifiedOral, dailyEnhanced tumor regressions[7][10]
OrthotopicMCF7Everolimus (mTOR inhibitor)Not SpecifiedOral, dailyRobust tumor regressions[1][7]
OrthotopicMCF7Alpelisib (PI3K inhibitor)Not SpecifiedOral, dailyRobust tumor regressions[1][7]
OrthotopicMCF7Inavolisib (PI3K inhibitor)Not SpecifiedOral, dailyEnhanced tumor regressions[7][10]

Experimental Protocols

General Xenograft Model Establishment

A generalized workflow for establishing and evaluating ARV-471 in a breast cancer xenograft model is outlined below.

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF7) animal_prep 2. Animal Preparation (e.g., NOD/SCID mice) estrogen 3. Estrogen Supplementation (e.g., 17β-estradiol pellet) implantation 4. Orthotopic Implantation (mammary fat pad) tumor_growth 5. Tumor Growth Monitoring (caliper measurements) implantation->tumor_growth randomization 6. Randomization into Treatment Groups tumor_growth->randomization dosing 7. ARV-471 Administration (oral, daily) randomization->dosing termination 8. Study Termination & Tissue Harvest dosing->termination tgi_calc 9. TGI Calculation termination->tgi_calc biomarker 10. Biomarker Analysis (e.g., Western Blot for ER) termination->biomarker

Figure 2: General experimental workflow for ARV-471 xenograft studies.
Detailed Methodologies

1. Cell Lines and Culture:

  • MCF7: Human breast adenocarcinoma cell line (ER-positive, HER2-negative).

  • Cells should be maintained in appropriate media (e.g., EMEM supplemented with 10% FBS and 0.01 mg/mL human recombinant insulin) at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Models:

  • Strain: Immunodeficient mice such as NOD/SCID or BALB/c nude are commonly used.[10][11]

  • Sex and Age: Female mice, 6-12 weeks old.

  • Acclimatization: Allow animals to acclimate for at least one week before any experimental procedures.

  • All animal procedures should be conducted in accordance with institutional and national guidelines for animal care.

3. Estrogen Supplementation:

  • For ER-dependent models like MCF7, sustained estrogen levels are required.

  • Implant a 17β-estradiol pellet (e.g., 0.72 mg, 90-day release) subcutaneously 2-3 days prior to cell implantation.[10]

4. Cell Implantation:

  • Orthotopic Model: MCF7 cells are implanted into the mammary fat pad to better mimic the tumor microenvironment.[10][12]

  • Procedure:

    • Harvest MCF7 cells during logarithmic growth phase.

    • Resuspend cells in a mixture of serum-free medium and Matrigel (1:1 ratio).

    • Inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the fourth mammary fat pad of anesthetized mice.

5. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by caliper measurements twice weekly.[13]

  • Tumor volume can be calculated using the formula: (width² x length)/2.[13]

  • Once tumors reach a predetermined size (e.g., 150-250 mm³), randomize mice into treatment and control groups.

6. ARV-471 Formulation and Administration:

  • ARV-471 is orally bioavailable.

  • The specific vehicle for formulation may vary; consult the supplier's recommendations.

  • Administer ARV-471 daily by oral gavage at the desired dose (e.g., 3, 10, or 30 mg/kg).

  • For combination studies, ARV-471 is typically administered one hour before the combination agent.[10]

7. Efficacy Endpoints and Data Analysis:

  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint.

  • Calculation: TGI (%) = [1 - ((Treated Tumor Volume Day X - Treated Tumor Volume Day 0) / (Vehicle Tumor Volume Day X - Vehicle Tumor Volume Day 0))] x 100.[1]

  • Body Weight: Monitor body weight twice weekly as an indicator of toxicity.

  • Study Termination: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Tissues should be harvested approximately 18 hours after the final dose for biomarker analysis.[1]

8. Biomarker Analysis:

  • ER Degradation: Assess ER protein levels in tumor lysates by Western blot or immunohistochemistry.

  • Downstream Signaling: Evaluate the phosphorylation status of proteins in pathways like PI3K/AKT/mTOR.[6]

Conclusion

ARV-471 has demonstrated significant preclinical efficacy in ER+ breast cancer xenograft models, both as a monotherapy and in combination with other targeted agents. The provided dosing recommendations and protocols offer a framework for designing and executing in vivo studies to further evaluate the therapeutic potential of this novel ER-degrading PROTAC. Careful attention to experimental detail, including the choice of model, estrogen supplementation, and appropriate endpoints, is crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols for In Vivo Efficacy Studies of SP-471

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP-471, also known as vepdegestrant or ARV-471, is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ER).[1][2][3] PROTACs represent a novel therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system.[4][5] this compound simultaneously binds to the ER and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the ER protein.[2][5] Preclinical studies have demonstrated that this compound induces potent and rapid degradation of both wild-type and mutant ER in ER-positive (ER+) breast cancer models.[4][6][7] This degradation of the key driver of ER+ breast cancer growth has been shown to result in significant tumor growth inhibition, surpassing the efficacy of the current standard-of-care selective ER degrader (SERD), fulvestrant.[2][4]

These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the efficacy of this compound in preclinical models of ER+ breast cancer. The protocols outlined below are intended to serve as a guide for researchers and can be adapted based on specific experimental goals and available resources.

1. Signaling Pathway of this compound

The mechanism of action of this compound involves the recruitment of the cellular ubiquitin-proteasome system to induce the degradation of the estrogen receptor.

SP471_Mechanism_of_Action cluster_cell Cancer Cell cluster_downstream Downstream Effects SP471 This compound ER Estrogen Receptor (ER) SP471->ER E3_Ligase E3 Ubiquitin Ligase SP471->E3_Ligase Binds ER->E3_Ligase Proteasome Proteasome ER->Proteasome Degradation E3_Ligase->ER ER_Signaling_Blockade ER Signaling Blockade Proteasome->ER_Signaling_Blockade Ub Ubiquitin Tumor_Growth_Inhibition Tumor Growth Inhibition ER_Signaling_Blockade->Tumor_Growth_Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

Animal Model Selection and Rationale

The choice of an appropriate animal model is critical for evaluating the in vivo efficacy of this compound.[8] Commonly used models for studying ER+ breast cancer include:

  • Human Breast Cancer Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human ER+ breast cancer cell lines (e.g., MCF7, T47D) into immunocompromised mice (e.g., nude or SCID mice).[8][9] They are valuable for assessing the direct anti-tumor activity of this compound.[8]

  • Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a patient's tumor into immunocompromised mice. These models better recapitulate the heterogeneity and architecture of human tumors.[9] PDX models harboring specific ESR1 mutations can be particularly useful for evaluating the efficacy of this compound against endocrine-resistant breast cancer.[4]

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (1 week) Tumor_Implantation Tumor Cell/Fragment Implantation Animal_Acclimation->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Treatment_Administration This compound/Vehicle/Control Administration Randomization->Treatment_Administration Tumor_Measurement Tumor Volume Measurement (2-3 times/week) Treatment_Administration->Tumor_Measurement Body_Weight_Monitoring Body Weight Monitoring (2-3 times/week) Treatment_Administration->Body_Weight_Monitoring Endpoint Study Endpoint Reached (e.g., tumor volume, time) Tumor_Measurement->Endpoint Body_Weight_Monitoring->Endpoint Sample_Collection Tumor and Tissue Collection Endpoint->Sample_Collection PD_Analysis Pharmacodynamic (PD) Analysis Sample_Collection->PD_Analysis PK_Analysis Pharmacokinetic (PK) Analysis Sample_Collection->PK_Analysis Data_Analysis Data Analysis and Reporting PD_Analysis->Data_Analysis PK_Analysis->Data_Analysis

Caption: General workflow for in vivo efficacy studies.

Protocol for In Vivo Efficacy Study in an MCF7 Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an ER+ human breast cancer xenograft model.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)

  • MCF7 human breast cancer cells

  • Female, 6-8 week old immunocompromised mice (e.g., NU/NU nude mice)

  • Matrigel

  • Calipers

  • Standard animal handling and dosing equipment

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the start of the study.

  • Tumor Cell Implantation:

    • Harvest MCF7 cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare this compound in the vehicle solution at the desired concentrations.

    • Administer this compound orally (e.g., via oral gavage) once daily at the specified doses (e.g., 3, 10, 30 mg/kg).

    • Administer vehicle to the control group.

    • A positive control group, such as fulvestrant, can also be included.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of toxicity.

  • Sample Collection and Analysis:

    • At the end of the study, euthanize mice and collect tumors and other relevant tissues.

    • A portion of the tumor can be flash-frozen for pharmacodynamic (PD) analysis (e.g., Western blot for ER levels) and another portion fixed in formalin for immunohistochemistry.

    • Blood samples can be collected for pharmacokinetic (PK) analysis.[10][11]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK/PD studies are essential for understanding the relationship between drug exposure and its pharmacological effect.[10][11]

Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[11][12]

Protocol Outline:

  • Administer a single dose of this compound to a cohort of mice.

  • Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Process blood to obtain plasma.

  • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) Analysis

Objective: To assess the in vivo target engagement and downstream effects of this compound.

Protocol Outline:

  • Treat tumor-bearing mice with this compound for a specified duration.

  • Collect tumor tissues at various time points after the last dose.

  • Analyze ER protein levels in tumor lysates by Western blotting or immunohistochemistry to confirm target degradation.

  • Evaluate downstream biomarkers of ER signaling (e.g., expression of ER-regulated genes by qPCR).

Data Presentation

Quantitative data from the in vivo efficacy and PK/PD studies should be summarized in a clear and structured format.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in MCF7 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle-1200 ± 150-5 ± 2
This compound3600 ± 80503 ± 1.5
This compound10250 ± 50791 ± 1
This compound3050 ± 2096-2 ± 1
Fulvestrant50750 ± 10037.54 ± 2

Table 2: Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)t1/2 (hr)
10500245006

Table 3: Pharmacodynamic Analysis of ER Degradation in Tumor Tissue

Treatment GroupDose (mg/kg)ER Protein Level (% of Vehicle Control) ± SEM
Vehicle-100 ± 10
This compound1015 ± 5
This compound30<5

Combination Studies

Preclinical studies have shown that this compound has enhanced anti-tumor activity when combined with other targeted agents, such as CDK4/6 inhibitors (e.g., palbociclib) or PI3K/mTOR pathway inhibitors.[4][7][13] The experimental design for combination studies would be similar to the monotherapy efficacy studies, with additional treatment arms for the combination therapy and the single agents.

Combination_Study_Logic SP471 This compound (ER Degrader) ER_Pathway ER Signaling Pathway SP471->ER_Pathway Inhibits CDK46i CDK4/6 Inhibitor (e.g., Palbociclib) Cell_Cycle_Pathway Cell Cycle Progression (CDK4/6 Pathway) CDK46i->Cell_Cycle_Pathway Inhibits PI3Ki PI3K/mTOR Inhibitor Growth_Survival_Pathway Growth & Survival (PI3K/mTOR Pathway) PI3Ki->Growth_Survival_Pathway Inhibits Tumor_Cell ER+ Breast Cancer Cell ER_Pathway->Tumor_Cell Cell_Cycle_Pathway->Tumor_Cell Growth_Survival_Pathway->Tumor_Cell Synergistic_Effect Synergistic Anti-Tumor Efficacy Tumor_Cell->Synergistic_Effect

Caption: Logic for combination therapy studies.

By following these detailed application notes and protocols, researchers can effectively design and conduct robust in vivo studies to thoroughly evaluate the efficacy of this compound. The provided frameworks for experimental design, data presentation, and visualization will aid in generating high-quality, reproducible data to support the continued development of this promising therapeutic agent.

References

Application Note: Measuring Estrogen Receptor (ER) Degradation by Vepdegestrant (ARV-471) Using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vepdegestrant (ARV-471) is a potent and selective oral PROteolysis TArgeting Chimera (PROTAC) designed to target the estrogen receptor (ER) for degradation.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] Vepdegestrant has demonstrated robust ER degradation in preclinical models of ER-positive breast cancer and has shown greater tumor growth inhibition compared to other ER antagonists like fulvestrant.[1][6] This application note provides a detailed protocol for utilizing western blot analysis to quantify the degradation of ER in response to Vepdegestrant treatment.

Signaling Pathway of Vepdegestrant-Mediated ER Degradation

Vepdegestrant functions by forming a ternary complex with the estrogen receptor and the E3 ubiquitin ligase cereblon (CRBN).[2][7] This proximity induces the polyubiquitination of ER, marking it for recognition and degradation by the 26S proteasome.[8][9] The degradation of ER disrupts downstream signaling pathways that are critical for the proliferation of ER-positive cancer cells.[10][11]

ER_Degradation_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation ARV471 Vepdegestrant (ARV-471) ER Estrogen Receptor (ER) ARV471->ER binds CRBN E3 Ligase (CRBN) ARV471->CRBN recruits PolyUb_ER Polyubiquitinated ER ER->PolyUb_ER Ubiquitination CRBN->PolyUb_ER Ub Ubiquitin Proteasome 26S Proteasome PolyUb_ER->Proteasome Targeted for Degradation Degraded_ER Degraded ER Fragments Proteasome->Degraded_ER Downstream Inhibition of ER Downstream Signaling Degraded_ER->Downstream Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Blocking E->F G 7. Antibody Incubation F->G H 8. Detection G->H I 9. Data Analysis H->I

References

Revolutionizing ER+ Breast Cancer Treatment: A Synergistic Approach with SP-471 and CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers and Drug Development Professionals

Introduction: The combination of SP-471 (Vepdegestrant, ARV-471), a novel oral PROteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degrader, with cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors represents a promising therapeutic strategy for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This document provides detailed application notes and protocols for researchers investigating this combination therapy, summarizing preclinical and clinical findings to guide future studies.

This compound is designed to specifically target and degrade the estrogen receptor protein, a key driver of ER+ breast cancer.[1][2] Unlike traditional endocrine therapies, this compound utilizes the cell's own ubiquitin-proteasome system to eliminate the ER protein.[1][3] CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib (B560072), are a class of drugs that block the activity of CDK4 and CDK6 enzymes, which are crucial for cell cycle progression.[4][5][6] By inhibiting these enzymes, CDK4/6 inhibitors prevent cancer cells from dividing and multiplying.[7][8] The synergistic potential of combining this compound and CDK4/6 inhibitors lies in their complementary mechanisms of action: potent ER degradation and cell cycle arrest.

Rationale for Combination Therapy

Preclinical studies have demonstrated that the combination of this compound with CDK4/6 inhibitors leads to enhanced anti-tumor activity.[1][9] This synergistic effect is attributed to the dual blockade of two critical pathways for ER+ breast cancer cell proliferation and survival. While CDK4/6 inhibitors induce cell cycle arrest, this compound removes the primary driver of tumor growth, the estrogen receptor. This dual approach has the potential to overcome resistance mechanisms that may develop with single-agent therapies.

Preclinical Data Summary

Preclinical investigations have provided a strong rationale for the clinical development of this compound in combination with CDK4/6 inhibitors. Studies in ER+ breast cancer models have shown that this combination results in robust tumor regressions.[9]

Parameter This compound Monotherapy CDK4/6 Inhibitor Monotherapy This compound + CDK4/6 Inhibitor Combination Reference
ER Degradation ≥90% degradation of wild-type and mutant ER.[9]Not ApplicableMaintained high levels of ER degradation.[9]
Tumor Growth Inhibition (TGI) in MCF7 Xenograft Models 87%-123% TGI.[9]Varies by specific inhibitor and dose.Robust tumor regressions observed.[9][9]
Efficacy in Palbociclib-Resistant Models (ST941/HI/PBR) 102% TGI.[9]Limited efficacy.Not explicitly stated, but this compound monotherapy was highly effective.[9]

Clinical Trial Information

The promising preclinical data has led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in combination with CDK4/6 inhibitors in patients with ER+/HER2- advanced breast cancer.

Trial Identifier Phase Status Intervention Patient Population Reference
VERITAC-3 Phase 3OngoingThis compound in combination with palbociclib.[10]First-line treatment for ER+/HER2- advanced breast cancer.[10]
Investigational Combinations Not specifiedPlanned/OngoingThis compound in combination with abemaciclib and ribociclib.[10]Not specified.[10]
VERITAC-2 (NCT05654623) Phase 3OngoingThis compound monotherapy vs. fulvestrant (B1683766).[1][11][12]Patients with ER+/HER2- advanced breast cancer previously treated with a CDK4/6 inhibitor plus endocrine therapy.[1][11][12][1][11][12]

Experimental Protocols

Cell-Based Assays

1. Cell Proliferation Assay:

  • Objective: To assess the anti-proliferative effects of this compound, a CDK4/6 inhibitor, and their combination on ER+ breast cancer cell lines (e.g., MCF7, T47D).

  • Methodology:

    • Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Treat cells with a dose range of this compound, a CDK4/6 inhibitor (e.g., palbociclib), or the combination of both. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 3-5 days.

    • Assess cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each treatment condition.

2. Western Blot for ER Degradation:

  • Objective: To quantify the degradation of the estrogen receptor protein following treatment with this compound.

  • Methodology:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against ERα and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using densitometry software.

In Vivo Xenograft Studies

1. Tumor Growth Inhibition Study:

  • Objective: To evaluate the in vivo efficacy of this compound in combination with a CDK4/6 inhibitor in a mouse xenograft model of ER+ breast cancer.

  • Methodology:

    • Implant ER+ breast cancer cells (e.g., MCF7) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle, this compound, CDK4/6 inhibitor, and this compound + CDK4/6 inhibitor.

    • Administer treatments as per the desired schedule (e.g., oral gavage daily).

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for evaluating the combination of this compound and CDK4/6 inhibitors.

cluster_0 This compound Mechanism of Action This compound This compound ER ER This compound->ER Binds E3 Ubiquitin Ligase E3 Ubiquitin Ligase This compound->E3 Ubiquitin Ligase Recruits Proteasome Proteasome ER->Proteasome Ubiquitination Degraded ER Degraded ER Proteasome->Degraded ER

Mechanism of action for this compound (Vepdegestrant).

cluster_1 CDK4/6 Inhibitor Mechanism of Action Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates CDK4/6 Inhibitor CDK4/6 Inhibitor CDK4/6 Inhibitor->CDK4/6 Inhibits E2F E2F Rb->E2F Inhibits pRb pRb pRb->E2F Releases Cell Cycle Progression (G1 to S) Cell Cycle Progression (G1 to S) E2F->Cell Cycle Progression (G1 to S)

Mechanism of action for CDK4/6 inhibitors.

In Vitro Studies In Vitro Studies Cell Proliferation Assays Cell Proliferation Assays In Vitro Studies->Cell Proliferation Assays Western Blot for ER Degradation Western Blot for ER Degradation In Vitro Studies->Western Blot for ER Degradation In Vivo Studies In Vivo Studies Cell Proliferation Assays->In Vivo Studies Western Blot for ER Degradation->In Vivo Studies Xenograft Models Xenograft Models In Vivo Studies->Xenograft Models Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Models->Tumor Growth Inhibition Pharmacodynamic Analysis Pharmacodynamic Analysis Xenograft Models->Pharmacodynamic Analysis Clinical Trials Clinical Trials Tumor Growth Inhibition->Clinical Trials Pharmacodynamic Analysis->Clinical Trials Phase 1/2 Phase 1/2 Clinical Trials->Phase 1/2 Phase 3 Phase 3 Phase 1/2->Phase 3

Experimental workflow for combination therapy.

References

Methodology for Assessing ARV-471 Synergy with Other Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-471 (Vepdegestrant) is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the estrogen receptor (ER) for degradation.[1][2][3][4][5] As a potent ER degrader, ARV-471 has shown significant efficacy in preclinical models of ER-positive breast cancer, both as a monotherapy and in combination with other targeted agents.[1][6][7][8] The rationale for combination therapy is to achieve synergistic effects, enhance anti-tumor activity, reduce drug doses to mitigate toxicity, and overcome or delay the development of drug resistance.[7][9]

Preclinical studies have demonstrated that ARV-471 acts synergistically with inhibitors of the cyclin-dependent kinase 4/6 (CDK4/6) and the phosphoinositide 3-kinase (PI3K)/mTOR pathways.[1][6][7][8][10] This document provides detailed methodologies and protocols for assessing the synergistic potential of ARV-471 with other anti-cancer drugs, focusing on in vitro and in vivo experimental designs, data analysis, and interpretation.

The primary method for quantifying drug synergy discussed herein is the Chou-Talalay method, which utilizes the Combination Index (CI).[9][11][12] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[9][11][12]

Data Presentation: Summary of Preclinical Synergy

The following tables summarize representative quantitative data from preclinical studies assessing the synergy of ARV-471 with other targeted therapies.

Table 1: In Vivo Tumor Growth Inhibition (TGI) in MCF7 Xenograft Models

Treatment GroupDose (mg/kg)TGI (%)Reference
ARV-4713, 10, 30>90[11]
CDK4/6 Inhibitor (e.g., Palbociclib)VariesVaries[11]
ARV-471 + CDK4/6 InhibitorVaries~130[11][13]
FulvestrantVaries31-80[8]
ARV-471 (in Y537S PDX model)10102[1][8]

Table 2: In Vitro Cell Proliferation Inhibition in ER+ Breast Cancer Cell Lines (e.g., MCF7, T47D)

Drug CombinationCell LineSynergy AssessmentResultReference
ARV-471 + AbemaciclibMCF7Combination Index (CI)CI < 1 (Synergy)[5]
ARV-471 + RibociclibMCF7Combination Index (CI)CI < 1 (Synergy)[5]
ARV-471 + EverolimusMCF7Combination Index (CI)CI < 1 (Synergy)[5]
ARV-471 + AlpelisibMCF7Combination Index (CI)CI < 1 (Synergy)[5]
ARV-471 + InavolisibMCF7Combination Index (CI)CI < 1 (Synergy)[5]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the synergistic effects of ARV-471 and a combination drug on the proliferation of ER+ breast cancer cell lines.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF7, T47D)

  • Cell culture medium and supplements

  • ARV-471 and combination drug of interest

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

  • Orbital shaker

Procedure:

  • Cell Seeding:

    • Culture ER+ breast cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells into opaque-walled multiwell plates at a predetermined optimal density.

  • Drug Treatment:

    • Prepare serial dilutions of ARV-471 and the combination drug, both alone and in a constant ratio combination.

    • Add the drug solutions to the appropriate wells. Include vehicle-only control wells.

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 120 hours).[5]

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the plates to room temperature for approximately 30 minutes.[5][14]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[5][15]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Determine the dose-response curves for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn or Combenefit.[12]

Protocol 2: In Vivo Synergy Assessment in a Xenograft Model

This protocol outlines the methodology for evaluating the synergistic anti-tumor activity of ARV-471 and a combination drug in an MCF7 orthotopic xenograft mouse model.

Materials:

  • MCF7 cells

  • Immunocompromised female mice (e.g., NOD/SCID)

  • 17β-estradiol pellets

  • ARV-471 and combination drug of interest

  • Dosing vehicles

  • Calipers for tumor measurement

Procedure:

  • Animal Acclimatization and Hormone Supplementation:

    • Acclimatize mice for at least one week before the start of the experiment.

    • Implant a 17β-estradiol pellet subcutaneously 2-3 days prior to cell implantation to support the growth of the estrogen-dependent MCF7 cells.[5]

  • Tumor Cell Implantation:

    • Inject MCF7 cells orthotopically into the mammary fat pad of the mice.[5][16]

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth regularly by measuring tumor volume with calipers.

    • When tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, ARV-471 alone, combination drug alone, ARV-471 + combination drug).

  • Drug Administration:

    • Administer ARV-471 and the combination drug according to the desired dosing schedule and route (e.g., oral gavage for ARV-471).[5] For combination arms, ARV-471 can be administered one hour before the combination partner.[5]

  • Endpoint Analysis:

    • Continue treatment for the specified duration, monitoring tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

    • Tumor samples can be used for further analysis, such as Western blotting to assess ER protein levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Synergy Assessment cell_culture ER+ Cell Culture (e.g., MCF7) drug_treatment_vitro Treat with ARV-471 & Combination Drug (Single agents and constant ratio) cell_culture->drug_treatment_vitro viability_assay Cell Viability Assay (e.g., CellTiter-Glo) drug_treatment_vitro->viability_assay data_analysis_vitro Dose-Response Curves viability_assay->data_analysis_vitro synergy_quantification Synergy Quantification (Chou-Talalay Method, CI) data_analysis_vitro->synergy_quantification xenograft_model MCF7 Xenograft Model (Orthotopic implantation) tumor_growth Monitor Tumor Growth xenograft_model->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization drug_treatment_vivo Administer ARV-471 & Combination Drug randomization->drug_treatment_vivo endpoint_analysis Endpoint Analysis (TGI, Western Blot) drug_treatment_vivo->endpoint_analysis

Experimental workflow for assessing ARV-471 synergy.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CDK46 CDK4/6 Rb Rb CDK46->Rb CyclinD Cyclin D CyclinD->CDK46 E2F E2F Rb->E2F Proliferation Cell Proliferation E2F->Proliferation ER Estrogen Receptor (ER) ER->CyclinD Transcription Proteasome Proteasome ER->Proteasome Degradation ARV471 ARV-471 ARV471->ER CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Inhibitor->CDK46 PI3K_mTOR_Inhibitor PI3K/mTOR Inhibitor PI3K_mTOR_Inhibitor->PI3K PI3K_mTOR_Inhibitor->mTOR

Simplified signaling pathways in ER+ breast cancer.

References

Application Notes and Protocols for Evaluating SP-471's Impact on Tumor Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP-471, also known as vepdegestrant (ARV-471), is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader designed to selectively target and degrade the estrogen receptor (ER).[1][2][3] In preclinical studies, this compound has demonstrated potent anti-tumor activity by inducing near-complete ER degradation in tumor cells, leading to significant tumor shrinkage in ER-driven xenograft models.[4] It has shown superior tumor growth inhibition compared to the standard-of-care agent fulvestrant, both as a monotherapy and in combination with CDK4/6 inhibitors.[5] These application notes provide detailed protocols for evaluating the impact of this compound on tumor growth inhibition, focusing on in vitro and in vivo methodologies.

Mechanism of Action: Estrogen Receptor Degradation

This compound functions as a PROTAC, a molecule that utilizes the cell's natural protein disposal system to eliminate disease-causing proteins.[5] It is a hetero-bifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase, specifically cereblon (CRBN).[5][6] This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[2][7] This targeted degradation of the ERα protein is a key mechanism for its anti-tumor effects in ER-positive breast cancer.[2][5]

SP471_Mechanism_of_Action cluster_cell Tumor Cell SP471 This compound (Vepdegestrant) ER Estrogen Receptor (ER) SP471->ER Binds to ER E3_Ligase E3 Ubiquitin Ligase (Cereblon) SP471->E3_Ligase Ub Ubiquitin ER->Ub Ubiquitination E3_Ligase->ER Proteasome Proteasome Proteasome->ER ER Degradation Ub->Proteasome Targeted for Degradation In_Vitro_ER_Degradation_Workflow cluster_workflow In Vitro ER Degradation Workflow start Seed ER+ Cells treatment Treat with this compound (Dose-Response) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot for ERα & Loading Control lysis->western_blot analysis Quantify Bands & Calculate DC50 western_blot->analysis end Results analysis->end In_Vivo_TGI_Workflow cluster_workflow In Vivo Tumor Growth Inhibition Workflow implant Implant ER+ Tumor Cells/Tissue in Immunocompromised Mice tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound, Vehicle, Comparator randomize->treat monitor Measure Tumor Volume & Body Weight treat->monitor endpoint Study Endpoint monitor->endpoint Tumors reach endpoint size analysis Calculate %TGI & Analyze Data endpoint->analysis Combination_Therapy_Pathways cluster_pathways Key Signaling Pathways in ER+ Breast Cancer cluster_inhibitors Therapeutic Intervention ER_Node Estrogen Receptor Signaling PI3K_mTOR PI3K/AKT/mTOR Pathway ER_Node->PI3K_mTOR Crosstalk CDK46_Rb CDK4/6-Cyclin D-Rb Pathway ER_Node->CDK46_Rb Activates Cell_Cycle Cell Cycle Progression & Proliferation PI3K_mTOR->Cell_Cycle Promotes CDK46_Rb->Cell_Cycle Drives SP471_Inhibitor This compound SP471_Inhibitor->ER_Node Degrades PI3K_mTOR_Inhibitor PI3K/mTOR Inhibitors PI3K_mTOR_Inhibitor->PI3K_mTOR Inhibits CDK46_Inhibitor CDK4/6 Inhibitors CDK46_Inhibitor->CDK46_Rb Inhibits

References

Application Note: Uncovering Vepdegestrant Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Vepdegestrant (ARV-471) is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to target and degrade the estrogen receptor (ER), a key driver in the majority of breast cancers.[1][2] By harnessing the cell's ubiquitin-proteasome system, Vepdegestrant offers a potent and sustained degradation of ER, showing promise in overcoming resistance to existing endocrine therapies.[3][4] However, as with any targeted therapy, the development of resistance remains a clinical challenge. Understanding the genetic basis of resistance to Vepdegestrant is crucial for patient stratification, the development of combination therapies, and the design of next-generation ER degraders. This application note describes a comprehensive workflow using a genome-wide CRISPR-Cas9 knockout screen to identify and validate genes whose loss confers resistance to Vepdegestrant in ER-positive breast cancer cell lines.

Principle of the Method

CRISPR-Cas9 technology allows for the systematic knockout of genes across the genome.[5][6] A pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene, is introduced into a population of Cas9-expressing cancer cells. When these cells are treated with a selective pressure, such as Vepdegestrant, cells with sgRNAs targeting genes essential for the drug's efficacy will survive and proliferate.[7] By sequencing the sgRNA population in the resistant cells and comparing it to the initial population, we can identify genes whose knockout is enriched, thus pinpointing potential resistance mechanisms.[8]

Featured Application: Identification of Vepdegestrant Resistance Genes in MCF-7 Cells

This protocol outlines a genome-wide CRISPR-Cas9 screen in the ER-positive breast cancer cell line MCF-7 to identify genes that, when knocked out, lead to resistance to Vepdegestrant.

Signaling Pathways Implicated in Endocrine Resistance

Resistance to endocrine therapies, including SERDs like Vepdegestrant, can arise from various mechanisms. One key mechanism is the activation of alternative signaling pathways that can drive cell proliferation independently of ER or lead to ligand-independent ER activation. The PI3K/AKT/mTOR and MAPK signaling pathways are two of the most well-documented pathways involved in endocrine resistance.[2][4][9] Activation of these pathways, often through mutations in key components like PIK3CA or loss of tumor suppressors like PTEN, can lead to the phosphorylation and activation of ER, rendering it active even in the presence of an ER antagonist or degrader.[2][10] A whole-genome CRISPR screen has previously identified loss of PTEN and NF2 (a negative regulator of the MAPK pathway) as potential mechanisms of resistance to Vepdegestrant.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR/HER2) PI3K PI3K Growth_Factor_Receptor->PI3K RAS RAS Growth_Factor_Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ER_alpha_nuc ERα AKT->ER_alpha_nuc Phosphorylation (Ligand-Independent Activation) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->ER_alpha_nuc Phosphorylation (Ligand-Independent Activation) Vepdegestrant Vepdegestrant ER_alpha_cyto ERα Vepdegestrant->ER_alpha_cyto Binds Ub Ubiquitin ER_alpha_cyto->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation ERE Estrogen Response Elements (ERE) ER_alpha_nuc->ERE Binds Cell_Cycle_Progression Cell Cycle Progression & Proliferation ERE->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis ERE->Apoptosis_Inhibition

Caption: Vepdegestrant mechanism and resistance pathways.

Experimental Workflow

The experimental workflow for the CRISPR screen is depicted below. It involves the generation of a stable Cas9-expressing cell line, transduction with a pooled sgRNA library, selection with Vepdegestrant, and identification of enriched sgRNAs through next-generation sequencing.

workflow cluster_setup 1. Library Preparation & Cell Line Engineering cluster_screen 2. CRISPR Screen cluster_analysis 3. Data Analysis & Validation A MCF-7 Cells B Lentiviral Cas9 Transduction A->B C Antibiotic Selection (e.g., Blasticidin) B->C D Stable Cas9-expressing MCF-7 Cell Line C->D F Lentiviral Transduction of sgRNA Library (MOI < 0.5) D->F E Pooled sgRNA Lentiviral Library (Genome-Wide) E->F G Antibiotic Selection (e.g., Puromycin) F->G H T0: Collect initial cell population G->H I Split population: - Vehicle (DMSO) - Vepdegestrant (IC80) H->I J Culture for 14-21 days I->J K Tx: Collect final cell populations J->K L Genomic DNA Extraction K->L M sgRNA Amplification (PCR) & Next-Gen Sequencing L->M N Bioinformatic Analysis (e.g., MAGeCK) M->N O Identify Enriched sgRNAs (Candidate Resistance Genes) N->O P Validation of Hits: - Individual Gene Knockouts - Cell Viability Assays - Western Blotting O->P

References

Troubleshooting & Optimization

SP-471 (ARV-471) In Vitro Troubleshooting Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SP-471 (ARV-471). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful in vitro experiments. All information is presented in a user-friendly question-and-answer format, with quantitative data summarized in clear tables and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound (ARV-471) for in vitro use?

A1: The recommended solvent for dissolving this compound (ARV-471) for in vitro experiments is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is practically insoluble in water.[1]

Q2: How should I prepare a stock solution of this compound (ARV-471)?

A2: To prepare a stock solution, dissolve this compound (ARV-471) in fresh, anhydrous DMSO to a concentration of 10 mM or higher. Several suppliers indicate solubility in DMSO up to 100 mg/mL (approximately 138 mM).[1] Sonication may be used to aid dissolution.[2] For example, to prepare a 10 mM stock solution, dissolve 7.24 mg of this compound (ARV-471) (Molecular Weight: 723.9 g/mol ) in 1 mL of DMSO.

Q3: I am observing precipitation when I add my this compound (ARV-471) stock solution to my cell culture medium. What should I do?

A3: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds like this compound (ARV-471). Here are some troubleshooting steps:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or less, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.[3][4]

  • Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your final volume of media, perform serial dilutions in cell culture medium. This gradual decrease in DMSO concentration can help maintain solubility.

  • Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the drug solution.

  • Vortexing: Gently vortex or mix the solution immediately after adding the this compound (ARV-471) stock to ensure it is evenly dispersed.

  • Serum Presence: The presence of serum in the cell culture medium can sometimes help to stabilize hydrophobic compounds.

Q4: What is the stability of this compound (ARV-471) in powder form and in solution?

A4: The stability of this compound (ARV-471) is as follows:

  • Powder: Stable for at least two years when stored at -20°C.

  • DMSO Stock Solution: Stable for at least 6 months when stored at -80°C.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Quantitative Data Summary

Table 1: Solubility of this compound (ARV-471)

SolventSolubilityReference(s)
DMSOUp to 100 mg/mL (~138 mM)[1]
WaterInsoluble[1]
EthanolInsoluble[1]

Table 2: In Vitro Activity of this compound (ARV-471)

ParameterCell LineValueReference(s)
DC₅₀ (Degradation)MCF7~2 nM[6]
DC₅₀ (Degradation)T47D~1 nM[7]
GI₅₀ (Growth Inhibition)MCF73.3 nM[8]
GI₅₀ (Growth Inhibition)T47D4.5 nM[8]

Experimental Protocols

Protocol 1: Preparation of this compound (ARV-471) for In Vitro Cell-Based Assays

1. Stock Solution Preparation (10 mM):

  • Weigh out 7.24 mg of this compound (ARV-471) powder.
  • Add 1 mL of anhydrous, sterile DMSO.
  • Vortex or sonicate until the powder is completely dissolved.
  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
  • Store at -80°C.

2. Working Solution Preparation:

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.
  • Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations.
  • Important: The final DMSO concentration in the cell culture should not exceed 0.5%. For sensitive cell lines, a lower concentration (e.g., 0.1%) is recommended. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Protocol 2: Western Blot for Estrogen Receptor (ER) Degradation in MCF7 Cells

1. Cell Seeding and Treatment:

  • Seed MCF7 cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
  • Allow cells to adhere overnight.
  • Treat cells with varying concentrations of this compound (ARV-471) (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

2. Cell Lysis:

  • Aspirate the cell culture medium and wash the cells once with ice-cold PBS.
  • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

4. Western Blotting:

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against the Estrogen Receptor (ERα) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Visualize the protein bands using an ECL detection reagent.
  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Visualizations

ARV471_Mechanism_of_Action cluster_cell Cell ARV471 ARV-471 Ternary_Complex Ternary Complex (ER-ARV471-E3) ARV471->Ternary_Complex ER Estrogen Receptor (ERα) ER->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_ER Ubiquitinated ERα Ternary_Complex->Ub_ER Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_ER->Proteasome Targeting Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER Degradation experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare 10 mM ARV-471 Stock in DMSO C Treat cells with serial dilutions of ARV-471 A->C B Culture MCF7/T47D cells B->C D Include Vehicle Control (DMSO only) B->D E Cell Viability Assay (e.g., MTT) C->E F Western Blot for ER Degradation C->F D->E D->F G Calculate GI₅₀ E->G H Quantify ER levels F->H troubleshooting_logic Start Precipitation Observed in Cell Culture? Check_DMSO Is final DMSO concentration > 0.5%? Start->Check_DMSO Reduce_DMSO Action: Reduce final DMSO concentration Check_DMSO->Reduce_DMSO Yes Check_Dilution Was stock added directly to final volume? Check_DMSO->Check_Dilution No End Problem Resolved Reduce_DMSO->End Serial_Dilute Action: Use serial dilutions in media Check_Dilution->Serial_Dilute Yes Check_Temp Is the medium cold? Check_Dilution->Check_Temp No Serial_Dilute->End Warm_Media Action: Pre-warm media to 37°C Check_Temp->Warm_Media Yes Check_Temp->End No Warm_Media->End

References

Technical Support Center: Overcoming Vepdegestrant Resistance in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vepdegestrant (ARV-471) in breast cancer cell models. The information provided is intended to help address common experimental challenges and explore mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Vepdegestrant?

A1: Vepdegestrant is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) that potently and selectively degrades the estrogen receptor (ER).[1][2][3] It is a heterobifunctional molecule that links a ligand for the ER with a ligand for the E3 ubiquitin ligase cereblon (CRBN).[1] This binding creates a ternary complex (ER:Vepdegestrant:CRBN), which leads to the ubiquitination and subsequent proteasomal degradation of the ER.[1][3][4] This mechanism of action is distinct from selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs) which indirectly affect ER stability.[4][5]

Q2: What are the known mechanisms of resistance to Vepdegestrant in breast cancer cells?

A2: Preclinical studies have identified several potential mechanisms of resistance to Vepdegestrant:

  • Upregulation of Bypass Signaling Pathways: Acquired resistance can be associated with the upregulation of the HER family (EGFR, HER2, HER3) and MAPK/AKT signaling pathways.[6] Overexpression of NRAS and EGFR has been shown to confer resistance to Vepdegestrant in vitro.[6]

  • Loss of Estrogen Receptor (ER) Expression: Long-term exposure to Vepdegestrant may lead to the development of an ER-independent resistance mechanism characterized by decreased ER expression.

  • Alterations in the Ubiquitin-Proteasome System: While loss of the E3 ligase CRBN, which is required for Vepdegestrant-mediated ER degradation, is a theoretical resistance mechanism, studies have shown that CRBN knockout in ER+ breast cancer cells did not confer resistance to Vepdegestrant, suggesting it has ER antagonist activity independent of its degradation function.[6]

Q3: Is Vepdegestrant effective against ESR1 mutations?

A3: Yes, Vepdegestrant has demonstrated efficacy against both wild-type and mutant ER, including clinically relevant ligand-independent ESR1 mutations such as Y537S and D538G.[1][2][7][8] In the Phase 3 VERITAC-2 clinical trial, Vepdegestrant showed a statistically significant and clinically meaningful improvement in progression-free survival compared to fulvestrant (B1683766) in patients with ESR1-mutant, ER+/HER2- advanced or metastatic breast cancer.[4]

Q4: What combination therapies have shown synergistic effects with Vepdegestrant in preclinical models?

A4: Preclinical studies have shown that Vepdegestrant combines well with inhibitors of key signaling pathways, leading to robust tumor regressions.[1][2] Synergistic effects have been observed with:

  • CDK4/6 inhibitors: palbociclib, abemaciclib, and ribociclib.[1][2]

  • PI3K/mTOR pathway inhibitors: the mTOR inhibitor everolimus, and the PI3K inhibitors alpelisib (B612111) and inavolisib.[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Reduced Vepdegestrant efficacy in long-term cell culture. Development of acquired resistance.1. Confirm ER expression: Perform Western blot to check for downregulation or loss of ER protein. 2. Assess bypass pathway activation: Use Western blot or a protein array to check for upregulation and phosphorylation of key proteins in the MAPK/AKT and HER family signaling pathways (e.g., p-ERK, p-AKT, EGFR, HER2).[6] 3. Test combination therapies: Evaluate the efficacy of Vepdegestrant in combination with inhibitors of the identified activated bypass pathways (e.g., MEK, ERK, EGFR, or pan-HER inhibitors).[6]
Inconsistent ER degradation observed by Western blot. Suboptimal experimental conditions or antibody performance.1. Optimize Vepdegestrant concentration and treatment time: Perform a dose-response and time-course experiment to determine the optimal conditions for maximal ER degradation in your cell line. Vepdegestrant has been shown to induce >80% ER degradation within 4 hours. 2. Validate primary antibody: Ensure your ER antibody is specific and provides a strong signal. Test different antibody clones if necessary. 3. Ensure complete lysis: Use a robust lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. 4. Confirm proteasome activity: As a control, co-treat cells with Vepdegestrant and a proteasome inhibitor (e.g., MG132) to confirm that the observed degradation is proteasome-dependent.
Difficulty confirming the ER:Vepdegestrant:CRBN ternary complex formation. Technical challenges with co-immunoprecipitation (Co-IP).1. Optimize lysis buffer: Use a gentle lysis buffer to preserve protein-protein interactions. Avoid harsh detergents. 2. Pre-clear lysate: Incubate the cell lysate with protein A/G beads prior to adding the primary antibody to reduce non-specific binding.[9][10] 3. Use appropriate antibody: Use an antibody specific for either ER or CRBN for the immunoprecipitation. 4. Include proper controls: Perform a mock IP with a non-specific IgG antibody to ensure the observed interaction is specific.[10]
High variability in cell viability assay results. Inconsistent cell seeding, reagent preparation, or assay timing.1. Ensure uniform cell seeding: Use a cell counter to ensure an equal number of cells are seeded in each well. Allow cells to adhere and resume proliferation for 24 hours before treatment. 2. Prepare fresh drug dilutions: Prepare fresh dilutions of Vepdegestrant for each experiment. 3. Optimize incubation time: Determine the optimal incubation time for the cell viability assay (e.g., MTT, CellTiter-Glo) for your specific cell line. 4. Check for artifacts: Be aware that some compounds can interfere with the chemistry of certain viability assays. If results are unexpected, consider using an alternative method to confirm.

Data Presentation

Table 1: In Vitro ER Degradation by Vepdegestrant in ER+ Breast Cancer Cell Lines

Cell LineER StatusDC50 (nM)Dmax (%)Treatment Time (h)
MCF7Wild-type~0.9~9572
T47DWild-type~1-2>90Not Specified
CAMA-1Wild-type~1-2>9072
ZR-75-1Wild-type~1-2>9072
BT474Wild-type~1-2>9072
T47DESR1 Y537SPotent Degradation>9072
T47DESR1 D538GPotent Degradation>9072
Data compiled from multiple preclinical studies. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are approximate.

Table 2: In Vivo Tumor Growth Inhibition (TGI) of Vepdegestrant Monotherapy in Xenograft Models

ModelER StatusVepdegestrant Dose (mpk, p.o., daily)TGI (%)
MCF7 XenograftWild-type3-3087-123
ESR1 Mutant PDXMutant1099
ESR1 Mutant PDXMutant30106
TGI values represent the percentage of tumor growth inhibition compared to vehicle-treated controls. Values >100% indicate tumor regression. mpk = mg/kg.[2][11]

Table 3: Clinical Efficacy of Vepdegestrant in the VERITAC-2 Phase 3 Trial (ESR1-mutant population)

EndpointVepdegestrant (200 mg daily)FulvestrantHazard Ratio (95% CI)p-value
Median Progression-Free Survival5.0 months2.1 months0.57 (0.42–0.77)<0.001
Clinical Benefit Rate42.1%20.2%--
Objective Response Rate18.6%4.0%--
Data from the VERITAC-2 Phase 3 clinical trial in patients with ER+/HER2- advanced breast cancer previously treated with a CDK4/6 inhibitor and endocrine therapy.[4]

Experimental Protocols & Visualizations

Protocol 1: Generation of Vepdegestrant-Resistant MCF7 Cell Lines

This protocol is adapted from methodologies used to generate acquired resistance to Vepdegestrant.[6]

Methodology:

  • Initial Culture: Culture MCF7 cells in their recommended growth medium.

  • Dose Escalation:

    • Begin by treating the cells with a low concentration of Vepdegestrant (e.g., near the IC50 value).

    • Once the cells have adapted and resumed proliferation, gradually increase the concentration of Vepdegestrant in the culture medium.

    • This process can take several weeks to months. In one study, MCF7 cells were cultured with increasing concentrations of Vepdegestrant up to 1 µM for approximately 8 weeks.[6]

  • Isolation of Resistant Clones:

    • Once cells are proliferating steadily in the presence of a high concentration of Vepdegestrant (e.g., 1 µM), single-cell clones can be isolated using standard methods such as limiting dilution or cloning cylinders.

  • Maintenance of Resistant Lines:

    • Continuously culture the resistant cell lines in a medium containing the final concentration of Vepdegestrant used for their selection to maintain the resistant phenotype.[6]

  • Characterization:

    • Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental MCF7 line.

    • Characterize the resistant cells for potential resistance mechanisms (e.g., ER expression, activation of bypass pathways) using Western blotting or other molecular biology techniques.

G cluster_0 Generation of Vepdegestrant-Resistant Cell Lines Start with Parental\nMCF7 Cells Start with Parental MCF7 Cells Treat with low-dose\nVepdegestrant (IC50) Treat with low-dose Vepdegestrant (IC50) Start with Parental\nMCF7 Cells->Treat with low-dose\nVepdegestrant (IC50) Initial Exposure Gradually increase\nVepdegestrant concentration Gradually increase Vepdegestrant concentration Treat with low-dose\nVepdegestrant (IC50)->Gradually increase\nVepdegestrant concentration Dose Escalation (8 weeks) Isolate single-cell clones\nin high-dose Vepdegestrant Isolate single-cell clones in high-dose Vepdegestrant Gradually increase\nVepdegestrant concentration->Isolate single-cell clones\nin high-dose Vepdegestrant Selection Expand and maintain\nresistant clones Expand and maintain resistant clones Isolate single-cell clones\nin high-dose Vepdegestrant->Expand and maintain\nresistant clones Maintenance Characterize resistant phenotype\n(Viability, Western Blot) Characterize resistant phenotype (Viability, Western Blot) Expand and maintain\nresistant clones->Characterize resistant phenotype\n(Viability, Western Blot) Validation

Workflow for generating Vepdegestrant-resistant cells.
Protocol 2: Western Blot for ER Degradation

Methodology:

  • Cell Culture and Treatment:

    • Seed ER+ breast cancer cells (e.g., MCF7, T47D) in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of Vepdegestrant (e.g., 0.1 nM to 1000 nM) for the desired time (e.g., 4, 24, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH, or α-tubulin) to ensure equal protein loading.[8]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification:

    • Use densitometry software to quantify the band intensities. Normalize the ERα signal to the loading control signal. Calculate the percentage of ER degradation relative to the vehicle-treated control.

Signaling Pathways and Vepdegestrant's Mechanism

G cluster_0 Vepdegestrant Mechanism of Action cluster_1 Resistance Mechanisms Vepdegestrant Vepdegestrant Ternary_Complex ER:Vepdegestrant:CRBN Ternary Complex Vepdegestrant->Ternary_Complex ER Estrogen Receptor (ER) ER->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination of ER Ternary_Complex->Ubiquitination Recruits Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation ER Degradation Proteasome->Degradation Leads to Proliferation Cell Proliferation & Survival Degradation->Proliferation Inhibits RTK Receptor Tyrosine Kinases (EGFR, HER2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ER_loss Loss of ER Expression ER_loss->Proliferation ER-independent activation

Vepdegestrant's mechanism and resistance pathways.

References

Technical Support Center: Optimizing ARV-471 Dosage for Maximum Estrogen Receptor (ER) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ARV-471 (Vepdegestrant), a potent and selective PROTAC® (PROteolysis TArgeting Chimera) estrogen receptor (ER) degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions to achieve maximum ER degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ARV-471?

A1: ARV-471 is a heterobifunctional molecule that simultaneously binds to the estrogen receptor (ER) and the E3 ubiquitin ligase cereblon (CRBN).[1] This proximity induces the formation of a ternary complex (ER:ARV-471:CRBN), leading to the ubiquitination of ER and its subsequent degradation by the proteasome.[1][2] This targeted protein degradation approach differs from selective estrogen receptor degraders (SERDs) like fulvestrant, which indirectly cause ER degradation.[3]

Q2: What is the recommended starting dose for in vivo preclinical studies?

A2: In preclinical mouse xenograft models, ARV-471 has shown significant dose-dependent tumor growth inhibition and ER degradation at doses of 3, 10, and 30 mg/kg administered orally once daily.[1][2] At these doses, ER degradation of ≥94% was observed in tumor lysates.[2] The optimal dose for a specific experiment may vary depending on the model and experimental goals.

Q3: What level of ER degradation has been observed in clinical trials?

A3: In a Phase 1/2 study, robust ER degradation was observed in paired tumor biopsies from patients.[4][5] At doses up to 500 mg daily, ER degradation of up to 89% was achieved.[4][5] The median and mean ER degradation across various dose levels were reported to be 67% and 64%, respectively.[5] In the Phase 2 VERITAC study, the 200 mg once-daily dose was selected for Phase 3 based on comparable efficacy, favorable tolerability, and robust ER degradation.[3][6]

Q4: Does ARV-471 degrade mutant forms of ER?

A4: Yes, preclinical studies have demonstrated that ARV-471 is effective at degrading clinically relevant ER mutants, including those with Y537S, D538G, Y537C, Y537N, E380Q, L536P, and V422del mutations, with comparable potency to wild-type ER.[1][2]

Q5: What are potential mechanisms of resistance to ARV-471?

A5: Research into resistance mechanisms has identified several possibilities. One key factor is the E3 ligase, CRBN, which is required for ARV-471-mediated ER degradation.[7][8] Loss of CRBN could therefore confer resistance.[7][8] Other potential mechanisms include the downregulation of ER expression and the activation of bypass signaling pathways such as the PI3K/MAPK pathways.[7][9][10]

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at optimizing ARV-471 dosage for maximum ER degradation.

Issue 1: Lower-than-Expected ER Degradation

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal ARV-471 Concentration Perform a dose-response experiment with a wide range of ARV-471 concentrations to identify the optimal degradation concentration (DC50). Be mindful of the "hook effect," where excessively high concentrations can lead to reduced degradation.[11]
Inadequate Treatment Duration Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal ER degradation. Some PROTACs can induce rapid degradation, while others may require longer incubation times.[12]
Poor Cell Permeability While ARV-471 is orally bioavailable, ensure proper formulation and delivery in your experimental system. For in vitro studies, consider using permeabilization agents as a positive control to confirm the compound can access the intracellular space.
Low E3 Ligase (CRBN) Expression Confirm the expression of CRBN in your cell line or xenograft model using Western blot or qPCR. If CRBN expression is low, consider using a different model system.[13]
Cell Health and Confluency Ensure cells are healthy and within a consistent passage number range. Cell confluency can affect protein expression and the efficiency of the ubiquitin-proteasome system. Standardize seeding densities for consistent results.[11]
Issue 2: Inconsistent ER Degradation Results

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Variability in Experimental Conditions Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations.[11]
Compound Instability Assess the stability of ARV-471 in your cell culture medium over the course of the experiment.[11]
Inconsistent Lysate Preparation or Western Blotting Ensure complete cell lysis and consistent protein loading for Western blot analysis. Use a reliable loading control to normalize ER protein levels.
Issue 3: No ER Degradation Observed

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Compound Handling Verify the correct storage and handling of the ARV-471 compound. Prepare fresh dilutions for each experiment.
Inactive Ubiquitin-Proteasome System As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside ARV-471. An accumulation of ubiquitinated ER would suggest the upstream degradation machinery is active.
Acquired Resistance If working with long-term treated models, consider the possibility of acquired resistance through mechanisms like CRBN loss or ER downregulation.[7][8][9][10]

Data Presentation

Table 1: Preclinical In Vivo ER Degradation and Tumor Growth Inhibition of ARV-471 in an MCF7 Orthotopic Xenograft Model

ARV-471 Dose (mg/kg, oral, daily)Tumor Growth Inhibition (%)ER Degradation (%)
385≥94
1098≥94
30120≥94

Data summarized from preclinical studies.[1][2]

Table 2: Clinical ER Degradation of ARV-471 in Patients with ER+/HER2- Breast Cancer

ARV-471 Dose (oral, daily)Maximum ER Degradation (%)Median ER Degradation (%)Mean ER Degradation (%)
Up to 500 mgUp to 896764
200 mgRobust DegradationN/A71
500 mgRobust DegradationN/AN/A

Data summarized from Phase 1/2 and VERITAC clinical trials.[2][3][4][5]

Experimental Protocols

1. Western Blotting for ER Degradation

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate with a primary antibody against ERα and a loading control (e.g., β-actin, GAPDH).

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometry analysis to quantify ER protein levels relative to the loading control.

2. In Vivo Xenograft Studies

  • Cell Implantation: Implant ER+ breast cancer cells (e.g., MCF7) into the mammary fat pad of immunocompromised mice.[1]

  • Tumor Growth: Monitor tumor growth until tumors reach a specified volume (e.g., 200 mm³).[1]

  • Dosing: Administer ARV-471 orally at the desired doses and schedule.[1]

  • Tumor Measurement: Measure tumor volume regularly.[1]

  • Tissue Harvesting: At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blotting for ER levels).[1]

Visualizations

ARV471_Mechanism_of_Action cluster_cell Cell ARV471 ARV-471 Ternary_Complex ER : ARV-471 : CRBN Ternary Complex ARV471->Ternary_Complex ER Estrogen Receptor (ER) ER->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ub_ER Ubiquitinated ER Ternary_Complex->Ub_ER Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_ER Proteasome Proteasome Ub_ER->Proteasome Degradation ER Degradation Proteasome->Degradation

Caption: Mechanism of action of ARV-471 leading to ER degradation.

Experimental_Workflow start Start: ER+ Breast Cancer Cells treatment Treat with ARV-471 (Dose-Response & Time-Course) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot for ERα and Loading Control quantification->western_blot analysis Densitometry Analysis western_blot->analysis end Result: Quantify % ER Degradation analysis->end

Caption: Workflow for assessing ARV-471-mediated ER degradation in vitro.

Troubleshooting_Tree start Issue: Suboptimal ER Degradation check_dose Is Dose Optimized? start->check_dose check_time Is Time Course Optimized? check_dose->check_time Yes optimize_dose Action: Perform Dose-Response check_dose->optimize_dose No check_crbn Is CRBN Expressed? check_time->check_crbn Yes optimize_time Action: Perform Time-Course check_time->optimize_time No check_cells Are Cell Conditions Standardized? check_crbn->check_cells Yes change_model Action: Select CRBN-positive Model check_crbn->change_model No standardize_cells Action: Standardize Cell Culture check_cells->standardize_cells No

References

potential off-target effects of SP-471 in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This resource is intended for researchers, scientists, and drug development professionals utilizing ARV-471 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is ARV-471 and what is its primary mechanism of action?

A1: ARV-471 (Vepdegestrant) is an orally bioavailable PROTAC® (Proteolysis Targeting Chimera) protein degrader.[1][2][3] It is designed to specifically target and degrade the estrogen receptor (ER) for the treatment of patients with locally advanced or metastatic ER+/HER2- breast cancer.[1][2][3] The molecule is composed of a ligand that binds to the estrogen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[4]

Q2: What are the potential sources of off-target effects for a PROTAC like ARV-471?

A2: Off-target effects with PROTACs can arise from several mechanisms:

  • Unintended degradation of other proteins: The PROTAC could induce the degradation of proteins other than the intended target (ER). This can happen if the target-binding component has affinity for other proteins or if the ternary complex (Target-PROTAC-E3 ligase) forms with an unintended protein.

  • Pharmacological effects of the individual components: The ER-binding moiety or the E3 ligase-recruiting moiety could have their own biological activities independent of protein degradation.

  • "Off-target" ubiquitination: The ternary complex might lead to the ubiquitination of proteins that interact with the primary target or the E3 ligase, without necessarily leading to their degradation.

  • Perturbation of the ubiquitin-proteasome system (UPS): High concentrations or prolonged exposure to PROTACs could potentially saturate or alter the normal functioning of the UPS.

  • Cereblon-mediated off-targets: Since ARV-471 recruits the E3 ligase Cereblon (CRBN), it may share some off-target effects with other CRBN-binding molecules like thalidomide (B1683933) and its analogs (IMiDs). A known off-target effect of some pomalidomide-based PROTACs is the degradation of certain zinc-finger (ZF) proteins.[5][6][7]

Q3: Is there any specific data on the off-target protein profile of ARV-471?

A3: As of late 2025, detailed global proteomics or kinome profiling data specifically identifying off-target proteins degraded by ARV-471 in an unbiased manner are not extensively available in the public domain. Preclinical and clinical studies have shown ARV-471 to be well-tolerated, with most treatment-related adverse events being low-grade.[8] However, the absence of comprehensive public data does not exclude the possibility of off-target effects in specific cellular contexts. Researchers should remain vigilant and consider empirical testing for potential off-targets relevant to their experimental system.

Q4: My cells are showing toxicity at concentrations where I don't see efficient ER degradation. What could be the cause?

A4: This could be due to off-target effects independent of ER degradation. The ER-binding or CRBN-binding components of ARV-471 might have inherent toxicity in your specific cell model. It is also possible that the molecule is inhibiting other critical cellular processes. Consider performing a dose-response curve for toxicity and comparing it with the dose-response for ER degradation.

Troubleshooting Guides

Issue 1: Lack of or Inefficient ER Degradation
Possible Cause Troubleshooting Steps
Poor Cell Permeability Although ARV-471 is orally bioavailable, specific cell lines might have lower permeability. Consider using positive control compounds known to work in your cell line.
Low Expression of Cereblon (CRBN) Confirm the expression of CRBN in your cellular model using Western blot or qPCR. CRBN is essential for ARV-471's mechanism of action.
"Hook Effect" At very high concentrations, PROTACs can form non-productive binary complexes (ARV-471-ER or ARV-471-CRBN) instead of the productive ternary complex, leading to reduced degradation. Perform a wide dose-response experiment (e.g., from low nM to high µM) to identify the optimal concentration for degradation and to check for the characteristic bell-shaped curve of the hook effect.
Experimental Conditions Ensure optimal cell health and density. The efficiency of the ubiquitin-proteasome system can be affected by cell stress or confluency. Standardize your cell culture and treatment protocols.
Compound Instability Verify the stability of ARV-471 in your cell culture medium over the course of the experiment.
Issue 2: Suspected Off-Target Effects
Observation Troubleshooting Steps
Unexpected Phenotype Carefully document the observed phenotype. Compare it to the known effects of ER degradation in your cell line. Use a negative control (e.g., a structurally similar but inactive molecule) if available to see if the phenotype is independent of ER degradation.
Changes in Non-Target Protein Levels If you suspect a specific off-target, validate the change using Western blot. For a broader view, consider a global proteomics analysis (e.g., using mass spectrometry) to compare protein levels in vehicle-treated vs. ARV-471-treated cells.
Cell Viability Issues Perform a dose-response curve for cell viability and compare it to the DC50 for ER degradation. A large therapeutic window is desirable. If toxicity occurs at concentrations similar to or lower than the DC50, it may indicate significant off-target effects.

Quantitative Data Summary

While a comprehensive list of off-target proteins for ARV-471 is not publicly available, the following tables summarize its known on-target activity and physicochemical properties.

Table 1: In Vitro On-Target Activity of ARV-471 (Vepdegestrant)

ParameterCell LineValueReference
ER Degradation (DC50) ER-positive breast cancer cell lines~1-2 nM[9][10]
ER Degradation (Dmax) ER-positive breast cancer cell lines>90%[9]
Inhibition of Cell Proliferation ER-dependent cell lines (MCF7, T47D)Potent inhibition[9]

Table 2: Physicochemical Properties of ARV-471 (Vepdegestrant)

PropertyValue
Bioavailability Orally bioavailable
E3 Ligase Recruited Cereblon (CRBN)

Experimental Protocols

Protocol 1: Western Blot for ER Degradation
  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7) at a suitable density and allow them to attach overnight.

    • Treat cells with a serial dilution of ARV-471 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against ERα and a loading control (e.g., β-actin, GAPDH).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate and quantify band intensities.

Protocol 2: Global Proteomics for Off-Target Identification (Workflow Overview)
  • Sample Preparation:

    • Treat cells with ARV-471 at a concentration that gives maximal ER degradation and a vehicle control.

    • Lyse cells and extract proteins.

    • Digest proteins into peptides (e.g., with trypsin).

  • Mass Spectrometry:

    • Analyze peptide samples using high-resolution mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis:

    • Identify and quantify proteins in each sample.

    • Perform statistical analysis to identify proteins with significantly altered abundance in ARV-471-treated cells compared to the control.

    • Filter results to identify proteins that are significantly downregulated, as these are potential off-target degradation substrates.

  • Validation:

    • Validate potential off-target hits using an orthogonal method, such as Western blot.

Visualizations

ARV_471_Mechanism ARV_471 ARV-471 Ternary_Complex Ternary Complex (ER-ARV-471-CRBN) ARV_471->Ternary_Complex ER Estrogen Receptor (ER) ER->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ub_ER Ubiquitinated ER Ternary_Complex->Ub_ER Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_ER Proteasome Proteasome Ub_ER->Proteasome Degradation ER Degradation Proteasome->Degradation

Caption: Mechanism of action of ARV-471 (Vepdegestrant).

Caption: Troubleshooting workflow for inefficient ER degradation.

Off_Target_Logic cluster_off_target Sources of Off-Target Effects ARV_471 ARV-471 On_Target On-Target Effect: ER Degradation ARV_471->On_Target Off_Target Potential Off-Target Effects ARV_471->Off_Target Off_Target_Deg Off-Target Protein Degradation Pharm_Effects Pharmacological Effects of Moieties CRBN_Effects CRBN-Mediated Off-Targets (e.g., ZF proteins)

Caption: Logical relationship of on-target vs. potential off-target effects.

References

managing common adverse events in preclinical studies of ARV-471

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PROTAC® estrogen receptor degrader, ARV-471 (vepdegestrant), in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ARV-471?

A1: ARV-471 is a Proteolysis Targeting Chimera (PROTAC) that selectively targets the estrogen receptor (ERα) for degradation. It is a hetero-bifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. This process leads to a significant reduction in ERα protein levels, thereby inhibiting ER-mediated signaling pathways that drive the proliferation of ER-positive cancer cells.[1][2]

Q2: What are the known preclinical safety findings for ARV-471?

A2: Preclinical toxicology studies for ARV-471 were conducted in both rats and dogs. The compound was reported to be well-tolerated in 7-day and 28-day studies with daily oral administration. These studies, along with its desirable metabolic stability and high antitumor efficacy, supported its advancement into clinical trials.[3][4] While specific adverse events from these preclinical studies are not detailed in publicly available literature, the overall assessment indicated a favorable safety profile.[3][4]

Q3: Have any off-target effects been reported in preclinical studies?

A3: Preclinical assessments of ARV-471's specificity have been conducted. One study analyzed the degradation of known CRBN ligand neosubstrates and found that vepdegestrant did not degrade Ikaros, Aiolos, GSPT1, or CK1α. Only partial degradation of SALL4 was observed in one of two cell lines tested.[2] The potential for partial degradation of ERβ has also been noted, a characteristic shared with other approved ER-targeting agents like tamoxifen (B1202) and fulvestrant.[2]

Troubleshooting Guide

While specific preclinical adverse event data for ARV-471 is limited in public sources, this guide provides general troubleshooting advice for common issues encountered in preclinical oncology studies involving targeted therapies.

Issue 1: Unexpected Animal Morbidity or Mortality

  • Possible Cause: Off-target toxicity, exaggerated pharmacology, or issues with vehicle/formulation.

  • Troubleshooting Steps:

    • Immediate Action: Humanely euthanize animals exhibiting severe distress and perform a thorough necropsy.

    • Dose De-escalation: Reduce the dose in subsequent cohorts to establish a maximum tolerated dose (MTD).

    • Vehicle Control: Ensure the vehicle alone is not causing toxicity by treating a cohort with only the vehicle.

    • Histopathology: Conduct detailed histopathological examination of all major organs from both treated and control animals to identify target organs of toxicity.

    • Clinical Pathology: Analyze blood samples for changes in hematology and clinical chemistry parameters to identify signs of organ damage.

Issue 2: Significant Body Weight Loss

  • Possible Cause: Reduced food and water consumption due to malaise, gastrointestinal toxicity, or metabolic changes.

  • Troubleshooting Steps:

    • Monitor Food/Water Intake: Quantify daily food and water consumption to determine if weight loss is due to reduced intake.

    • Clinical Observations: Increase the frequency of clinical observations to monitor for signs of nausea, diarrhea, or other gastrointestinal distress.

    • Supportive Care: Provide supportive care such as palatable, high-calorie food supplements or hydration support, as per institutional animal care and use committee (IACUC) guidelines.

    • Dose Adjustment: Consider dose reduction or intermittent dosing schedules in future experiments.

Issue 3: Inconsistent Efficacy Results

  • Possible Cause: Issues with drug formulation, administration, animal model variability, or development of resistance.

  • Troubleshooting Steps:

    • Formulation Check: Verify the stability and homogeneity of the dosing formulation.

    • Dosing Technique: Ensure consistent and accurate administration of the compound. For oral gavage, verify proper technique to avoid stress and ensure delivery to the stomach.

    • Animal Model Characterization: Ensure the tumor model is well-characterized and expresses the target (ERα).

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma concentrations of ARV-471 and ERα degradation in tumor tissue to correlate exposure with efficacy.

Data Presentation

Due to the limited availability of public quantitative data on preclinical adverse events for ARV-471, a representative table based on general preclinical toxicology study designs is provided below for illustrative purposes.

Observation ParameterControl Group (Vehicle)Low Dose Group (e.g., 3 mg/kg)Mid Dose Group (e.g., 10 mg/kg)High Dose Group (e.g., 30 mg/kg)
Clinical Signs No observable signsNo observable signsNo observable signsNo observable signs
Body Weight Change (%) +5%+4%+3%+1%
Food Consumption ( g/day ) 20191816
Key Hematology Within normal limitsWithin normal limitsWithin normal limitsWithin normal limits
Key Clinical Chemistry Within normal limitsWithin normal limitsWithin normal limitsWithin normal limits
Gross Pathology No significant findingsNo significant findingsNo significant findingsNo significant findings
Histopathology No significant findingsNo significant findingsNo significant findingsNo significant findings

Note: This table is a template and does not represent actual data for ARV-471. It illustrates the types of data that would be collected in a preclinical toxicology study.

Experimental Protocols

General Protocol for a 28-Day Oral Toxicity Study in Rodents

This protocol is a generalized representation based on standard preclinical toxicology guidelines.

  • Animal Model: Sprague-Dawley rats (equal numbers of males and females).

  • Group Size: 10 animals/sex/group.

  • Dose Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).

    • Group 2: Low dose.

    • Group 3: Mid dose.

    • Group 4: High dose.

  • Administration: Once daily oral gavage for 28 consecutive days.

  • Monitoring:

    • Mortality and Morbidity: Twice daily.

    • Clinical Observations: Once daily, including changes in skin, fur, eyes, and general activity.

    • Body Weight: Weekly.

    • Food Consumption: Weekly.

    • Ophthalmology: Prior to study start and at termination.

    • Clinical Pathology (Hematology and Clinical Chemistry): At termination.

  • Termination and Necropsy:

    • At the end of the 28-day treatment period, all animals are humanely euthanized.

    • A full gross necropsy is performed on all animals.

    • Organ weights are recorded for key organs (e.g., liver, kidneys, spleen, heart, brain).

    • A comprehensive set of tissues is collected and preserved for histopathological examination.

Visualizations

ARV_471_Mechanism_of_Action cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation cluster_downstream Downstream Effects ARV471 ARV-471 ER Estrogen Receptor (ERα) ARV471->ER Binds to CRBN Cereblon (CRBN) E3 Ligase Complex ARV471->CRBN Recruits ARV471_bound ARV-471 CRBN_bound CRBN ARV471_bound->CRBN_bound ER_bound ERα ER_bound->ARV471_bound Proteasome Proteasome ER_bound->Proteasome Targeted for Degradation CRBN_bound->ER_bound Ubiquitination Ub Ubiquitin Degraded_ER Degraded ERα (Fragments) Proteasome->Degraded_ER Cell_Proliferation Inhibition of Cell Proliferation

Caption: Mechanism of action of ARV-471 leading to ERα degradation.

Preclinical_AE_Workflow cluster_study_setup Study Setup cluster_in_life_phase In-Life Phase cluster_response Response to Adverse Events cluster_post_life_phase Post-Life Phase cluster_analysis Data Analysis & Reporting Protocol IACUC-Approved Protocol Animal_Model Select Animal Model (e.g., Rodent, Non-rodent) Protocol->Animal_Model Dose_Groups Establish Dose Groups (Vehicle, Low, Mid, High) Animal_Model->Dose_Groups Dosing Daily Oral Dosing Dose_Groups->Dosing Monitoring Daily Clinical Observations Weekly Body Weights & Food Intake Dosing->Monitoring AE_Observed Adverse Event Observed? Monitoring->AE_Observed Record Record and Grade AE AE_Observed->Record Yes Termination Scheduled Termination (e.g., Day 28) AE_Observed->Termination No Vet_Consult Veterinary Consultation Record->Vet_Consult Action Implement Action (e.g., Supportive Care, Euthanasia) Vet_Consult->Action Action->Termination Necropsy Gross Necropsy & Organ Weights Termination->Necropsy Histo Histopathology Necropsy->Histo Clin_Path Clinical Pathology Necropsy->Clin_Path Data_Analysis Analyze All Data Histo->Data_Analysis Clin_Path->Data_Analysis Report Generate Toxicology Report Data_Analysis->Report

Caption: Workflow for monitoring adverse events in preclinical studies.

References

Technical Support Center: Enhancing Oral Bioavailability of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of PROteolysis TArgeting Chimeras (PROTACs), with illustrative examples such as the orally bioavailable estrogen receptor degrader, ARV-471.

Frequently Asked Questions (FAQs)

Q1: Why do many PROTACs, including our compound SP-471, exhibit low oral bioavailability?

A1: PROTACs often face challenges with oral bioavailability due to their inherent physicochemical properties.[1][2][3] Most PROTACs are large molecules, typically with a molecular weight between 700 and 1200 Da, placing them "beyond the Rule of Five" (bRo5).[1][4] This high molecular weight, combined with poor solubility and low cell permeability, significantly hinders their absorption from the gastrointestinal tract.[1][5][6] Furthermore, issues like high polarity, numerous rotatable bonds, and susceptibility to first-pass metabolism can further limit oral bioavailability.[1][2]

Q2: What are the primary strategies to improve the oral bioavailability of a PROTAC like this compound?

A2: There are two main avenues for improving oral bioavailability: structural modification of the PROTAC molecule and advanced formulation strategies.

  • Structural Modifications: This involves medicinal chemistry efforts to optimize the molecule's properties. Key strategies include linker optimization, introducing intramolecular hydrogen bonds to create a more compact structure, and selecting E3 ligase ligands with favorable properties, such as those for Cereblon (CRBN), which are often associated with better bioavailability than those for von Hippel-Lindau (VHL).[4][7]

  • Formulation Strategies: This approach focuses on the drug delivery system. Techniques like creating amorphous solid dispersions (ASDs), using lipid-based formulations (e.g., SMEDDS/SNEDDS), and developing nanoparticle delivery systems can significantly enhance the solubility and absorption of PROTACs.[3][5][8][9]

Q3: How does the choice of E3 ligase ligand affect oral bioavailability?

A3: The choice of E3 ligase ligand can significantly impact a PROTAC's physicochemical properties. Generally, CRBN-based PROTACs tend to have higher oral bioavailability compared to VHL-based PROTACs.[4] This is because CRBN ligands are typically smaller and have more favorable properties that align better with the characteristics of orally available drugs.[4][7] The first two PROTACs to enter Phase II clinical trials, ARV-110 and ARV-471, are both administered orally and utilize CRBN E3 ligase ligands.[4]

Q4: Can administration with food improve the oral bioavailability of PROTACs?

A4: Yes, administering PROTACs with food can be a viable strategy.[2][10] Due to their poor aqueous solubility, the dissolution of PROTACs can be a limiting factor for absorption.[2] Studies have shown that the solubility of some PROTACs improves in biorelevant buffers that simulate intestinal fluid in a fed state (FeSSIF).[1] This suggests that co-administration with food could enhance in vivo drug exposure. For example, the clinical trial design for ARV-110 and ARV-471 specified once-daily administration with food.[1][2]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of this compound

If your PROTAC, this compound, shows poor solubility in standard aqueous buffers, consider the following troubleshooting steps.

start Low Aqueous Solubility Detected for this compound solubility_test Conduct Solubility Testing in Biorelevant Media (FaSSIF/FeSSIF) start->solubility_test asd Develop Amorphous Solid Dispersion (ASD) Formulation solubility_test->asd No/Minor Improvement outcome1 Improved Solubility Observed solubility_test->outcome1 Significant Improvement lipid Explore Lipid-Based Formulations (e.g., SNEDDS) asd->lipid outcome2 Solubility Remains Low asd->outcome2 nanoparticle Consider Nanoparticle Delivery Systems lipid->nanoparticle lipid->outcome2 structural_mod Initiate Structural Modification Campaign nanoparticle->structural_mod nanoparticle->outcome2 structural_mod->outcome1

Caption: Troubleshooting workflow for poor PROTAC solubility.

  • Protocol 1: Solubility Assessment in Biorelevant Media

    • Objective: To determine the solubility of this compound in simulated intestinal fluids to predict the effect of food on absorption.

    • Materials: this compound, Fasted State Simulated Intestinal Fluid (FaSSIF) powder, Fed State Simulated Intestinal Fluid (FeSSIF) powder, purified water, pH meter, shaker incubator.

    • Procedure:

      • Prepare FaSSIF and FeSSIF media according to the manufacturer's instructions.

      • Add an excess amount of this compound to separate vials containing FaSSIF and FeSSIF media.

      • Incubate the vials at 37°C with constant shaking for 24-48 hours to ensure equilibrium is reached.

      • Filter the samples to remove undissolved solid.

      • Analyze the concentration of dissolved this compound in the filtrate using a validated HPLC method.

      • Compare the solubility in FaSSIF and FeSSIF to the solubility in standard buffer (e.g., PBS).

  • Protocol 2: Development of an Amorphous Solid Dispersion (ASD)

    • Objective: To improve the dissolution rate and solubility of this compound by converting it from a crystalline to an amorphous form stabilized within a polymer matrix.[8][11]

    • Materials: this compound, polymer excipient (e.g., HPMCAS, Eudragit® L 100-55), organic solvent (e.g., acetone, methanol), spray dryer or rotary evaporator.[8][11]

    • Procedure (Spray Drying):

      • Dissolve this compound and the selected polymer in a suitable organic solvent.

      • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure).

      • Spray the solution into the drying chamber to rapidly evaporate the solvent, forming the ASD powder.

      • Collect the ASD powder and characterize its solid state using DSC and XRD to confirm its amorphous nature.

      • Perform non-sink dissolution testing to compare the dissolution profile of the ASD to the crystalline this compound.

Issue 2: Low Permeability and High First-Pass Metabolism

If this compound demonstrates poor permeability across cellular membranes or is rapidly metabolized, consider these approaches.

cluster_gut GI Tract cluster_circulation Systemic Circulation cluster_cell Target Cell PROTAC_oral Oral PROTAC (this compound) Dissolution Dissolution PROTAC_oral->Dissolution Absorption Intestinal Absorption Dissolution->Absorption PROTAC_blood PROTAC in Blood Absorption->PROTAC_blood Permeation Metabolism First-Pass Metabolism (Liver/Intestine) Absorption->Metabolism PROTAC_cell Intracellular PROTAC PROTAC_blood->PROTAC_cell Cellular Uptake Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_cell->Ternary Degradation Protein Degradation Ternary->Degradation

Caption: Key barriers in the oral delivery of PROTACs.

  • Strategy 1: Prodrug Approach

    • Concept: Temporarily modify the structure of this compound by adding a promoiety (e.g., a lipophilic group) to improve its permeability or protect it from metabolism.[1][2][10] This promoiety is designed to be cleaved in vivo, releasing the active PROTAC.

    • Experimental Step: Synthesize a prodrug of this compound and evaluate its stability in simulated gastric and intestinal fluids, as well as in plasma and liver microsomes, to confirm the release of the active drug.

  • Strategy 2: Linker Optimization for Improved Permeability

    • Concept: The linker connecting the two ligands of the PROTAC plays a crucial role in its overall properties. Replacing flexible linkers (like PEG) with more rigid structures (like a phenyl ring) or incorporating basic nitrogen into the linker can improve permeability.[1] Reducing the number of amide bonds in the linker is also beneficial.[1]

    • Experimental Step: Design and synthesize a small library of this compound analogues with modified linkers. Evaluate their permeability using an in vitro Caco-2 cell permeability assay.

  • Protocol 3: Caco-2 Permeability Assay

    • Objective: To assess the intestinal permeability of this compound and its analogues in vitro.

    • Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound.

    • Procedure:

      • Culture Caco-2 cells on Transwell® inserts until they form a confluent monolayer.

      • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

      • Add this compound to the apical (AP) side of the monolayer.

      • At various time points, take samples from the basolateral (BL) side.

      • Measure the concentration of this compound in the BL samples using LC-MS/MS.

      • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Quantitative Data Summary

The following tables summarize key data for the orally bioavailable PROTAC ARV-471, which can serve as a benchmark for developing compounds like this compound.

Table 1: Preclinical In Vivo Activity of ARV-471 [12][13]

ModelDosage (Oral, Daily)Outcome
MCF7 Xenograft3, 10, 30 mg/kgSignificant tumor volume regression; >90% reduction in tumor ER protein
ESR1 Y537S PDX Model10 mg/kgComplete inhibition of tumor growth
Immature Rat UterotrophicNot specifiedDegradation of uterine ER with no agonist activity

Table 2: Clinical Trial Information for ARV-471 [14]

PhaseDosage (Oral, Daily)PopulationClinical Benefit Rate (Monotherapy)
Phase 1b/2 (VERITAC)200 mg and 500 mgPatients with ER+/HER2- advanced or metastatic breast cancer40% in evaluable patients

Table 3: Example Formulation Components for PROTACs [8][11]

Formulation TypePolymer/Excipient ExamplesPurpose
Amorphous Solid Dispersion (ASD)HPMCAS (L Grade), Eudragit® L 100-55Enhance dissolution and stabilize supersaturation
Lipid-Based FormulationsOils, surfactants, co-solvents (for SNEDDS/SMEDDS)Improve solubility and lymphatic uptake
Nanoparticle SystemsPolymeric micelles, liposomesEnhance solubility, permeability, and targeting

References

SP-471 Functional Assays: A Technical Support Center for Navigating Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with experimental variability in SP-471 functional assays. This compound, also known as vepdegestrant (ARV-471), is a potent, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to target the estrogen receptor (ER) for degradation.[1][2][3][4][5] Ensuring the reliability and reproducibility of functional assays is critical for accurately assessing its efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it inform which functional assays to use?

A1: this compound is a heterobifunctional molecule that works by inducing the formation of a ternary complex between the estrogen receptor (ER) and an E3 ubiquitin ligase.[2][3] This proximity leads to the ubiquitination of ER, marking it for degradation by the proteasome.[3][4][5] This targeted protein degradation is the primary mechanism of action.

Therefore, the key functional assays for this compound are those that can quantitatively assess each step of this process:

  • ER Degradation Assays: To measure the primary outcome of this compound activity.

  • Ternary Complex Formation Assays: To confirm the proximity-inducing mode of action.

  • Ubiquitination Assays: To verify the mechanistic step leading to degradation.

  • Cell Viability and Proliferation Assays: To measure the downstream functional effect on cancer cells.

  • Target Gene Expression Assays: To assess the impact on ER-mediated signaling.

Q2: What are the key quantitative parameters to measure in this compound functional assays?

A2: The efficacy of this compound is typically characterized by the following parameters, which should be determined through dose-response experiments:

ParameterDescriptionTypical AssayCell LinesReported Values (this compound/Vepdegestrant)
DC50 The concentration of this compound that results in 50% degradation of the target protein (ER).[3][6]Western Blot, In-Cell Western, ELISAMCF-7, T47D~1-2 nM[3][4][5]
Dmax The maximum percentage of target protein degradation achieved at optimal this compound concentration.Western Blot, In-Cell Western, ELISAMCF-7, T47D>90%[1][7]
GI50 The concentration of this compound that causes 50% inhibition of cell growth.CellTiter-Glo®, Resazurin assayMCF-7, T47D3.3 - 4.5 nM[1]
IC50 The concentration of this compound that inhibits a specific biological function by 50% (e.g., ER-driven gene expression).Luciferase Reporter AssayT47D-KBluc~1.1 - 3 nM[1][2]

Q3: Why am I observing a bell-shaped dose-response curve (the "Hook Effect") in my degradation assay?

A3: The "hook effect" is a known phenomenon for PROTACs where degradation efficiency decreases at very high concentrations.[8] This occurs because at excessive concentrations, this compound is more likely to form separate binary complexes with either ER or the E3 ligase, rather than the productive ternary complex required for degradation.[8] To mitigate this, it is crucial to perform a wide dose-response experiment, including lower nanomolar concentrations, to identify the optimal concentration range for maximal degradation.[8][9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key processes involved in this compound's mechanism of action and a typical experimental workflow.

cluster_0 This compound (Vepdegestrant) Mechanism of Action This compound This compound TernaryComplex ER : this compound : E3 Ternary Complex This compound->TernaryComplex ER Estrogen Receptor (ERα) ER->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex UbER Ubiquitinated ERα TernaryComplex->UbER Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbER->Proteasome Degradation Degraded ERα (Peptides) Proteasome->Degradation Degradation

This compound (Vepdegestrant) Mechanism of Action.

cluster_1 ER Degradation Assay Workflow (Western Blot) Start Start CellSeeding Seed ER+ breast cancer cells (e.g., MCF-7) in multi-well plates Start->CellSeeding Treatment Treat cells with serial dilutions of this compound (and controls) CellSeeding->Treatment Incubation Incubate for a defined period (e.g., 4-24 hours) Treatment->Incubation Lysis Lyse cells and quantify total protein concentration Incubation->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific antibody binding Transfer->Blocking Probing Probe with primary antibodies (anti-ERα and loading control) Blocking->Probing Detection Incubate with HRP-conjugated secondary antibody and add substrate Probing->Detection Imaging Image chemiluminescence and quantify band intensity Detection->Imaging Analysis Analyze Data: Normalize ERα to loading control Calculate DC50 and Dmax Imaging->Analysis End End Analysis->End

A typical workflow for an ER degradation assay.

Troubleshooting Guides

Experimental variability can arise from multiple sources. The following guides address common issues encountered during this compound functional assays.

Issue 1: No or Incomplete ER Degradation

If you observe minimal or no reduction in ER levels after treatment with this compound, consider the following potential causes and solutions.

cluster_2 Troubleshooting: No ER Degradation Problem No ER Degradation Observed Cause1 Poor Cell Permeability Problem->Cause1 Cause2 Inactive Compound Problem->Cause2 Cause3 Suboptimal Assay Conditions Problem->Cause3 Cause4 No Ternary Complex Formation Problem->Cause4 Cause5 High Protein Synthesis Rate Problem->Cause5 Solution1 Verify physicochemical properties. Consider alternative delivery methods. Cause1->Solution1 Solution2 Check compound storage and stability. Test a fresh aliquot. Cause2->Solution2 Solution3 Optimize incubation time (4-24h). Ensure proper cell health and density. Cause3->Solution3 Solution4 Confirm target and E3 ligase expression in the cell line. Perform Co-IP or TR-FRET. Cause4->Solution4 Solution5 Co-treat with a protein synthesis inhibitor (e.g., cycloheximide) as a control. Cause5->Solution5

A decision tree for troubleshooting lack of activity.
Issue 2: High Variability Between Replicates

High variability can obscure real effects and make data interpretation difficult. Common sources and solutions are outlined below.

Potential CauseRecommended Action
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use an automated cell counter for accuracy. Allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even cell settling.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and pipetting speed.
"Edge Effects" Plate edges are prone to evaporation and temperature changes. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[10]
Reagent Inconsistency Prepare fresh reagents and use consistent lot numbers for critical components like antibodies and media supplements. Ensure thorough mixing of all solutions before use.
Cell Health and Passage Number Maintain a consistent cell passage number for experiments, as high passage numbers can lead to genetic drift and altered phenotypes.[10] Regularly test for mycoplasma contamination.
Instrument Variability Ensure plate readers are properly calibrated and maintained. Use the same instrument settings for all plates within an experiment.

Detailed Experimental Protocols

Protocol 1: Western Blotting for ERα Degradation

This protocol details the steps to quantify the degradation of ERα in breast cancer cells following treatment with this compound.[11]

  • Cell Culture and Treatment:

    • Seed MCF-7 or T47D cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.1 nM to 5000 nM to capture the full dose-response, including the hook effect. Include a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the medium from the cells and replace it with the this compound-containing medium.

    • Incubate for a predetermined time, typically between 4 and 24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Incubate on ice for 15 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against ERα and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST, then add a chemiluminescent substrate.

    • Image the membrane using a digital imaging system.

  • Data Analysis:

    • Quantify the band intensities for ERα and the loading control using densitometry software.

    • Normalize the ERα signal to the loading control for each sample.

    • Express the data as a percentage of the vehicle-treated control.

    • Plot the percentage of ERα remaining versus the log of the this compound concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells to assess the downstream effect of ERα degradation.

  • Cell Seeding:

    • Seed MCF-7 or T47D cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[11]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound. Include a vehicle-treated control.

    • Incubate for the desired period, typically 72 hours, to allow for effects on cell proliferation.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[11]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis and stabilize the luminescent signal.[11]

    • Incubate at room temperature for 10 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Express the data as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability versus the log of the this compound concentration and fit a dose-response curve to determine the GI50 value.

References

Technical Support Center: Investigating Acquired Resistance to ARV-471

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and understanding the mechanisms of acquired resistance to ARV-471 (Vepdegestrant), a PROTAC® estrogen receptor (ER) degrader.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ARV-471?

ARV-471 is a PROteolysis-TArgeting Chimera (PROTAC) that potently and selectively degrades the estrogen receptor (ER).[1][2] It functions by forming a ternary complex between the ER and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the ER protein.[1][3] This dual action of ER degradation and antagonism has demonstrated superior anti-tumor activity compared to fulvestrant (B1683766) in preclinical models.[4][5]

Q2: What are the known mechanisms of acquired resistance to ARV-471?

Preclinical studies have identified several key mechanisms of acquired resistance to ARV-471:

  • Bypass Signaling Pathway Activation: A primary mechanism of resistance involves the upregulation of alternative signaling pathways that promote cell survival and proliferation independent of ER signaling.[4][6] Key pathways implicated include:

    • HER Family Signaling: Increased expression and activation of EGFR, HER2, and HER3.[4][6]

    • MAPK/AKT Signaling: Upregulation of the MAPK/AKT pathway, often downstream of HER family activation or other receptor tyrosine kinases.[4][6]

    • NRAS Activation: Copy number gain and increased expression of NRAS have been observed in resistant cell lines.[4][6]

  • Downregulation of ER Expression: Some resistant cell lines exhibit a decrease in ER protein expression and signaling, rendering the primary target of ARV-471 less relevant for cell survival.[4][6][7]

  • Alterations in E3 Ligase Machinery: While not as commonly observed for ARV-471, mutations or loss of the CRBN E3 ligase can be a mechanism of resistance to PROTACs.[7][8] However, studies have shown that CRBN knockout did not confer resistance to ARV-471, suggesting the compound retains ER antagonist activity independent of degradation.[4][6]

Q3: Are mutations in the estrogen receptor (ESR1) a common mechanism of resistance to ARV-471?

While ESR1 mutations are a frequent cause of resistance to traditional endocrine therapies, they have not been identified as a primary mechanism of acquired resistance to ARV-471 in preclinical models.[4][6] In fact, ARV-471 has been shown to be effective against ER+ breast cancer models with activating ESR1 mutations.[1][9]

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments to identify ARV-471 resistance mechanisms.

Problem Possible Cause Troubleshooting Steps
Cells show reduced sensitivity to ARV-471 (Increased IC50). Development of acquired resistance.1. Confirm Resistance: Perform a dose-response assay to quantify the shift in IC50 compared to the parental cell line. A significant increase (e.g., >10-fold) is indicative of resistance.[10] 2. Assess ER Levels: Perform Western blotting or quantitative immunofluorescence to determine if ER protein levels are downregulated in the resistant cells. 3. Investigate Bypass Pathways: Use Western blotting to probe for the activation of key signaling molecules in the MAPK/AKT and HER family pathways (e.g., phospho-EGFR, phospho-HER2, phospho-ERK, phospho-AKT).
Resistant cells show no change in ER expression. Activation of bypass signaling pathways is the likely mechanism of resistance.1. Profile Receptor Tyrosine Kinases (RTKs): Use a phospho-RTK array to broadly screen for activated RTKs that could be driving downstream signaling. 2. Sequence for Hotspot Mutations: Perform targeted sequencing of key genes in bypass pathways (e.g., NRAS, KRAS, PIK3CA) to identify activating mutations. 3. Test Combination Therapies: Treat resistant cells with ARV-471 in combination with inhibitors of the suspected bypass pathway (e.g., EGFR inhibitors, MEK inhibitors) to see if sensitivity is restored.[4][6]
CRISPR/Cas9 screen for resistance genes yields no significant hits. Technical issues with the screen or non-genetic resistance mechanisms.1. Verify Transduction Efficiency: Ensure a high percentage of your cells were successfully transduced with the gRNA library. 2. Optimize Drug Concentration: Use a concentration of ARV-471 that provides strong selective pressure without causing excessive cell death. 3. Consider Epigenetic Mechanisms: Resistance may be driven by epigenetic changes rather than genetic mutations. Perform ATAC-seq or ChIP-seq to investigate changes in chromatin accessibility and histone modifications.

Data Presentation

Table 1: Hypothetical IC50 Values for Parental and ARV-471 Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Fold Change in Resistance
MCF-7 (Parental)ARV-4711.5-
MCF-7/ARV-471-R1ARV-471150100
T-47D (Parental)ARV-4712.0-
T-47D/ARV-471-R1ARV-471250125

Table 2: Summary of Molecular Alterations in ARV-471 Resistant Cell Lines

Cell LineER Expressionp-EGFRp-AKTp-ERKNRAS Copy Number
MCF-7 (Parental)HighLowLowLowNormal
MCF-7/ARV-471-R1LowHighHighHighGain
T-47D (Parental)HighLowLowLowNormal
T-47D/ARV-471-R1HighHighHighHighNormal

Experimental Protocols

Protocol 1: Generation of ARV-471 Resistant Cell Lines

This protocol describes the generation of drug-resistant cell lines through continuous, long-term exposure to increasing concentrations of ARV-471.[10][11]

  • Initial Seeding: Plate ER+ breast cancer cells (e.g., MCF-7, T-47D) at a low density in appropriate culture medium.

  • Initial Drug Treatment: Treat the cells with ARV-471 at a concentration equal to the IC50 value for the parental cell line.

  • Media Changes: Replace the medium with fresh, drug-containing medium every 3-4 days.

  • Dose Escalation: Once the cells have resumed proliferation and reached approximately 80% confluency, passage them and increase the concentration of ARV-471 by 1.5 to 2-fold.

  • Repeat Dose Escalation: Continue this process of gradual dose escalation over several months.

  • Isolation of Resistant Clones: Once cells are able to proliferate in a high concentration of ARV-471 (e.g., 1 µM), isolate and expand single-cell clones.

  • Characterization of Resistance: Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 to the parental cell line.

Protocol 2: Western Blot Analysis of Bypass Signaling Pathways

This protocol details the steps for analyzing the activation of key proteins in bypass signaling pathways.

  • Cell Lysis: Lyse parental and ARV-471 resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., EGFR, AKT, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Whole-Exome Sequencing to Identify Genetic Alterations

This protocol outlines the workflow for identifying mutations and copy number variations in resistant cells.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and ARV-471 resistant cell lines.

  • Library Preparation: Prepare sequencing libraries from the extracted DNA using a commercially available exome capture kit.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Call single nucleotide variants (SNVs) and insertions/deletions (indels) using a variant caller (e.g., GATK).

    • Identify somatic mutations present only in the resistant cell lines.

    • Analyze copy number variations (CNVs) to detect gene amplifications or deletions.

  • Variant Annotation and Filtering: Annotate the identified variants and filter for those in cancer-related genes and signaling pathways.

Visualizations

ARV_471_Mechanism_of_Action cluster_cell Cancer Cell ARV471 ARV-471 Ternary_Complex ER : ARV-471 : CRBN Ternary Complex ARV471->Ternary_Complex Binds ER Estrogen Receptor (ER) ER->Ternary_Complex Binds Proteasome 26S Proteasome ER->Proteasome Targeted for Degradation CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Binds Ternary_Complex->ER Ubiquitination Ubiquitin Ubiquitin Ubiquitin->ER Degradation ER Degradation Proteasome->Degradation Proliferation Cell Proliferation & Survival Degradation->Proliferation Inhibits

Caption: Mechanism of action of ARV-471.

Acquired_Resistance_Mechanisms cluster_resistance Mechanisms of Acquired Resistance to ARV-471 cluster_bypass Bypass Pathways Resistance ARV-471 Resistance Bypass Bypass Pathway Activation Resistance->Bypass ER_down ER Downregulation Resistance->ER_down E3_alt E3 Ligase Alteration (Less Common) Resistance->E3_alt HER HER Family Activation (EGFR, HER2, HER3) Bypass->HER MAPK_AKT MAPK/AKT Signaling Upregulation Bypass->MAPK_AKT NRAS NRAS Amplification/ Overexpression Bypass->NRAS

Caption: Overview of ARV-471 resistance mechanisms.

Experimental_Workflow start Start with Parental Cell Line long_term Long-term Culture with ARV-471 start->long_term resistant Generate Resistant Cell Line long_term->resistant characterize Characterize Phenotype (IC50 Assay) resistant->characterize molecular Molecular Analysis characterize->molecular western Western Blot (ER, p-AKT, p-ERK) molecular->western sequencing Genomic/Transcriptomic Sequencing molecular->sequencing functional Functional Assays (Combination Therapy) molecular->functional end Identify Resistance Mechanism(s) western->end sequencing->end functional->end

Caption: Workflow for identifying resistance mechanisms.

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SP-471

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating toxicities associated with the investigational compound this compound in animal models. This compound is a potent, orally bioavailable PROteolysis-TArgeting Chimera (PROTAC) that selectively degrades Estrogen Receptor alpha (ERα) and is under investigation for ER+ breast cancer.[1][2][3] While demonstrating promising efficacy, preclinical studies have identified potential for hepatotoxicity and nephrotoxicity. This guide offers strategies for monitoring and mitigating these adverse effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a PROTAC designed to recruit the ubiquitin-proteasome system to specifically target the estrogen receptor for degradation.[1][2] It contains a ligand that binds to the ER and another that binds to an E3 ubiquitin ligase, bringing the two proteins into proximity.[1][4] This results in the ubiquitination and subsequent proteasomal degradation of the ER protein, inhibiting ER signaling in cancer cells.[1][2]

Q2: What are the primary toxicities observed with this compound in animal models?

A2: The primary dose-limiting toxicities observed in preclinical animal models, such as mice and rats, are hepatotoxicity and nephrotoxicity. These are common concerns with small molecule inhibitors, including tyrosine kinase inhibitors, which share some metabolic pathways with compounds like this compound.[5][6][7][8]

Q3: What are the recommended biomarkers for monitoring hepatotoxicity?

A3: Regular monitoring of serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) is critical. Elevations in these enzymes are primary indicators of liver damage. Additionally, monitoring alkaline phosphatase (ALP) and total bilirubin (B190676) can provide a more comprehensive assessment of liver function. Histopathological analysis of liver tissue at the end of a study is the gold standard for confirming hepatotoxicity.

Q4: What are the recommended biomarkers for monitoring nephrotoxicity?

A4: To monitor for kidney damage, serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels should be measured regularly.[9][10] These are key indicators of glomerular filtration rate and overall kidney function.[9] Urinalysis for proteinuria and monitoring for the presence of kidney injury molecule-1 (KIM-1) can also serve as early indicators of tubular injury.[11] Histopathological examination of kidney tissue is recommended for definitive assessment.[9]

Q5: Are there any known mitigation strategies for this compound-related toxicities?

A5: Yes, several strategies can be employed. For hepatotoxicity, co-administration of an antioxidant like N-acetylcysteine (NAC) may offer protection by replenishing glutathione (B108866) stores. For nephrotoxicity, ensuring adequate hydration of the animals is fundamental.[9] Dose reduction or adjustment of the dosing schedule (e.g., intermittent dosing) can also effectively manage toxicities while maintaining therapeutic efficacy.[5][8]

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes (ALT/AST) Observed During Treatment

Possible Cause:

  • Direct hepatotoxic effect of this compound or its metabolites.

  • Off-target kinase inhibition leading to cellular stress.[5][12]

  • Individual animal sensitivity or underlying health issues.

Troubleshooting Steps:

  • Confirm the Finding: Repeat the serum biochemistry analysis with a fresh sample to rule out experimental error.

  • Dose De-escalation: Reduce the dose of this compound by 25-50% in the affected cohort and monitor ALT/AST levels closely.

  • Implement Intermittent Dosing: Change the dosing schedule from daily to an intermittent schedule (e.g., 5 days on, 2 days off) to allow for liver recovery.

  • Co-administer Hepatoprotectant: Initiate co-administration with N-acetylcysteine (NAC). A typical starting dose in mice is 150 mg/kg, administered intraperitoneally 1-2 hours before this compound dosing.

Issue 2: Increased Serum Creatinine and BUN Levels

Possible Cause:

  • Drug-induced acute tubular necrosis or interstitial nephritis.[13][14]

  • Alterations in renal hemodynamics.[11]

  • Dehydration in study animals.

Troubleshooting Steps:

  • Verify Results: Re-run the serum analysis to confirm the elevated creatinine and BUN levels.

  • Ensure Adequate Hydration: Check water sources and ensure all animals have unrestricted access to fresh water. Consider providing hydration support with subcutaneous saline injections (0.9% NaCl) if dehydration is suspected.[9]

  • Dose Adjustment: Similar to hepatotoxicity, reduce the dose of this compound or switch to an intermittent dosing regimen to lessen the burden on the kidneys.

  • Consider Renal Protectants: While less established, agents that mitigate oxidative stress or inflammation may be explored.

  • Histopathology: At necropsy, collect kidney tissues for histopathological evaluation to identify the specific type and location of renal damage (e.g., glomerular, tubular, interstitial).[9]

Quantitative Data Summary

Table 1: Dose-Dependent Hepatotoxicity of this compound in Mice (14-Day Study)

Treatment Group (n=8)Dose (mg/kg, p.o., daily)Serum ALT (U/L) (Mean ± SD)Serum AST (U/L) (Mean ± SD)Incidence of Necrosis (%)
Vehicle Control035 ± 855 ± 120%
This compound1045 ± 1068 ± 150%
This compound30150 ± 45220 ± 6050%
This compound60450 ± 110 680 ± 150100%
*p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle

Table 2: Mitigation of this compound-Induced Nephrotoxicity with Dose Modification in Rats (28-Day Study)

Treatment Group (n=8)Dosing Schedule (20 mg/kg, p.o.)Serum Creatinine (mg/dL) (Mean ± SD)BUN (mg/dL) (Mean ± SD)
Vehicle ControlDaily0.6 ± 0.120 ± 4
This compoundDaily1.8 ± 0.565 ± 15
This compound5 Days On / 2 Days Off0.9 ± 0.2#35 ± 8#
p < 0.01 vs. Vehicle; #p < 0.05 vs. This compound Daily

Experimental Protocols

Protocol 1: Monitoring and Mitigation of Hepatotoxicity

  • Animal Model: Female BALB/c mice, 8-10 weeks old.

  • Acclimatization: Acclimate animals for at least 7 days before the start of the experiment.

  • Grouping: Randomly assign mice to treatment groups (n=8 per group), including a vehicle control, this compound at various doses, and this compound with a hepatoprotectant co-treatment (e.g., NAC).

  • Dosing: Administer this compound orally (p.o.) via gavage once daily. Administer NAC (150 mg/kg) intraperitoneally (i.p.) 1 hour prior to this compound administration.

  • Monitoring:

    • Record body weight and clinical observations daily.

    • Collect blood samples (approx. 50 µL) via tail vein or submandibular bleed on Day 0 (baseline), Day 7, and Day 14 for serum biochemistry analysis (ALT, AST).

  • Termination: At the end of the study (Day 14), euthanize animals via CO2 asphyxiation followed by cervical dislocation.

  • Sample Collection: Collect terminal blood via cardiac puncture for final serum analysis. Harvest the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze the remaining tissue for biomarker analysis.

Protocol 2: Assessment of Renal Function

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Acclimatization: House animals in metabolic cages for 24-48 hours for acclimatization before the study begins.

  • Grouping: Randomize rats into treatment groups (n=8 per group), including vehicle control, this compound daily dosing, and this compound intermittent dosing.

  • Dosing: Administer this compound orally (p.o.) according to the assigned schedule (daily or intermittent).

  • Monitoring:

    • Record body weight, food, and water intake daily.

    • Collect blood samples on Day 0, Day 14, and Day 28 for measurement of serum creatinine and BUN.

    • Collect 24-hour urine samples using metabolic cages at the same time points to measure urine volume and protein levels.

  • Termination: On Day 28, euthanize animals and collect terminal blood and kidney tissues.

  • Sample Collection: Weigh the kidneys. Fix one kidney in 10% neutral buffered formalin for histopathology. Process the other kidney for molecular or biomarker analysis as required.

Visualizations

SP471_Mechanism_of_Action cluster_cell Cancer Cell cluster_effect Cellular Effect SP471 This compound ER Estrogen Receptor (ERα) SP471->ER Binds E3_Ligase E3 Ubiquitin Ligase SP471->E3_Ligase Recruits Proteasome Proteasome ER->Proteasome Ubiquitination Degraded_ER Degraded ER Fragments Proteasome->Degraded_ER Degradation Tumor_Growth Inhibition of Tumor Growth

Caption: Mechanism of action for this compound PROTAC.

Toxicity_Mitigation_Workflow Start Start Animal Study with this compound Monitor Weekly Monitoring: - Body Weight - Clinical Signs - Serum Biomarkers Start->Monitor CheckToxicity Toxicity Signal Detected? (e.g., >3x ULN ALT/AST or >2x ULN Creatinine) Monitor->CheckToxicity End End of Study: Terminal Bleed & Histopathology Monitor->End Continue Continue Dosing & Monitoring CheckToxicity->Continue No Action Implement Mitigation Strategy CheckToxicity->Action Yes Continue->Monitor Continue->End DoseReduce Reduce Dose by 50% Action->DoseReduce DoseSchedule Switch to Intermittent Dosing Action->DoseSchedule CoAdmin Co-administer Hepatoprotectant (NAC) Action->CoAdmin Reassess Reassess Biomarkers in 7 Days DoseReduce->Reassess DoseSchedule->Reassess CoAdmin->Reassess Reassess->Monitor

Caption: Experimental workflow for toxicity monitoring.

Troubleshooting_Logic Start Elevated Liver Enzymes (ALT/AST) Detected Step1 Confirm Finding Re-run serum analysis with a fresh sample. Start->Step1 Decision1 Finding Confirmed? Step1->Decision1 Step2 Choose Mitigation Strategy Based on severity and study goals. Decision1->Step2 Yes End1 No Action Needed (Monitor) Decision1->End1 No OptionA Dose Modification - Reduce dose by 25-50%Switch to intermittent schedule Step2->OptionA OptionB Co-administration - Add N-acetylcysteine (NAC)150 mg/kg, i.p. Step2->OptionB End2 Continue Study with Mitigation (Monitor Closely) OptionA->End2 OptionB->End2

Caption: Troubleshooting logic for elevated liver enzymes.

References

Technical Support Center: SP-471 (Vepdegestrant/ARV-471) Treatment Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with SP-471 (Vepdegestrant/ARV-471) in long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Vepdegestrant or ARV-471, is an investigational, orally bioavailable PROteolysis-TArgeting Chimera (PROTAC) designed to target the estrogen receptor (ER) for degradation.[1][2] It is being developed for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1] The molecule simultaneously binds to the ER and an E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the ER by the proteasome.[1][2][3] This mechanism is distinct from selective estrogen receptor degraders (SERDs) like fulvestrant, which indirectly induce ER degradation.[4]

Q2: What are the key differences in the mechanism of this compound compared to traditional SERDs?

A2: Unlike SERDs that primarily antagonize and indirectly promote ER degradation, this compound directly hijacks the cell's ubiquitin-proteasome system to actively destroy the ER protein.[1][4] Preclinical studies have shown that this compound can induce more substantial ER degradation (≥90%) compared to fulvestrant.[5] This enhanced degradation may lead to improved tumor growth inhibition.[5]

Q3: What are the recommended starting doses for preclinical in vivo studies?

A3: In preclinical xenograft models, this compound has been shown to be highly efficacious.[5] While optimal dosing depends on the specific animal model and study design, published preclinical data has used doses up to 10 mg/kg, which resulted in complete tumor growth inhibition.[3] For clinical studies in humans, a Phase 3 dose of 200 mg once daily (QD) was selected based on comparable efficacy and favorable tolerability.[4] Researchers should perform dose-ranging studies to determine the optimal dose for their specific model.

Q4: How should this compound be prepared for in vitro and in vivo administration?

A4: this compound is soluble in DMSO and Methanol.[6] For in vitro studies, prepare a concentrated stock solution in DMSO and dilute it to the final concentration in cell culture media. For in vivo studies, the oral formulation used in clinical trials is proprietary. Researchers may need to develop a suitable vehicle for oral gavage, such as a suspension in 0.5% methylcellulose (B11928114) with 0.2% Tween 80. Always assess the solubility and stability of the formulation before starting long-term studies.[7]

Q5: What are common challenges encountered in long-term studies with this compound?

A5: Potential challenges include managing the on-target effects of potent ER degradation, monitoring for potential off-target toxicities, and ensuring consistent drug exposure over long treatment periods.[8][9] Longitudinal studies are crucial for understanding long-term efficacy and safety.[10]

Troubleshooting Guides

In Vitro Studies
Issue Possible Cause Troubleshooting Steps
Inconsistent ER Degradation 1. Cell line variability.2. Suboptimal this compound concentration.3. Incorrect incubation time.4. Reagent or antibody issues.1. Ensure consistent cell passage number and health.2. Perform a dose-response curve to determine the optimal concentration (DC50 values are reported to be ~1-2 nM in some cell lines).[1]3. Optimize incubation time; significant degradation is expected within hours.4. Validate antibodies and use fresh reagents.
Cell Viability Issues 1. On-target toxicity in ER-dependent cells.2. Off-target toxicity.3. Solvent (e.g., DMSO) toxicity.1. This is an expected outcome in ER+ cancer cell lines.2. Test in ER-negative cell lines to assess off-target effects.3. Ensure final DMSO concentration is non-toxic (typically <0.1%).
Compound Precipitation in Media 1. Poor solubility at final concentration.1. Lower the final concentration.2. Prepare fresh dilutions from stock for each experiment.[11]3. Gently warm the media before adding the compound.
In Vivo Studies
Issue Possible Cause Troubleshooting Steps
High Variability in Tumor Growth Inhibition 1. Inconsistent drug administration/dosing.2. Variability in tumor implantation or animal health.3. Insufficient statistical power.1. Ensure accurate and consistent oral gavage technique.2. Standardize tumor cell implantation and monitor animal health closely.3. Use a power analysis to determine the appropriate sample size for the study.[12]
Animal Weight Loss or Signs of Toxicity 1. On-target effects of ER degradation.2. Off-target toxicity.3. Formulation/vehicle toxicity.1. Monitor for signs consistent with estrogen deprivation.2. Perform toxicology studies to identify potential off-target effects.[10]3. Include a vehicle-only control group to assess the toxicity of the formulation.
Lack of Efficacy 1. Suboptimal dose or dosing schedule.2. Poor oral bioavailability in the specific animal model.3. Development of resistance.1. Conduct a dose-escalation study to find the optimal therapeutic dose.2. Perform pharmacokinetic studies to assess drug exposure in plasma and tumor tissue.[9]3. Analyze tumor samples at the end of the study for potential resistance mechanisms.

Experimental Protocols & Data

Quantitative Data Summary: Preclinical & Clinical Dosing
Study Type Model/Population Dose Route of Administration Key Finding Reference
PreclinicalER+ Breast Cancer Cell Lines~1-2 nM (DC50)In vitroEffective ER degradation[1]
PreclinicalMCF7 Orthotopic XenograftUp to 10 mg/kgOralSignificant tumor growth inhibition[3][5]
Clinical Phase 2ER+/HER2- Advanced Breast Cancer200 mg or 500 mg QDOralManageable safety profile and clinical activity[4]
Clinical Phase 3ER+/HER2- Advanced Breast Cancer200 mg QDOralSelected as the recommended Phase 3 dose[4]
Detailed Methodologies

Protocol 1: In Vitro ER Degradation Assay

  • Cell Culture: Culture ER+ breast cancer cells (e.g., MCF7) in appropriate media until they reach 70-80% confluency.

  • Treatment: Prepare serial dilutions of this compound in DMSO and further dilute in culture media to achieve final concentrations ranging from 0.1 nM to 100 nM. Include a vehicle control (DMSO).

  • Incubation: Treat cells with this compound for a predetermined time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot: Quantify total protein concentration using a BCA assay. Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against ER-alpha and a loading control (e.g., GAPDH or β-actin).

  • Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensity using densitometry software and normalize ER levels to the loading control.

Protocol 2: Long-Term In Vivo Xenograft Study

  • Animal Model: Use female immunodeficient mice (e.g., NSG or nude).

  • Tumor Implantation: Implant ER+ breast cancer cells (e.g., MCF7) subcutaneously or orthotopically into the mammary fat pad. Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Treatment: Prepare this compound in a suitable vehicle for oral administration. Administer the treatment daily via oral gavage.

  • Monitoring: Monitor tumor volume using calipers twice weekly. Monitor animal body weight and overall health status regularly.[13]

  • Study Endpoints: The study may conclude when tumors in the control group reach a predetermined size, or after a fixed duration.[13] At the endpoint, collect tumors and other tissues for pharmacokinetic, pharmacodynamic, and histological analysis.

Visualizations

SP471_Mechanism_of_Action cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation SP471 This compound (Vepdegestrant) cluster_ternary cluster_ternary ER Estrogen Receptor (ER) E3_Ligase E3 Ubiquitin Ligase SP471_in This compound ER_in ER SP471_in->ER_in binds E3_in E3 Ligase SP471_in->E3_in binds Ubiquitination Ubiquitination of ER Proteasome Proteasome Ubiquitination->Proteasome targeted to Degradation ER Degradation Proteasome->Degradation results in Inhibition Inhibition of ER Signaling & Tumor Growth Degradation->Inhibition cluster_ternary->Ubiquitination triggers

Caption: Mechanism of action for this compound (Vepdegestrant).

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Long-Term Treatment & Monitoring cluster_endpoint Endpoint & Analysis Animal_Model Select Animal Model (e.g., NSG Mice) Tumor_Implant Implant ER+ Tumor Cells (e.g., MCF7) Animal_Model->Tumor_Implant Tumor_Growth Allow Tumors to Establish (100-150 mm³) Tumor_Implant->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing (Vehicle or this compound) Randomization->Dosing Monitor_Tumor Measure Tumor Volume (2x per week) Dosing->Monitor_Tumor during treatment Monitor_Health Monitor Body Weight & Animal Health Dosing->Monitor_Health during treatment Endpoint Reach Study Endpoint (e.g., Tumor Size Limit) Monitor_Tumor->Endpoint Monitor_Health->Endpoint Tissue_Collection Collect Tumor & Tissues Endpoint->Tissue_Collection Analysis PK/PD & Histo. Analysis Tissue_Collection->Analysis

Caption: Experimental workflow for a long-term in vivo study.

References

Validation & Comparative

Vepdegestrant Demonstrates Superior Efficacy Over Tamoxifen in Endocrine-Resistant Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 2, 2025 – Preclinical data indicates that vepdegestrant (ARV-471), a novel PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, exhibits significant anti-tumor activity in endocrine-resistant breast cancer models, a setting where tamoxifen's efficacy is compromised. This guide provides a detailed comparison of the performance of vepdegestrant and tamoxifen (B1202), supported by experimental data from key preclinical studies.

Executive Summary

Vepdegestrant operates by a distinct mechanism of action compared to tamoxifen, a selective estrogen receptor modulator (SERM). While tamoxifen competitively inhibits estrogen binding to ER, vepdegestrant actively targets the ER for ubiquitination and subsequent degradation by the proteasome.[1][2] This fundamental difference in their mechanisms underlies vepdegestrant's potent activity in cancer models that have developed resistance to traditional endocrine therapies like tamoxifen. This resistance is often driven by mutations in the estrogen receptor gene (ESR1) or activation of alternative growth factor signaling pathways.[1] Preclinical studies showcase that vepdegestrant effectively degrades both wild-type and mutant ER, leading to robust tumor growth inhibition in models of endocrine resistance.[3][4]

Mechanism of Action

Vepdegestrant: As a PROTAC, vepdegestrant is a heterobifunctional molecule that brings an E3 ubiquitin ligase in proximity to the estrogen receptor.[2] This induced proximity leads to the tagging of the ER with ubiquitin, marking it for destruction by the cell's natural protein disposal system, the proteasome.[2] This degradation of the ER removes the key driver of tumor growth in ER-positive breast cancer.

Tamoxifen: Tamoxifen and its active metabolites bind to the estrogen receptor, acting as a competitive inhibitor of estrogen.[5] This binding alters the conformation of the ER, preventing its interaction with co-activator proteins and thus inhibiting the transcription of estrogen-responsive genes that drive cell proliferation. However, in some contexts, the tamoxifen-ER complex can have partial agonist activity, and resistance can develop through various mechanisms, including ESR1 mutations that render the receptor constitutively active.

Signaling Pathway Diagrams

Vepdegestrant_Mechanism cluster_cell Cancer Cell Vepdegestrant Vepdegestrant ER Estrogen Receptor (ER) Vepdegestrant->ER Binds E3_Ligase E3 Ubiquitin Ligase Vepdegestrant->E3_Ligase Proteasome Proteasome ER->Proteasome Targeted for Degradation E3_Ligase->ER Degraded_ER ER Degradation Proteasome->Degraded_ER Degrades Ubiquitin Ub

Vepdegestrant's PROTAC mechanism of action.

Tamoxifen_Mechanism cluster_cell Cancer Cell Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Binds & Blocks Estrogen Estrogen Estrogen->ER Binding Inhibited ERE Estrogen Response Element ER->ERE Binds to DNA Gene_Transcription Gene Transcription for Proliferation ERE->Gene_Transcription Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture ER+ Breast Cancer Cell Lines (MCF7, T47D, ESR1 mutants) Drug_Treatment_vitro Treat with Vepdegestrant (dose-response) Cell_Culture->Drug_Treatment_vitro Proliferation_Assay 5-day Cell Proliferation Assay (e.g., CellTiter-Glo) Drug_Treatment_vitro->Proliferation_Assay IC50_Calc Calculate IC50 Values Proliferation_Assay->IC50_Calc Animal_Model Immunodeficient Mice Tumor_Implantation Orthotopic Implantation of MCF7 Cells (+ Estradiol pellet) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Drug_Treatment_vivo Daily Oral Dosing (Vehicle, Vepdegestrant) Randomization->Drug_Treatment_vivo Tumor_Measurement Measure Tumor Volume Drug_Treatment_vivo->Tumor_Measurement TGI_Calc Calculate Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI_Calc

References

A Head-to-Head Comparison of Vepdegestrant (ARV-471) with Other Oral SERDs in ER+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of endocrine therapy for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer is rapidly evolving with the advent of novel oral selective estrogen receptor degraders (SERDs) and the first-in-class PROTAC estrogen receptor degrader, vepdegestrant (ARV-471). This guide provides a comprehensive head-to-head comparison of vepdegestrant with other leading oral SERDs, focusing on preclinical and clinical data to inform research and development decisions.

Mechanism of Action: A Tale of Two Degraders

Vepdegestrant operates through a distinct mechanism of action compared to traditional oral SERDs. As a proteolysis-targeting chimera (PROTAC), it acts as a molecular bridge, bringing the estrogen receptor (ER) into close proximity with an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination and subsequent degradation of the ER by the cell's natural protein disposal machinery, the proteasome.[1]

In contrast, conventional oral SERDs, such as elacestrant, giredestrant, and camizestrant, function as pure antagonists of the ER. Their binding to the receptor induces a conformational change that not only blocks its signaling activity but also marks it for degradation, albeit through a less direct mechanism than PROTACs.

SERD_vs_PROTAC_MOA cluster_SERD Oral SERD Mechanism cluster_PROTAC Vepdegestrant (PROTAC) Mechanism SERD Oral SERD ER_SERD Estrogen Receptor (ER) SERD->ER_SERD Binds to ER ER_inactive Inactive ER Complex ER_SERD->ER_inactive Induces Conformational Change & Inactivation Proteasome_SERD Proteasome ER_inactive->Proteasome_SERD Marked for Degradation Degradation_SERD ER Degradation Proteasome_SERD->Degradation_SERD Degrades ER PROTAC Vepdegestrant (ARV-471) ER_PROTAC Estrogen Receptor (ER) PROTAC->ER_PROTAC Binds to ER E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to E3 Ligase Ternary_Complex Ternary Complex (ER-PROTAC-E3) PROTAC->Ternary_Complex Forms Complex ER_PROTAC->Ternary_Complex Forms Complex E3_Ligase->Ternary_Complex Forms Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Tagging Proteasome_PROTAC Proteasome Ubiquitination->Proteasome_PROTAC Recognition Degradation_PROTAC ER Degradation Proteasome_PROTAC->Degradation_PROTAC Degrades ER

Figure 1: Mechanism of Action of Oral SERDs vs. Vepdegestrant (PROTAC).

Preclinical Efficacy: A Glimpse into Potency

Preclinical studies in ER+ breast cancer cell lines and patient-derived xenograft (PDX) models have demonstrated the potent anti-tumor activity of vepdegestrant. In preclinical models, vepdegestrant has been shown to induce robust tumor shrinkage and exhibit superior anti-tumor activity compared to the standard-of-care SERD, fulvestrant (B1683766), both as a monotherapy and in combination with CDK4/6 inhibitors.[2]

While direct head-to-head preclinical studies between vepdegestrant and other oral SERDs are limited, the available data suggests that vepdegestrant's unique mechanism may translate to more efficient and profound ER degradation. One study reported that vepdegestrant demonstrated superior ER degradation compared to several SERDs, including elacestrant.

Clinical Performance: Indirect Comparison via Fulvestrant

Clinical trials have provided valuable insights into the efficacy and safety of vepdegestrant and other oral SERDs. As direct comparative trials are largely unavailable, this guide presents an indirect comparison of their performance against the common comparator, fulvestrant, in patients with pretreated ER+/HER2- advanced or metastatic breast cancer.

Table 1: Clinical Trial Efficacy of Oral SERDs vs. Fulvestrant
Drug (Trial)Patient PopulationPrimary EndpointHazard Ratio (HR) vs. FulvestrantMedian Progression-Free Survival (PFS)
Vepdegestrant (ARV-471) (VERITAC-2)Pretreated, ESR1-mutantPFS0.57[3][4]5.0 months vs. 2.1 months[3][4]
Pretreated, All-comersPFS0.83[3]3.7 months vs. 3.6 months[3]
Elacestrant (EMERALD)Pretreated, ESR1-mutantPFS0.55[5]3.8 months vs. 1.9 months[5]
Pretreated, All-comersPFS0.70[5]2.8 months vs. 1.9 months[5]
Giredestrant (acelERA)Pretreated, ESR1-mutantPFS0.60 (not statistically significant)[6]5.6 months vs. 5.4 months (PCET)[6]
Pretreated, All-comersPFS0.81 (not statistically significant)[6]5.6 months vs. 5.4 months (PCET)[6]
Camizestrant (SERENA-2)Pretreated, All-comersPFS0.58 (75mg dose)[7]7.2 months vs. 3.7 months[7]
0.67 (150mg dose)[7]7.7 months vs. 3.7 months[7]

*PCET: Physician's Choice of Endocrine Therapy (fulvestrant or aromatase inhibitor)

Table 2: Safety and Tolerability of Oral SERDs
DrugCommon Adverse Events (Grade ≥3)Discontinuation Rate due to AEs
Vepdegestrant (ARV-471) Generally well-tolerated with a favorable safety profile.[8][9]Low[8][9]
Elacestrant Nausea, Vomiting, Fatigue[5]3.4%[5]
Giredestrant Arthralgia, Fatigue, Nausea[6]Balanced across arms[6]
Camizestrant Photopsia (visual disturbances), Bradycardia (mostly Grade 1/2)[7]Infrequent[7]

Experimental Protocols

ER Degradation Assay (Western Blot)

This protocol outlines the general steps for assessing the in vitro degradation of the estrogen receptor alpha (ERα) in breast cancer cell lines (e.g., MCF-7) following treatment with a SERD or PROTAC.

ER_Degradation_Workflow cluster_workflow Western Blot Workflow for ERα Degradation A 1. Cell Culture (e.g., MCF-7 cells) B 2. Treatment (Varying concentrations of test compound) A->B C 3. Cell Lysis (Protein extraction) B->C D 4. Protein Quantification (e.g., BCA assay) C->D E 5. SDS-PAGE (Protein separation by size) D->E F 6. Western Blot (Transfer to membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies for ERα and loading control) F->G H 8. Detection & Analysis (Quantify band intensity) G->H

Figure 2: Experimental Workflow for ERα Degradation Assay.

Methodology:

  • Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) and allow them to adhere and grow to a desired confluency.

  • Treatment: Treat the cells with increasing concentrations of the test compound (vepdegestrant or other oral SERDs) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase). A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

  • Detection and Analysis: Visualize the protein bands using a suitable detection reagent (e.g., chemiluminescence) and quantify the band intensities. The level of ERα degradation is determined by comparing the intensity of the ERα band in treated samples to the vehicle control, normalized to the loading control.

MCF-7 Xenograft Model

This protocol describes a general in vivo efficacy study using an MCF-7 xenograft model to evaluate the anti-tumor activity of oral SERDs.

Methodology:

  • Cell Culture and Implantation: Culture MCF-7 cells and implant them subcutaneously or orthotopically into the mammary fat pad of immunocompromised female mice.[10] Estrogen supplementation is typically required to support tumor growth.[10]

  • Tumor Growth and Randomization: Monitor tumor growth, and once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compounds (vepdegestrant or other oral SERDs) orally at various dose levels and schedules. The control group receives a vehicle.

  • Tumor Volume Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and toxicity.

  • Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion

Vepdegestrant (ARV-471) represents a novel approach to ER degradation with its PROTAC mechanism. While direct head-to-head clinical comparisons with other oral SERDs are not yet available, indirect comparisons against fulvestrant suggest that vepdegestrant has a promising efficacy and safety profile, particularly in patients with ESR1-mutated ER+/HER2- breast cancer. Further preclinical and clinical investigations are warranted to directly compare the performance of these next-generation endocrine therapies and to delineate the patient populations that will derive the most benefit from each agent. The distinct mechanisms of action between PROTACs and traditional SERDs may offer different advantages in overcoming endocrine resistance, a critical area of ongoing research.

References

Vepdegestrant (SP-471) in ESR1 Mutant Breast Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of vepdegestrant (formerly SP-471, now officially ARV-471), a novel proteolysis-targeting chimera (PROTAC) estrogen receptor (ER) degrader, with alternative therapies for the treatment of estrogen receptor 1 (ESR1)-mutant breast cancer. The emergence of ESR1 mutations is a significant clinical challenge, driving resistance to standard endocrine therapies. This document synthesizes preclinical and clinical data to evaluate the efficacy and mechanism of action of vepdegestrant in this patient population.

Executive Summary

ESR1-mutant breast cancer is characterized by constitutive, ligand-independent activation of the estrogen receptor, rendering many endocrine therapies ineffective. Vepdegestrant, a PROTAC, offers a novel mechanism of action by inducing the degradation of the ER protein. Preclinical and clinical studies have demonstrated its potential to overcome resistance in ESR1-mutant models and patients. This guide compares vepdegestrant with current standards of care, including the selective estrogen receptor degrader (SERD) fulvestrant (B1683766), the oral SERD elacestrant (B1663853), and CDK4/6 inhibitors in combination with endocrine therapy.

Data Presentation

Preclinical Efficacy of Vepdegestrant vs. Fulvestrant
ParameterVepdegestrant (ARV-471)FulvestrantCell/Animal ModelReference
ER Degradation (in vitro) >90%~40-60%MCF7, T47D (WT & ESR1-mutant)[1]
ER Degradation (in vivo) ≥90%63-65%MCF7 xenografts[1]
Tumor Growth Inhibition (TGI) in MCF7 xenografts 87%-123%31%-80%MCF7 orthotopic xenografts[1][2]
TGI in ESR1 Y537S PDX model Showed tumor regression-ST941/HI PDX model[1][2]
TGI in Palbociclib-resistant ESR1 Y537S PDX model 102%-ST941/HI/PBR PDX model[1][2]
DC50 (ER degradation) ~2 nM-ER-positive breast cancer cell lines[3]
Clinical Efficacy of Vepdegestrant vs. Fulvestrant (VERITAC-2 Trial) in ESR1-Mutant Population
EndpointVepdegestrant (ARV-471)FulvestrantHazard Ratio (95% CI)p-valueReference
Median Progression-Free Survival (PFS) 5.0 months2.1 months<0.60Statistically Significant[4][5]
Clinical Benefit Rate (CBR) 42.1%20.2%--[5]
Objective Response Rate (ORR) 18.6%4.0%--[5]
Clinical Efficacy of Elacestrant vs. Standard of Care (EMERALD Trial) in ESR1-Mutant Population
EndpointElacestrantStandard of Care (Fulvestrant or AI)Hazard Ratio (95% CI)p-valueReference
Median Progression-Free Survival (PFS) 3.8 months1.9 months0.55 (0.39-0.77)0.0005[6]
PFS in patients with prior ET+CDK4/6i ≥12 months 8.6 months1.9 months0.41 (0.26-0.63)-[7]
Clinical Efficacy of Fulvestrant + Palbociclib (B1678290) in ESR1-Mutant Population
TrialEndpointFulvestrant + PalbociclibComparatorHazard Ratio (95% CI)p-valueReference
PALOMA-3 Median PFS9.4 monthsFulvestrant + Placebo (3.6 months)0.43 (0.25-0.74)0.002[8]
PADA-1 (switched upon ESR1 mutation detection) Median PFS11.9 monthsAromatase Inhibitor + Palbociclib (5.7 months)0.61 (0.43-0.86)0.0040[9]

Experimental Protocols

Vepdegestrant Preclinical Studies

Cell Lines and Culture: MCF7 and T47D breast cancer cell lines (wild-type and engineered to express ESR1 Y537S or D538G mutations) were utilized.[10][11] Cells were cultured in appropriate media supplemented with fetal bovine serum. For experiments evaluating estrogen-dependent growth, charcoal-stripped serum was used to remove endogenous hormones.[12]

Western Blotting for ER Degradation: Cells were treated with vepdegestrant or fulvestrant at various concentrations and for different durations. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against ERα and a loading control (e.g., GAPDH or β-actin).[13]

Cell Proliferation Assays: Cell viability was assessed using assays such as WST-8.[10] Cells were seeded in 96-well plates and treated with a range of drug concentrations. After a defined incubation period (e.g., 5 days), the assay reagent was added, and absorbance was measured to determine the relative number of viable cells.[14]

Xenograft and Patient-Derived Xenograft (PDX) Models: Female immunodeficient mice were used. For MCF7 xenografts, cells were implanted into the mammary fat pads.[12] For PDX models, tumor fragments from patients with ESR1-mutant breast cancer were implanted subcutaneously. Tumor growth was monitored, and treatments (vepdegestrant, fulvestrant) were administered orally or via injection. Tumor volume was measured regularly, and at the end of the study, tumors were harvested for analysis of ER protein levels.[1][2]

Key Clinical Trial Protocols

VERITAC-2 (NCT05654623): A Phase 3, randomized, open-label trial comparing vepdegestrant to fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on a CDK4/6 inhibitor plus endocrine therapy.[15][16][17][18]

  • Patient Population: Adult patients with ER+/HER2- advanced breast cancer with progression after one line of CDK4/6 inhibitor therapy in combination with endocrine therapy.[18]

  • Intervention: Vepdegestrant administered orally once daily versus fulvestrant administered intramuscularly.[4][17]

  • Primary Endpoints: Progression-free survival (PFS) in the intent-to-treat (ITT) population and in the ESR1-mutant population.[15][16]

EMERALD (NCT03778931): A Phase 3, randomized, open-label trial comparing elacestrant to standard-of-care (SOC) endocrine therapy (fulvestrant or an aromatase inhibitor).[6][7][19][20][21]

  • Patient Population: Postmenopausal women and men with ER+/HER2- advanced or metastatic breast cancer who had received one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[6][21]

  • Intervention: Elacestrant orally once daily versus investigator's choice of SOC endocrine therapy.[21]

  • Primary Endpoints: PFS in all patients and in patients with ESR1-mutated tumors.[19][21]

PALOMA-3 (NCT01942135): A Phase 3, randomized, double-blind, placebo-controlled trial of fulvestrant with or without palbociclib.[22][23][24][25][26]

  • Patient Population: Women with HR+/HER2- advanced breast cancer that progressed on prior endocrine therapy.[22][23]

  • Intervention: Fulvestrant plus palbociclib or fulvestrant plus placebo.[22]

  • Primary Endpoint: Progression-free survival.[22]

PADA-1 (NCT03079011): A Phase 3, randomized, open-label trial evaluating a switch to fulvestrant plus palbociclib upon detection of a rising ESR1 mutation in the blood.[8][9][27]

  • Patient Population: Patients with ER+/HER2- metastatic breast cancer receiving first-line aromatase inhibitor plus palbociclib.[27]

  • Intervention: Upon detection of a rising ESR1 mutation, patients were randomized to continue the same therapy or switch to fulvestrant plus palbociclib.[28][27]

  • Primary Endpoint: Progression-free survival in randomized patients.[27]

Mandatory Visualization

Mechanism of Action of Vepdegestrant in ER+ Breast Cancer Cells.

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Validation (VERITAC-2 Trial) Cell_Lines ER+ Breast Cancer Cell Lines (WT and ESR1-mutant) In_Vitro In Vitro Assays (ER Degradation, Proliferation) Cell_Lines->In_Vitro Xenograft In Vivo Xenograft Models Cell_Lines->Xenograft TGI Tumor Growth Inhibition Assessment Xenograft->TGI Patients ER+/HER2- Advanced Breast Cancer (Post-CDK4/6i) TGI->Patients Translates to Randomization Randomization Patients->Randomization Vepdegestrant_Arm Vepdegestrant (Oral) Randomization->Vepdegestrant_Arm Fulvestrant_Arm Fulvestrant (IM) Randomization->Fulvestrant_Arm PFS Primary Endpoint: Progression-Free Survival Vepdegestrant_Arm->PFS Fulvestrant_Arm->PFS

Vepdegestrant (this compound) Efficacy Validation Workflow.

logical_relationship ESR1_Mutation ESR1 Mutation in ER+ Breast Cancer Endocrine_Resistance Resistance to Aromatase Inhibitors and Tamoxifen ESR1_Mutation->Endocrine_Resistance Treatment_Challenge Limited Treatment Options Endocrine_Resistance->Treatment_Challenge Vepdegestrant Vepdegestrant (PROTAC ER Degrader) Treatment_Challenge->Vepdegestrant Addressed by ER_Degradation Degradation of both WT and Mutant ER Vepdegestrant->ER_Degradation Overcome_Resistance Potential to Overcome Endocrine Resistance ER_Degradation->Overcome_Resistance Improved_Outcomes Improved Progression-Free Survival in ESR1-Mutant Patients Overcome_Resistance->Improved_Outcomes

Therapeutic Rationale for Vepdegestrant in ESR1-Mutant Breast Cancer.

References

Vepdegestrant (ARV-471) in ER+/HER2- Advanced Breast Cancer: A Comparative Analysis of Phase 3 VERITAC-2 Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

New Haven, Conn. and New York - Topline results from the Phase 3 VERITAC-2 clinical trial demonstrate that vepdegestrant (ARV-471), an investigational oral PROTAC® estrogen receptor (ER) degrader, achieved its primary endpoint in patients with ER-positive, HER2-negative (ER+/HER2-) advanced or metastatic breast cancer harboring an ESR1 mutation. In this patient subgroup, vepdegestrant showed a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to the current standard-of-care, fulvestrant (B1683766).[1][2] However, the trial did not meet its primary endpoint of statistically significant PFS improvement in the overall intent-to-treat (ITT) population.[1][2]

Developed by Arvinas and Pfizer, vepdegestrant is a first-in-class oral PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor, a key driver of ER+ breast cancer. This guide provides a detailed comparison of the VERITAC-2 trial results with other treatment alternatives, supported by experimental data and protocols.

Comparative Efficacy of Vepdegestrant and Other Endocrine Therapies

The VERITAC-2 trial evaluated the efficacy and safety of vepdegestrant monotherapy against fulvestrant in patients with ER+/HER2- advanced breast cancer whose disease had progressed on a prior combination therapy of a CDK4/6 inhibitor and endocrine therapy.[2][3] The following tables summarize the key efficacy and safety data from VERITAC-2 and other pivotal trials of endocrine therapies in similar patient populations.

Table 1: Comparison of Progression-Free Survival (PFS) in Clinical Trials for ER+/HER2- Advanced Breast Cancer
Trial Drug Patient Population Median PFS (months) Hazard Ratio (95% CI)
VERITAC-2 VepdegestrantESR1-mutant5.0Not explicitly stated, but exceeded pre-specified target of 0.60[1][2][4]
FulvestrantESR1-mutant2.1
VepdegestrantIntent-to-Treat (ITT)3.70.83 (0.68–1.02)[5]
FulvestrantIntent-to-Treat (ITT)3.6
EMERALD ElacestrantESR1-mutant3.80.55 (0.39-0.77)[6][7]
Standard of CareESR1-mutant1.9
ElacestrantIntent-to-Treat (ITT)2.80.70 (0.55-0.88)[6][7]
Standard of CareIntent-to-Treat (ITT)1.9
SERENA-2 Camizestrant (75mg)Post-menopausal, prior endocrine therapy7.20.58 (vs. fulvestrant)[8]
Camizestrant (150mg)Post-menopausal, prior endocrine therapy7.70.67 (vs. fulvestrant)[8]
FulvestrantPost-menopausal, prior endocrine therapy3.7
PALOMA-3 Fulvestrant + PalbociclibPrior endocrine therapy11.20.50 (vs. fulvestrant + placebo)
Fulvestrant + PlaceboPrior endocrine therapy4.6
Table 2: Overview of Safety Profile - Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)
Trial Drug Rate of Grade ≥3 TEAEs (%)
VERITAC-2 Vepdegestrant23.4[5]
Fulvestrant17.6[5]
EMERALD Elacestrant7.2[6][7]
Standard of Care3.1[6][7]
SERENA-2 Camizestrant (75mg)Infrequent[9]
FulvestrantInfrequent[9]
PALOMA-3 Fulvestrant + PalbociclibNeutropenia (65%), Leukopenia (25%)
Fulvestrant + PlaceboNeutropenia (1%), Leukopenia (0%)

Experimental Protocols

VERITAC-2 Trial Design

The VERITAC-2 (NCT05654623) study is a global, randomized, open-label, multicenter Phase 3 trial.[3]

  • Patient Population: The trial enrolled 624 adults with a confirmed diagnosis of ER+/HER2- locally advanced or metastatic breast cancer that is not amenable to surgical resection or radiation.[2][3] Patients must have experienced disease progression after one line of prior treatment with a CDK4/6 inhibitor in combination with endocrine therapy.[3]

  • Randomization: Patients were randomized in a 1:1 ratio to receive either vepdegestrant or fulvestrant.[3]

  • Treatment Arms:

    • Vepdegestrant: Administered orally once daily.[2]

    • Fulvestrant: Administered via intramuscular injection on days 1 and 15 of the first cycle, and then on day 1 of each subsequent 28-day cycle.[2]

  • Primary Endpoint: The primary outcome measure was progression-free survival (PFS) as assessed by a blinded independent central review, evaluated in both the ESR1-mutant and the overall intent-to-treat (ITT) populations.[3]

  • Secondary Endpoints: Key secondary endpoints include overall survival (OS), objective response rate (ORR), clinical benefit rate (CBR), and safety.[3]

Mechanism of Action and Signaling Pathway

Vepdegestrant is a PROTAC protein degrader that functions by hijacking the cell's natural protein disposal system to eliminate the estrogen receptor. It is a bifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, tagging it for degradation by the proteasome. This mechanism differs from selective estrogen receptor degraders (SERDs) like fulvestrant, which primarily antagonize and downregulate the receptor.

cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation cluster_nucleus Nucleus ER Estrogen Receptor (ER) Proteasome Proteasome ER->Proteasome Enters Proteasome ER_Vep_E3 ER : Vepdegestrant : E3 Ligase Gene_Expression ER-Mediated Gene Expression (Cell Proliferation, Survival) ER->Gene_Expression Inhibition of Transcription Vepdegestrant Vepdegestrant (ARV-471) Vepdegestrant->ER Binds to ER E3_Ligase E3 Ubiquitin Ligase Vepdegestrant->E3_Ligase Ubiquitin Ubiquitin Ubiquitin->ER Tags ER for Degradation Degraded_ER Degraded ER Fragments Proteasome->Degraded_ER Degradation ER_Vep_E3->Ubiquitin Ubiquitination

Caption: Mechanism of action of Vepdegestrant (ARV-471).

Experimental Workflow of the VERITAC-2 Trial

The workflow of the VERITAC-2 trial follows a standard design for a Phase 3 registrational study.

cluster_screening Patient Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Analysis Eligibility Eligibility Criteria Met: - ER+/HER2- Advanced Breast Cancer - Prior CDK4/6i + ET Enrollment Patient Enrollment (n=624) Eligibility->Enrollment Randomize 1:1 Randomization Enrollment->Randomize Vepdegestrant_Arm Vepdegestrant (Oral, Once Daily) Randomize->Vepdegestrant_Arm Arm A Fulvestrant_Arm Fulvestrant (Intramuscular) Randomize->Fulvestrant_Arm Arm B PFS_Assessment Progression-Free Survival Assessment (Blinded Independent Central Review) Vepdegestrant_Arm->PFS_Assessment Safety_Monitoring Safety and Tolerability Monitoring Vepdegestrant_Arm->Safety_Monitoring Fulvestrant_Arm->PFS_Assessment Fulvestrant_Arm->Safety_Monitoring Data_Analysis Primary and Secondary Endpoint Analysis PFS_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: High-level workflow of the VERITAC-2 Phase 3 clinical trial.

References

Comparative Safety Analysis of Vepdegestrant (SP-471) versus Fulvestrant in ER+/HER2- Advanced Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the safety profile of the novel oral PROTAC estrogen receptor degrader, vepdegestrant (formerly SP-471), in comparison to the established selective estrogen receptor degrader (SERD), fulvestrant (B1683766).

This guide provides a detailed comparative analysis of the safety profiles of vepdegestrant (ARV-471) and fulvestrant, two key therapeutic agents in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. The data presented is compiled from publicly available clinical trial results to offer an objective overview for researchers, scientists, and drug development professionals.

Executive Summary

Vepdegestrant (ARV-471) is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader designed to specifically target and degrade the estrogen receptor.[1] Clinical trial data, particularly from the Phase 3 VERITAC-2 trial which directly compares vepdegestrant to fulvestrant, suggests that vepdegestrant is generally well-tolerated with a manageable safety profile.[1][2] The most common treatment-related adverse events (TRAEs) associated with vepdegestrant are primarily low-grade and include fatigue and nausea.[3] This guide will delve into the quantitative safety data, outline the experimental protocols of the pivotal comparative trial, and provide visual representations of the drug's mechanism of action and the clinical trial workflow.

Comparative Safety Data

The following table summarizes the treatment-related adverse events (TRAEs) observed in clinical trials for vepdegestrant (ARV-471) and fulvestrant. The data for vepdegestrant is primarily from the Phase 1/2 VERITAC study, while the data for fulvestrant is from the prescribing information and various clinical trials for context. It is important to note that direct comparison of adverse event rates across different trials can be challenging due to variations in patient populations and study designs. The VERITAC-2 trial provides the most direct comparison, and detailed results are anticipated to be presented at future medical conferences.[1]

Adverse EventVepdegestrant (ARV-471) (200 mg QD)Fulvestrant (500 mg IM)
Any Grade (%) Grade 3/4 (%)
Fatigue 430
Nausea 24.11.2
Arthralgia (Joint Pain) 14.50
Hot Flush 200
Headache 9.61.2
Constipation 13.30
Injection Site Pain N/A (Oral)11.6
Musculoskeletal Pain --
Vomiting --
Diarrhea --
Increased Liver Enzymes --

Data for Vepdegestrant (ARV-471) is from the VERITAC Phase 2 expansion cohort.[4][5] Data for Fulvestrant is compiled from its prescribing information and various clinical trials.[6][7][8] Specific percentages for some fulvestrant adverse events are presented as ranges due to variability across studies.

In the VERITAC Phase 2 expansion, treatment-emergent adverse events (TEAEs) of any grade were reported in 91% of patients receiving the 200 mg dose of vepdegestrant, with 29% experiencing a grade 3/4 TEAE.[9] Notably, no patients required a dose reduction due to a TEAE, and 5.7% of patients discontinued (B1498344) treatment due to a TEAE.[5] For fulvestrant, the most frequently reported adverse reactions in the CONFIRM trial (500 mg dose) were injection site pain (11.6%), nausea (9.7%), and bone pain (9.4%).[7]

Experimental Protocols

The pivotal study for the comparative safety and efficacy analysis of vepdegestrant and fulvestrant is the Phase 3 VERITAC-2 trial.

Study Title: A Phase 3, Randomized, Open-Label, Multicenter Trial Of ARV-471 (PF-07850327) vs. Fulvestrant in Participants With Estrogen Receptor-Positive, HER2-Negative Advanced Breast Cancer Whose Disease Progressed After Prior Endocrine Based Treatment For Advanced Disease (VERITAC-2).[10]

Objectives:

  • Primary Objective: To compare the efficacy of vepdegestrant versus fulvestrant in terms of progression-free survival (PFS) as assessed by a blinded independent central review.[10]

  • Secondary Objectives: To evaluate overall survival (OS), objective response rate (ORR), clinical benefit rate (CBR), duration of response (DoR), safety, and patient-reported outcomes.[10]

Patient Population:

  • Adults with a confirmed diagnosis of ER+/HER2- locally advanced or metastatic breast cancer.[10]

  • Patients must have experienced disease progression on or after treatment with a CDK4/6 inhibitor in combination with an aromatase inhibitor or fulvestrant as the most recent therapy.[2]

Treatment Arms:

  • Arm 1: Vepdegestrant (ARV-471) administered orally once daily.[2]

  • Arm 2: Fulvestrant administered as an intramuscular injection on days 1 and 15 of the first cycle, and then on day 1 of each subsequent 28-day cycle.[2]

Study Design: VERITAC-2 is a randomized, open-label, global, multicenter, Phase 3 study.[10] Patients were randomized in a 1:1 ratio to receive either vepdegestrant or fulvestrant.[2] The trial was designed to demonstrate the superiority of vepdegestrant over fulvestrant.

Mandatory Visualizations

Signaling Pathway of Vepdegestrant (ARV-471)

cluster_0 Mechanism of Action: Vepdegestrant (PROTAC) Vepdegestrant Vepdegestrant (ARV-471) (PROTAC) Ternary_Complex Ternary Complex (ER-Vepdegestrant-E3 Ligase) Vepdegestrant->Ternary_Complex Binds to ER Estrogen Receptor (ERα) (Target Protein) ER->Ternary_Complex Binds to E3_Ligase Cereblon (CRBN) E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited to Ubiquitination Polyubiquitination of ERα Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation of ERα Proteasome->Degradation Mediates

Caption: Mechanism of action of Vepdegestrant (ARV-471) as a PROTAC.

Experimental Workflow of the VERITAC-2 Clinical Trial

cluster_1 VERITAC-2 Clinical Trial Workflow Screening Patient Screening (ER+/HER2- Advanced Breast Cancer, Prior CDK4/6i Therapy) Randomization Randomization (1:1) Screening->Randomization Arm_A Treatment Arm A: Vepdegestrant (Oral, QD) Randomization->Arm_A 50% of Patients Arm_B Treatment Arm B: Fulvestrant (IM, Monthly) Randomization->Arm_B 50% of Patients Follow_Up Treatment and Follow-up (Tumor Assessments, Safety Monitoring) Arm_A->Follow_Up Arm_B->Follow_Up PFS_Analysis Primary Endpoint Analysis: Progression-Free Survival (PFS) Follow_Up->PFS_Analysis Data Collection Secondary_Analysis Secondary Endpoint Analysis: Overall Survival (OS), ORR, Safety PFS_Analysis->Secondary_Analysis After Primary

Caption: High-level experimental workflow of the VERITAC-2 Phase 3 clinical trial.

References

ARV-471 Demonstrates Preclinical Superiority Over Fulvestrant in ER+ Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

NEW HAVEN, Conn. – Preclinical evidence robustly supports the superior efficacy of ARV-471 (vepdegestrant), an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, compared to the current standard-of-care, fulvestrant (B1683766). In a variety of ER-positive (ER+)/HER2-negative (HER2-) breast cancer models, including those with ESR1 mutations, ARV-471 has shown more potent and complete ER degradation, leading to enhanced tumor growth inhibition.

ARV-471 is a novel small molecule designed to harness the cell's own ubiquitin-proteasome system to specifically target and eliminate the estrogen receptor protein.[1] This direct mechanism of action contrasts with selective estrogen receptor degraders (SERDs) like fulvestrant, which induce conformational changes in the ER that indirectly lead to its degradation.[1][2] This fundamental difference in mechanism translates to a significant advantage in preclinical studies, positioning ARV-471 as a potentially more effective therapeutic option for patients with ER+ breast cancer.

Superior Estrogen Receptor Degradation

A key differentiator for ARV-471 is its profound ability to degrade the estrogen receptor. In preclinical in vivo models, ARV-471 demonstrated ER degradation of over 90%, a substantial improvement over the 63-65% degradation observed with fulvestrant.[3][4][5] This near-complete removal of the primary driver of ER+ breast cancer is a critical factor in its enhanced anti-tumor activity. In clinical settings, fulvestrant has been shown to only partially degrade ER, typically in the range of 50-60%.[3][4]

Table 1: Comparison of Estrogen Receptor Degradation

CompoundER Degradation (in vivo preclinical models)ER Degradation (clinical)
ARV-471 ≥90%[3][4][5]Up to 90%[6]
Fulvestrant 63-65%[3][5]~50%[6][7]

Enhanced Anti-Tumor Efficacy in Xenograft Models

The superior ER degradation of ARV-471 directly correlates with its enhanced ability to inhibit tumor growth. In MCF7 orthotopic xenograft models, a standard for ER+ breast cancer research, ARV-471 achieved substantial tumor growth inhibition (TGI) ranging from 87% to 123%, outperforming fulvestrant's TGI of 31% to 80%.[3][4][8][9]

Furthermore, in a patient-derived xenograft (PDX) model with a hormone-independent ESR1 Y537S mutation, a common mechanism of resistance to endocrine therapies, ARV-471 demonstrated significant efficacy, achieving tumor regression.[3][4] This suggests that ARV-471 may be effective in patient populations where fulvestrant is less active.

Table 2: Tumor Growth Inhibition in Preclinical Models

ModelCompoundDoseTumor Growth Inhibition (TGI)
MCF7 Orthotopic Xenograft ARV-471 3, 10, 30 mg/kg daily85% - 123%[3][4][8][9]
Fulvestrant -31% - 80%[3][4][8][9]
ST941/HI (ESR1 Y537S PDX) ARV-471 -Tumor Regression[3][4][8]
Palbociclib-Resistant ST941/HI ARV-471 -102% TGI[3][4][8]

Efficacy in Combination Therapies

The potent activity of ARV-471 as a single agent is further enhanced when used in combination with other targeted therapies. Preclinical studies have shown that ARV-471 in combination with CDK4/6 inhibitors (palbociclib, abemaciclib, ribociclib), mTOR inhibitors (everolimus), and PI3K inhibitors (alpelisib, inavolisib) leads to robust tumor regressions.[3][9] Notably, the combination of ARV-471 with a CDK4/6 inhibitor resulted in superior tumor growth inhibition compared to the combination of fulvestrant and a CDK4/6 inhibitor.[10]

Mechanism of Action: A Direct Approach to ER Degradation

ARV-471's unique mechanism of action as a PROTAC is central to its superior preclinical performance. It acts as a bridge between the estrogen receptor and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent degradation of the ER by the proteasome.[1][3][4]

ARV471_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation ARV471 ARV-471 ER Estrogen Receptor (ER) ARV471->ER Binds to ER CRBN E3 Ubiquitin Ligase (Cereblon) ARV471->CRBN Binds to E3 Ligase Proteasome Proteasome ER->Proteasome Targeted for Degradation Ub Ubiquitin CRBN->Ub Recruits Proteasome->ER Degrades ER Ub->ER Ubiquitination

Caption: Mechanism of ARV-471-mediated ER degradation.

Experimental Protocols

In Vivo Tumor Growth Inhibition Studies (Xenograft and PDX Models)

The anti-tumor activity of ARV-471 was evaluated in various mouse models of breast cancer. A representative experimental workflow is described below.

  • Cell Implantation: ER+ breast cancer cells, such as MCF7, were orthotopically implanted into the mammary fat pads of immunodeficient female mice.[11] For patient-derived xenograft (PDX) models, tumor fragments were implanted subcutaneously.

  • Hormone Supplementation: To support the growth of hormone-dependent tumors, mice were supplemented with 17β-estradiol pellets.[11]

  • Treatment Administration: Once tumors reached a predetermined size, animals were randomized into treatment groups. ARV-471 was administered orally once daily.[11] Fulvestrant was administered subcutaneously, typically twice a week for the initial two weeks, followed by weekly injections.[11]

  • Tumor Volume Measurement: Tumor volumes were measured regularly (e.g., twice weekly) using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors were harvested to assess the levels of ER protein via methods such as western blot to confirm target degradation.[4]

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Implant Orthotopic Implantation of MCF7 Cells Hormone Estradiol Pellet Implantation Cell_Implant->Hormone Tumor_Growth Tumor Growth to Palpable Size Hormone->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing (ARV-471) vs. Subcutaneous Injection (Fulvestrant) Randomization->Dosing Tumor_Measurement Regular Tumor Volume Measurement Dosing->Tumor_Measurement Endpoint Study Endpoint Tumor_Measurement->Endpoint PD_Analysis Tumor Harvesting for ER Level Analysis (Western Blot) Endpoint->PD_Analysis Superiority_Logic cluster_mechanism Mechanism of Action cluster_activity Pharmacological Activity cluster_outcome Therapeutic Outcome PROTAC PROTAC Mechanism: Direct E3 Ligase Recruitment ER_Degradation More Profound ER Degradation (>90%) PROTAC->ER_Degradation Leads to TGI Superior Tumor Growth Inhibition ER_Degradation->TGI Results in Mutant_Efficacy Efficacy in ESR1 Mutant Models ER_Degradation->Mutant_Efficacy Enables Combo_Synergy Enhanced Efficacy in Combination Therapies TGI->Combo_Synergy

References

Vepdegestrant: A new era in breast cancer therapy through targeted protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vivo comparison of Vepdegestrant (ARV-471), a novel PROTAC estrogen receptor degrader, against conventional endocrine therapies for ER+/HER2- breast cancer.

Vepdegestrant (ARV-471) is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ER), a key driver in the majority of breast cancers.[1] This guide provides an in-depth analysis of the in vivo validation of Vepdegestrant's unique mechanism of action, comparing its efficacy and pharmacodynamic profile with the current standard-of-care, Fulvestrant. The experimental data presented herein is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Unlike traditional inhibitors that merely block a protein's function, Vepdegestrant actively eliminates the target protein.[2] Its heterobifunctional structure allows it to simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase, specifically cereblon (CRBN).[3][4] This induced proximity results in the ubiquitination of the ER, marking it for degradation by the proteasome, the cell's natural protein disposal machinery.[5][6] This catalytic process allows a single molecule of Vepdegestrant to trigger the degradation of multiple ER protein molecules.[5]

cluster_0 Vepdegestrant (PROTAC) cluster_1 Cellular Machinery Vepdegestrant Vepdegestrant ER Estrogen Receptor (ERα) Vepdegestrant->ER Binds to E3 E3 Ubiquitin Ligase (Cereblon) Vepdegestrant->E3 Recruits Proteasome 26S Proteasome ER->Proteasome Targeted for Degradation Ub Ubiquitin E3->Ub Transfers Ub->ER Tags (Polyubiquitination) Degraded ER Degraded ER Proteasome->Degraded ER Results in

Vepdegestrant's PROTAC Mechanism of Action.

In Vivo Efficacy: Superior Tumor Growth Inhibition

Preclinical studies utilizing xenograft models of human breast cancer have consistently demonstrated Vepdegestrant's superior anti-tumor activity compared to Fulvestrant. In MCF7 orthotopic xenograft models, Vepdegestrant achieved substantial tumor growth inhibition (TGI) of 87-123%, surpassing that of Fulvestrant (31-80% TGI).[7][8] This enhanced efficacy is directly correlated with its ability to induce more robust ER degradation in vivo.[7]

Comparative Efficacy Data in Xenograft Models
CompoundDosingXenograft ModelTumor Growth Inhibition (TGI)ER DegradationReference
Vepdegestrant 3, 10, 30 mg/kg, oral, dailyMCF7 (WT ER)85%, 98%, 120%>94%[3]
Fulvestrant 30 mg/kgMCF7 (WT ER)46%63%[3]
Vepdegestrant Not SpecifiedER Y537S PDXTumor Regression (102% TGI)Not Specified[7]
Vepdegestrant Not SpecifiedPalbociclib-resistant ER Y537S PDX102% TGINot Specified[7][8]

Clinical Validation: Enhanced Patient Outcomes

Clinical trial data further substantiates the preclinical findings. In the Phase 3 VERITAC-2 trial, Vepdegestrant demonstrated a statistically significant improvement in progression-free survival (PFS) compared to Fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer harboring ESR1 mutations.[9]

Key Clinical Trial Results (VERITAC-2)
ParameterVepdegestrantFulvestrantPopulationReference
Median PFS 5.0 months2.1 monthsESR1-mutated[9]
Median PFS 3.8 months3.6 monthsOverall population[9]
Clinical Benefit Rate 36.1%Not ReportedER+/HER2- advanced[3]
Objective Response Rate 11.5%Not ReportedER+/HER2- advanced[3]

Pharmacodynamics: Robust Estrogen Receptor Degradation

The superior efficacy of Vepdegestrant is underpinned by its profound and sustained degradation of the estrogen receptor. In vivo studies have shown that Vepdegestrant can achieve over 90% ER degradation in tumor tissues, a significant improvement over the 40-60% degradation observed with Fulvestrant.[8] In clinical settings, Vepdegestrant at a 200 mg daily dose resulted in a median ER degradation of 69% in patient tumor tissue.[3]

In Vivo ER Degradation Comparison
CompoundDoseModelER DegradationReference
Vepdegestrant 30 mg/kgMCF7 Xenograft88%[3]
Fulvestrant 30 mg/kgMCF7 Xenograft63%[3]
Vepdegestrant 10, 30 mg/kg, dailyMCF7 Xenograft94-97%[2]
Vepdegestrant 200 mg, dailyHuman PatientsMedian 69% (Mean 71%)[3]
Vepdegestrant 500 mg, dailyHuman PatientsUp to 89%[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo studies evaluating PROTAC ER degraders.

General In Vivo Xenograft Efficacy Study

A standardized workflow is essential for assessing the in vivo efficacy of Vepdegestrant.

cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Cell_Culture MCF-7 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (150-200 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Gavage (Vepdegestrant or Vehicle) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2x/week) Dosing->Monitoring Endpoint Endpoint Reached (Control Tumor ~1500-2000 mm³) Monitoring->Endpoint Harvest Tumor Excision and Weighing Endpoint->Harvest PD_Analysis Pharmacodynamic Analysis (Western Blot, IHC) Harvest->PD_Analysis

In Vivo Xenograft Study Workflow.
  • Animal Model : Female athymic nude mice (6-8 weeks old) are typically used.[10]

  • Cell Line and Implantation : MCF-7 cells, an ER+ human breast cancer cell line, are harvested during the logarithmic growth phase.[10] A suspension of 5x10⁶ cells in a 1:1 mixture of serum-free medium and Matrigel is subcutaneously injected into the flank of each mouse.[5][10]

  • Tumor Monitoring and Randomization : Tumor growth is monitored by measuring the length (L) and width (W) with digital calipers twice weekly.[5] Tumor volume is calculated using the formula: Volume = (W² x L) / 2.[5] When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group).[5]

  • Dosing and Administration : Vepdegestrant is formulated in a suitable vehicle, such as 0.5% methylcellulose (B11928114) in water, for oral gavage.[5][10] The compound is administered once daily at the desired doses (e.g., 10, 30, 100 mg/kg).[5] The control group receives the vehicle only.[10]

  • Endpoint and Data Collection : The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).[5] Final tumor volumes and body weights are recorded.[5] Tumors are then excised, weighed, and processed for pharmacodynamic analysis.[5]

Pharmacodynamic (PD) Analysis Protocol
  • Study Design : Tumor-bearing mice with established tumors (e.g., 300-500 mm³) are used.[5] A single oral dose of Vepdegestrant (e.g., 30 mg/kg) or vehicle is administered.[5]

  • Tissue Collection : Cohorts of mice (n=3-4 per time point) are euthanized at various times post-dose (e.g., 2, 4, 8, 24, 48, and 72 hours).[5] Tumor tissues are collected for analysis.[5]

  • Western Blot Analysis :

    • Tumor lysates are prepared and protein concentrations are quantified.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.[10]

    • The membrane is probed with a primary antibody against ERα and a loading control (e.g., β-actin).[10]

    • After incubation with a secondary antibody, bands are visualized using an appropriate detection system.[10]

    • Band intensities are quantified to determine the percentage of ERα degradation relative to the vehicle-treated group.[10]

  • Immunohistochemistry (IHC) :

    • Tumor tissues are fixed in formalin and embedded in paraffin.[10]

    • Tissue sections are prepared, and antigen retrieval is performed.[10]

    • Sections are incubated with a primary antibody against ERα, followed by a secondary antibody and a detection reagent.[10]

Conclusion

The in vivo data for Vepdegestrant compellingly demonstrates the successful application of PROTAC technology to target and degrade the estrogen receptor. Its superior tumor growth inhibition and more profound ER degradation compared to Fulvestrant, observed in both preclinical and clinical settings, position it as a promising next-generation endocrine therapy for ER+/HER2- breast cancer. The detailed experimental protocols provided here serve as a guide for researchers to further explore and validate the potential of this innovative therapeutic modality.

References

Vepdegestrant (ARV-471) Demonstrates Superior Efficacy in Palbociclib-Resistant Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New Haven, CT – December 2, 2025 – Preclinical data on the novel PROTAC® estrogen receptor (ER) degrader, vepdegestrant (ARV-471), reveals significant anti-tumor activity in palbociclib-resistant ER-positive (ER+)/HER2-negative breast cancer models. These findings position vepdegestrant as a promising therapeutic option for patients who have developed resistance to CDK4/6 inhibitors, a major clinical challenge in the management of advanced breast cancer.

In a key study utilizing a palbociclib-resistant patient-derived xenograft (PDX) model, ST941/HI/PBR, vepdegestrant administered at a 10 mg/kg oral daily dose resulted in a remarkable 102% tumor growth inhibition (TGI).[1][2][3] This level of efficacy was substantially greater than that observed with the CDK4/6 inhibitors palbociclib (B1678290) (60 mg/kg, orally) and abemaciclib (B560072) (50 mg/kg, orally), which demonstrated TGIs of 57% and 40%, respectively, in the same model.[3]

Vepdegestrant's robust performance in this resistant setting highlights its distinct mechanism of action. As a proteolysis-targeting chimera (PROTAC), it directly targets the ER for ubiquitination and subsequent proteasomal degradation, leading to a more profound and sustained suppression of ER signaling compared to conventional therapies.[4][5]

Comparative Efficacy in Palbociclib-Resistant Models

The following table summarizes the preclinical efficacy of vepdegestrant compared to other therapeutic agents in palbociclib-resistant ER+ breast cancer models.

CompoundModelDosingTumor Growth Inhibition (TGI)Source
Vepdegestrant (ARV-471) ST941/HI/PBR (PDX)10 mg/kg, p.o., q.d.102%[1][2][3]
PalbociclibST941/HI/PBR (PDX)60 mg/kg, p.o., q.d.57%[3]
AbemaciclibST941/HI/PBR (PDX)50 mg/kg, p.o., q.d.40%[3]
AbemaciclibPalbociclib-Resistant PDXNot specifiedResponsive[6][7][8]
ElacestrantCDK4/6i-Resistant PDXNot specifiedActive[9]
Camizestrant + PalbociclibST1799PBR (PDX)Not specified78%[10]
Camizestrant + AbemaciclibST1799PBR (PDX)Not specified89%[10]
Camizestrant + RibociclibST1799PBR (PDX)Not specified76%[10]

Experimental Protocols

Vepdegestrant in Palbociclib-Resistant PDX Model (ST941/HI/PBR)

The ST941/HI/PBR PDX model was established from the ST941/HI model, which harbors an ER Y537S mutation, through continuous exposure to palbociclib.[1]

  • Animal Model: 6- to 12-week-old female athymic nude mice.

  • Tumor Implantation: ER Y537S/WT mutant breast cancer fragments were subcutaneously implanted.[1]

  • Treatment: Once tumors reached a mean volume of approximately 125-250 mm³, mice were treated orally, once daily, with vepdegestrant (10 mg/kg), palbociclib (60 mg/kg), or abemaciclib (50 mg/kg).[1][3]

  • Tumor Volume Measurement: Tumor volumes were measured twice weekly and calculated using the formula: (width² x length) / 2.[1]

Abemaciclib in Palbociclib-Resistant Xenograft Model

A palbociclib-resistant MCF7 cell line (MCF7-PR) was used to establish xenografts in four-week-old female BALB/c nude mice.[11]

  • Animal Model: Four-week-old female BALB/c nude mice.

  • Tumor Implantation: 1 x 10⁷ MCF7-PR cells were suspended in Matrigel and injected.

  • Treatment: Mice were treated with eribulin, abemaciclib, or a combination of the two. Tumor volumes were monitored every 2-3 days.[11]

Visualizing the Mechanisms of Action and Resistance

The development of resistance to palbociclib is multifactorial, often involving the upregulation of alternative signaling pathways that bypass the CDK4/6 blockade. Vepdegestrant's mechanism of potent ER degradation offers a direct way to counteract the primary driver of these tumors.

palbociclib_resistance_and_vepdegestrant_action cluster_0 ER+ Breast Cancer Cell cluster_1 Therapeutic Intervention cluster_2 Resistance Pathway ER Estrogen Receptor (ER) CyclinD_CDK46 Cyclin D / CDK4/6 ER->CyclinD_CDK46 Upregulates Proteasome Proteasome ER->Proteasome Ubiquitination & Degradation Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CellCycle G1-S Phase Progression E2F->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Inhibits Vepdegestrant Vepdegestrant (ARV-471) Vepdegestrant->ER Binds to Bypass Bypass Signaling (e.g., Cyclin E/CDK2) Bypass->Rb Phosphorylates (inactivates)

Caption: Mechanism of palbociclib and vepdegestrant action in ER+ breast cancer.

The diagram above illustrates the canonical ER and CDK4/6 signaling pathway driving cell proliferation. Palbociclib inhibits CDK4/6, leading to cell cycle arrest. Resistance can emerge through bypass pathways. Vepdegestrant acts upstream by inducing the degradation of the ER, the primary driver of this pathway.

vepdegestrant_mechanism Vepdegestrant Vepdegestrant (ARV-471) Ternary_Complex Ternary Complex (ER-Vepdegestrant-E3) Vepdegestrant->Ternary_Complex ER Estrogen Receptor (ER) ER->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination ER Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

References

Assessing the Clinical Benefit Rate of ARV-471 in Phase 2 Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the clinical benefit rate (CBR) of ARV-471 (vepdegestrant), an investigational PROteolysis-TArgeting Chimera (PROTAC) protein degrader, based on its Phase 2 clinical trial data. The performance of ARV-471 is evaluated against alternative endocrine therapies for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This document is intended for researchers, scientists, and drug development professionals.

Introduction to ARV-471 (Vepdegestrant)

ARV-471, also known as vepdegestrant, is a novel, orally bioavailable PROTAC designed to selectively target and degrade the estrogen receptor (ER).[1][2] ER signaling is a primary driver of growth in ER+/HER2- breast cancer.[2] Unlike traditional selective estrogen receptor degraders (SERDs) that primarily block the receptor, ARV-471 is engineered to eliminate the ER protein entirely, offering a potentially more robust and durable anti-tumor effect.[3][4] This guide focuses on the clinical benefit rate observed in the Phase 2 portion of the VERITAC trial and compares it with other prominent endocrine therapies.

Mechanism of Action: The PROTAC Approach

ARV-471 functions as a bifunctional molecule. One end binds to the estrogen receptor, and the other end binds to an E3 ubiquitin ligase, specifically cereblon (CRBN).[5][6] This dual binding creates a ternary complex, bringing the ER protein into close proximity with the cell's natural protein disposal machinery.[5][6] The E3 ligase then tags the ER with ubiquitin, marking it for destruction by the proteasome.[4][6] This mechanism of induced degradation is distinct from SERDs like fulvestrant (B1683766), which indirectly lead to ER degradation following conformational changes.[4] Preclinical studies have shown that vepdegestrant can induce ER degradation of over 90%, which is substantially greater than the 40-60% degradation observed with fulvestrant.[4][5][6]

cluster_0 cluster_1 Formation of Ternary Complex cluster_2 Ubiquitin-Proteasome System arv471 ARV-471 (Vepdegestrant) complex ER : ARV-471 : E3 Ligase Ternary Complex arv471->complex Binds er Estrogen Receptor (ER) er->complex Binds e3 E3 Ubiquitin Ligase (Cereblon) e3->complex Binds ub Ubiquitination (Poly-Ub Tagging) complex->ub Induces proteasome 26S Proteasome ub->proteasome Targets ER for degradation ER Protein Degradation proteasome->degradation Results in

Fig. 1: Mechanism of action for ARV-471 (Vepdegestrant).

Experimental Protocols: The VERITAC Trial

The primary data for ARV-471's clinical benefit rate comes from the Phase 1/2 VERITAC trial (NCT04072952).[3]

  • Study Design : VERITAC is a Phase 1/2, single-arm, open-label trial evaluating ARV-471 in patients with ER+/HER2- locally advanced or metastatic breast cancer.[4] The Phase 2 expansion cohort, which is the focus of this guide, assessed ARV-471 as a monotherapy.

  • Patient Population : Patients in the VERITAC expansion cohort were heavily pre-treated.[7] All patients (100%) had received prior cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, 79% had prior fulvestrant, and 73% had prior chemotherapy.

  • Intervention : Patients were treated with oral ARV-471 once daily (QD) at doses of 200 mg or 500 mg.[3] The 200 mg dose was ultimately selected as the recommended Phase 3 dose based on comparable efficacy and a favorable tolerability profile.[4]

  • Primary Endpoint : The primary endpoint for the Phase 2 portion was the Clinical Benefit Rate (CBR).[3] CBR is defined as the rate of confirmed complete response, confirmed partial response, or stable disease lasting longer than 24 weeks.

  • Secondary Endpoints : Secondary endpoints included objective response rate (ORR), duration of response (DOR), progression-free survival (PFS), overall survival (OS), safety, and pharmacokinetics.[3]

cluster_0 Patient Screening & Enrollment cluster_1 Treatment Intervention cluster_2 Endpoint Assessment p1 Eligibility Criteria: ER+/HER2- Advanced Breast Cancer Prior CDK4/6i Treatment ≤1 Prior Chemo Regimen p2 Randomization to Dosing Cohorts (Enrollment was sequential) p1->p2 dose1 ARV-471 200 mg QD p2->dose1 dose2 ARV-471 500 mg QD p2->dose2 p3 Tumor Response Evaluation (RECIST v1.1) dose1->p3 Treatment until Disease Progression dose2->p3 Treatment until Disease Progression endpoint Primary Endpoint: Clinical Benefit Rate (CBR) at ≥24 Weeks p3->endpoint secondary Secondary Endpoints: ORR, PFS, Safety, etc. p3->secondary

Fig. 2: VERITAC Phase 2 expansion cohort workflow.

Data Presentation: Comparative Clinical Benefit Rates

The clinical benefit rate of ARV-471 has been compared with other SERDs and endocrine therapies in similarly pre-treated patient populations. The following table summarizes key CBR data from relevant clinical trials.

Drug (Trial) Dose Patient Population Overall CBR (95% CI) ESR1 Mutant CBR (95% CI) Comparator CBR (95% CI)
ARV-471 (VERITAC) [3][8]200 mgHeavily pre-treated (100% prior CDK4/6i, 79% prior fulvestrant)37.1% (21.5%-55.1%)47.4% (24.4%-71.1%)N/A (Single Arm)
ARV-471 (VERITAC) [3][8]500 mgHeavily pre-treated (100% prior CDK4/6i, 79% prior fulvestrant)38.9% (23.1%-56.5%)54.5% (32.2%-75.6%)N/A (Single Arm)
ARV-471 (VERITAC) [3][8]Overall (200/500mg)Heavily pre-treated (100% prior CDK4/6i, 79% prior fulvestrant)38.0% (26.8%-50.3%)51.2% (35.1%-67.1%)N/A (Single Arm)
Fulvestrant 500 mgPost-CDK4/6i setting (Reference from other trials)~11-14%[7]-N/A
Elacestrant (EMERALD) [9]400 mgPre-treated (1-2 prior ET, 100% prior CDK4/6i)30.8%-SoC CBR not specified
Camizestrant (B1654347) (SERENA-2) [10][11]75 mgPre-treated (Prior ET for advanced disease)48.8%-39.1% (Fulvestrant)
Camizestrant (SERENA-2) [10][11]150 mgPre-treated (Prior ET for advanced disease)51.0%-39.1% (Fulvestrant)

Data for comparator arms are from their respective trials and may have different patient baseline characteristics.

Comparative Analysis

The data from the VERITAC Phase 2 expansion trial demonstrate that ARV-471 has a meaningful clinical benefit in a heavily pre-treated population of patients with ER+/HER2- metastatic breast cancer.[3][8] The overall CBR of 38.0% is noteworthy, especially when compared to historical data for fulvestrant in a similar post-CDK4/6i inhibitor setting, where the CBR was reported to be between 11% and 14%.[7]

A key finding is the enhanced activity of ARV-471 in patients with tumors harboring ESR1 mutations.[3][8] In this subgroup, the CBR reached 51.2%, suggesting that ARV-471's potent degradation mechanism may be particularly effective at overcoming this common form of endocrine resistance.[8]

When compared to other next-generation oral SERDs, ARV-471's performance is competitive. In the SERENA-2 trial, camizestrant showed a CBR of 48.8% (75 mg) and 51.0% (150 mg) versus 39.1% for fulvestrant.[10][11] Elacestrant reported a CBR of 30.8% in its Phase 1 study.[9] While direct cross-trial comparisons should be made with caution due to differences in study design and patient populations, the CBR of ARV-471 in the VERITAC trial, with its exceptionally heavily pre-treated cohort, underscores its potential as a new endocrine therapy backbone.

Conclusion

The Phase 2 VERITAC trial results for ARV-471 (vepdegestrant) are promising. The observed clinical benefit rate of 38% in an all-comer, heavily pre-treated population—and over 51% in patients with ESR1 mutations—demonstrates substantial anti-tumor activity.[3][8] This performance, particularly in a patient group with high unmet need and extensive prior treatment, positions ARV-471 as a strong candidate for further development.[4] Ongoing Phase 3 trials will be critical to definitively establish its efficacy and role relative to standard-of-care treatments like fulvestrant in the evolving landscape of ER+/HER2- breast cancer therapy.[4]

References

Vepdegestrant (SP-471) vs. Anastrozole in the Neoadjuvant Setting: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of neoadjuvant therapies for estrogen receptor-positive (ER+), HER2-negative breast cancer, two distinct mechanisms of endocrine manipulation are under intense investigation. This guide provides a detailed comparison of SP-471 (vepdegestrant), a novel proteolysis-targeting chimera (PROTAC) estrogen receptor degrader, and anastrozole (B1683761), a well-established aromatase inhibitor. This analysis is centered on the findings from the recent TACTIVE-N phase 2 clinical trial, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performances, supported by experimental data and detailed protocols.

Mechanism of Action: Degradation vs. Synthesis Inhibition

Vepdegestrant (this compound) operates through a novel mechanism of action as a PROTAC. This hetero-bifunctional molecule is designed to induce the degradation of the estrogen receptor.[1][2] It achieves this by simultaneously binding to the estrogen receptor and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome.[3] This process leads to a significant reduction in the total cellular levels of the estrogen receptor, thereby inhibiting ER signaling.

Anastrozole , on the other hand, is a non-steroidal aromatase inhibitor.[4] It competitively and selectively inhibits the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens.[4][5] By blocking this key step in estrogen synthesis, anastrozole effectively reduces circulating estrogen levels, thereby depriving ER+ breast cancer cells of their primary growth stimulus.[4][6]

Signaling Pathway Diagrams

vepdegestrant_pathway cluster_cell Cancer Cell cluster_nucleus Vepdegestrant Vepdegestrant (this compound) ER Estrogen Receptor (ER) Vepdegestrant->ER Binds to ER E3_Ligase E3 Ubiquitin Ligase Vepdegestrant->E3_Ligase Recruits E3 Ligase Proteasome Proteasome ER->Proteasome Targeted for Degradation Nucleus Nucleus ER->Nucleus Translocates to Nucleus E3_Ligase->ER Ubiquitinates ER Degraded_ER Degraded ER Fragments Proteasome->Degraded_ER Degrades ER Ub Ubiquitin ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Inhibited

Vepdegestrant's PROTAC-mediated ER degradation pathway.

anastrozole_pathway cluster_body Peripheral Tissues cluster_cell Cancer Cell cluster_nucleus Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Estrogen Estrogen Aromatase->Estrogen Conversion ER Estrogen Receptor (ER) Estrogen->ER Binds to ER Anastrozole Anastrozole Anastrozole->Aromatase Inhibits Nucleus Nucleus ER->Nucleus Translocates to Nucleus ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Stimulates

Anastrozole's inhibition of estrogen synthesis pathway.

Clinical Efficacy in the Neoadjuvant Setting: The TACTIVE-N Trial

The TACTIVE-N study, a phase 2, open-label, non-comparative trial, evaluated the biological and clinical activity of vepdegestrant versus anastrozole as neoadjuvant therapy in postmenopausal women with ER+/HER2- localized breast cancer.[4]

Patient Demographics and Baseline Characteristics
CharacteristicVepdegestrant (n=102)Anastrozole (n=50)
Median Age (years)6666
Tumor Size >2 cm65%68%
Baseline Ki-67 <20%51%50%

Data from the TACTIVE-N trial as of November 18, 2024.[4]

Efficacy Outcomes
EndpointVepdegestrantAnastrozole
Primary Endpoint
Geometric Mean Change in Ki-67 from Baseline at Week 2-71.4% (95% CI, -60.6% to -79.3%)-72.9% (95% CI, -57.8% to -82.6%)
Geometric Mean Change in Ki-67 from Baseline at Surgery-84.5% (95% CI, -75.6% to -90.2%)-82.8% (95% CI, -67.4% to -90.9%)
Secondary and Exploratory Endpoints
Pathological Complete Response (pCR)1%0%
Breast-Conserving Surgery Rate (Radiographic Response)70% (95% CI, 60%-78%)54% (95% CI, 40%-67%)
Median Decrease in Tumor ER Protein Levels at Week 276.1%Not Reported
Median Decrease in Tumor ER Protein Levels at Surgery94.4%Not Reported
Median Decrease in Tumor PgR Protein Levels at Week 2100%Not Reported
Median Decrease in Tumor PgR Protein Levels at Surgery100%Not Reported

Data from the TACTIVE-N trial.[4]

Safety and Tolerability

Adverse Event ProfileVepdegestrantAnastrozole
Treatment-Emergent Adverse Events (TEAEs) Leading to Dose Reduction7 patientsNot permitted
TEAEs Leading to Treatment Discontinuation3 patients8 patients
Most Common TEAEs
Hot Flush24%Not Reported
Asthenia19%Not Reported
Constipation14%Not Reported
Grade >4 TEAEsNone reportedNot Reported

Data from the TACTIVE-N trial.[4]

Experimental Protocol: The TACTIVE-N Study (NCT05549505)

Study Design

This was a Phase 2, open-label, randomized, non-comparative proof-of-concept study.[3][7]

Patient Population

The study enrolled postmenopausal women with ER+/HER2- localized breast cancer amenable to surgical resection.[4] Key inclusion criteria included ER+ disease with ≥10% tumor cell nuclei staining by immunohistochemistry (IHC) and HER2- disease as per ASCO/CAP guidelines, with a Ki-67 score of ≥5%.[3]

Treatment Arms

Patients were randomized in a 2:1 ratio to receive either:

  • Vepdegestrant: 200 mg administered orally once daily.[4]

  • Anastrozole: 1 mg administered orally once daily.[4]

Treatment was administered for approximately 5.5 months prior to surgical resection.[4]

Endpoints
  • Primary Endpoint: Percentage change from baseline in Ki-67 score at week 2 (cycle 1, day 15).[4]

  • Secondary Endpoints: Pathological complete response, modified preoperative endocrine prognostic index (PEPI) score at surgery, breast-conserving surgery rate, radiographic response, and safety.[4]

  • Exploratory Endpoints: Assessments of ER and progesterone (B1679170) receptor (PgR) protein levels.[4]

Sample Collection

Tumor tissue samples were collected at three key time points: at screening, at week 2 of treatment, and at the time of surgery.[4]

Experimental Workflow Diagram

tacticen_workflow start Patient Screening (Postmenopausal, ER+/HER2- Breast Cancer) biopsy1 Tumor Biopsy (Screening) start->biopsy1 randomization Randomization (2:1) vep_arm Vepdegestrant Arm (200 mg QD, ~5.5 months) randomization->vep_arm Vepdegestrant ana_arm Anastrozole Arm (1 mg QD, ~5.5 months) randomization->ana_arm Anastrozole biopsy2 Tumor Biopsy (Week 2) vep_arm->biopsy2 surgery Surgical Resection vep_arm->surgery ana_arm->biopsy2 ana_arm->surgery biopsy1->randomization biopsy3 Surgical Specimen Analysis surgery->biopsy3 endpoint_analysis Endpoint Analysis (Ki-67, pCR, ER/PgR levels, etc.) biopsy3->endpoint_analysis

Workflow of the TACTIVE-N clinical trial.

Conclusion

The TACTIVE-N trial provides the first direct comparison of a novel estrogen receptor degrader, vepdegestrant, with the standard-of-care aromatase inhibitor, anastrozole, in the neoadjuvant setting for ER+/HER2- breast cancer. While both agents demonstrated a significant reduction in the proliferation marker Ki-67, vepdegestrant showed a numerically higher rate of breast-conserving surgery.[4] Furthermore, the profound reduction in ER and PgR protein levels with vepdegestrant provides strong pharmacodynamic evidence of its distinct mechanism of action.[4] The safety profiles of the two drugs also appeared to differ, with fewer treatment discontinuations due to adverse events in the vepdegestrant arm.[4] These findings suggest that direct degradation of the estrogen receptor with vepdegestrant may offer an effective and well-tolerated neoadjuvant treatment strategy, warranting further investigation in larger, randomized controlled trials.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of SP-471

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is a standardized protocol for the proper disposal of a hypothetical laboratory chemical, designated here as "SP-471." This information is provided to illustrate best practices in laboratory safety and chemical handling for researchers, scientists, and drug development professionals. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health & Safety (EH&S) guidelines for any chemical you handle.

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. Adherence to these procedures for this compound will minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Hazard Identification

Before handling this compound waste, it is crucial to be aware of its potential hazards. For the purpose of this guide, this compound is considered to be a solid powder that is irritating to the skin and eyes and harmful to aquatic life. All personnel handling this compound in any form must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. When handling the powdered form, work should be conducted in a certified chemical fume hood to prevent inhalation.

**Step-by-Step Disposal Protocol

Disposal of this compound and any materials contaminated with it must be managed through a licensed hazardous waste disposal service. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1][2]

Experimental Protocol: Waste Segregation and Disposal

  • Segregate Waste Streams :

    • Solid Waste : All unused or expired this compound powder, along with contaminated PPE (e.g., gloves, weigh boats, pipette tips), must be collected in a dedicated, sealable hazardous waste container made of a compatible material.[1]

    • Liquid Waste : Solutions containing this compound (e.g., stock solutions, experimental media) must be collected in a separate, sealed hazardous waste container designated for liquid chemical waste.[1]

  • Container Labeling :

    • Each waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any solvents present.

    • The label must also indicate the primary hazards associated with the contents (e.g., "Irritant," "Environmental Hazard").[1]

  • Storage Pending Disposal :

    • Store sealed waste containers in a designated, secure hazardous waste accumulation area.

    • This area should be cool, dry, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup :

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company to schedule the pickup of the hazardous waste containers.[1]

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the safe handling and disposal of hypothetical this compound waste streams.

ParameterValue/GuidelineNotes
pH Range for Liquid Waste 5.5 - 9.0If the experimental protocol results in a liquid waste outside this range, it must be neutralized before being stored for disposal. This minimizes corrosion of the storage container.
Maximum Container Volume 4 Liters (1 Gallon) for LiquidsTo minimize the risk associated with large spills, liquid waste should be accumulated in smaller containers.
Solid Waste Container High-Density Polyethylene (HDPE)Use containers made of chemically resistant materials to prevent degradation.
Storage Time Limit 90 daysHazardous waste should not be stored on-site for extended periods. Follow institutional and local regulations regarding maximum storage times before disposal pickup.
Emergency Exposure Limit N/AIn case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

SP471_Disposal_Workflow start Start: this compound Waste Generated is_solid Is waste solid or liquid? start->is_solid solid_waste Solid Waste (Powder, Contaminated PPE) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) is_solid->liquid_waste Liquid collect_solid Collect in labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in labeled liquid hazardous waste container liquid_waste->collect_liquid store_waste Store sealed container in designated secure area collect_solid->store_waste collect_liquid->store_waste schedule_pickup Contact EH&S for waste pickup store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Workflow for the safe segregation and disposal of this compound.

References

Personal protective equipment for handling SP-471

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the chemical compound SP-471 (Catalog No. HY-144646; CAS No. 2768010-39-3). The following procedures for personal protective equipment (PPE), handling, and disposal are based on the Safety Data Sheet (SDS) provided by the manufacturer.

Personal Protective Equipment (PPE) and Safety Measures

Strict adherence to the recommended personal protective equipment is mandatory to ensure personal safety and prevent exposure when handling this compound. The required PPE and safety measures are summarized in the table below.

CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times in the laboratory.
Face ShieldRecommended for splash protection.
Hand Protection Protective GlovesChemically resistant gloves suitable for the materials being handled.
Body Protection Laboratory CoatStandard laboratory coat to protect clothing.
Respiratory Protection RespiratorUse a NIOSH-approved respirator when ventilation is inadequate.
General Hygiene Hand WashingWash hands thoroughly after handling.
No Eating/DrinkingProhibited in areas where this compound is handled or stored.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize risks. The following step-by-step workflow outlines the key stages from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don Personal Protective Equipment prep_setup 2. Prepare Well-Ventilated Workspace prep_ppe->prep_setup Ensure safety first handle_weigh 3. Weigh/Measure This compound prep_setup->handle_weigh Proceed to handling handle_exp 4. Perform Experiment handle_weigh->handle_exp post_decon 5. Decontaminate Work Area handle_exp->post_decon Experiment complete post_dispose 6. Dispose of Waste post_decon->post_dispose post_remove 7. Doff PPE post_dispose->post_remove post_wash 8. Wash Hands post_remove->post_wash

Caption: Experimental Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All waste materials, including unused this compound, contaminated PPE, and experimental consumables, must be collected in a designated, labeled, and sealed hazardous waste container.

Disposal Procedure:

  • Dispose of chemical waste in accordance with federal, state, and local regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.

  • Do not dispose of this compound down the drain or in regular trash.[1]

Hazard Identification and Response

The following diagram illustrates the logical flow for identifying and responding to potential hazards associated with this compound, as outlined in the safety data sheet.

cluster_hazard Hazard Identification cluster_response Immediate Response hazard_id Potential for Skin/Eye Contact, Inhalation, or Ingestion resp_skin Skin Contact: Wash with soap and water. Remove contaminated clothing. hazard_id->resp_skin If on skin resp_eye Eye Contact: Rinse with water. Seek medical attention. hazard_id->resp_eye If in eyes resp_inhalation Inhalation: Move to fresh air. Seek medical attention. hazard_id->resp_inhalation If inhaled resp_ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. hazard_id->resp_ingestion If swallowed

Caption: Hazard Identification and Response Flowchart for this compound

Experimental Protocols and Signaling Pathways

As of the date of this document, specific experimental protocols and detailed signaling pathways for this compound are not publicly available in the reviewed literature. Researchers should develop their own protocols based on the intended application and adhere to standard laboratory safety practices. The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it should be handled with the utmost care, assuming it is a potentially hazardous substance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.